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  • Product: Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate
  • CAS: 13726-52-8

Core Science & Biosynthesis

Foundational

Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate mechanism of action in folate synthesis

Redefining "Mechanism of Action": Chemical vs. Biological Contexts To accurately discuss the mechanism of action of diethyl 2-[(4-aminobenzoyl)amino]pentanedioate (commonly known as diethyl p-aminobenzoyl-L-glutamate), w...

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Author: BenchChem Technical Support Team. Date: March 2026

Redefining "Mechanism of Action": Chemical vs. Biological Contexts

To accurately discuss the mechanism of action of diethyl 2-[(4-aminobenzoyl)amino]pentanedioate (commonly known as diethyl p-aminobenzoyl-L-glutamate), we must first delineate its context. In biological de novo folate synthesis, bacteria utilize unesterified p-aminobenzoic acid (pABA) and glutamate. Therefore, diethyl 2-[(4-aminobenzoyl)amino]pentanedioate does not possess an in vivo enzymatic mechanism of action.

Instead, its "mechanism" is strictly defined by its chemical reactivity and structural utility in the in vitro synthesis of folic acid and potent antifolate chemotherapeutics (e.g., methotrexate, aminopterin, and 5-deazaaminopterin)[1]. As a master synthetic intermediate, it provides the critical nucleophilic aniline amine required to couple with pteridine precursors, while its diethyl ester moieties act as lipophilic protecting groups. This prevents unwanted side reactions (such as premature amide formation or polymerization) and ensures solubility in organic solvents during complex coupling workflows[2].

The Chemical Mechanism: The Waller Condensation and Reductive Alkylation

The synthesis of the folate backbone relies on forming a bridge between a pteridine ring and the p-aminobenzoylglutamate moiety. Historically, this was achieved via the "Waller condensation," a three-component reaction. In modern drug development, this is typically executed via nucleophilic substitution (SN2) or reductive alkylation .

The mechanism relies on the primary amine of the 4-aminobenzoyl group acting as a nucleophile. When reacted with a formyl-pteridine derivative in the presence of a mild acid, an imine intermediate is formed. Subsequent reduction (e.g., using Raney nickel and hydrogen gas) yields a stable secondary amine[3]. Because the highly polar glutamic acid carboxylates are masked as ethyl esters, the molecule remains soluble in organic solvents like N,N-Dimethylacetamide (DMAc) or acetic acid, allowing the reaction to proceed with high kinetic efficiency.

SynthWorkflow A Pteridine Precursor (e.g., 6-Bromomethylpterin) C SN2 Alkylation / Reductive Amination (Organic Solvent, Base/Catalyst) A->C B Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate (Nucleophilic Amine) B->C D Diethyl Ester Intermediate (Lipophilic, Protected) C->D Yields E Base-Catalyzed Saponification (NaOH, EtOH/Water) D->E Deprotection F Active Antifolate Drug (Free Glutamate Form) E->F Final Product

Chemical synthesis workflow of folates utilizing the diethyl ester intermediate.

Biological Mechanism of the Synthesized Antifolates

Once the diethyl ester intermediate is successfully coupled and subsequently saponified (deprotected), the resulting free acid compound mimics natural dietary folate. These synthesized antifolates enter target cells via the Reduced Folate Carrier (RFC). Inside the cell, they exert their biological mechanism of action by competitively binding to and inhibiting Dihydrofolate Reductase (DHFR) or Thymidylate Synthase (TS) . This halts the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), depleting the cell of the 5,10-methylene-THF required for de novo thymidine synthesis, ultimately arresting DNA replication in rapidly dividing cancer cells[4].

FolatePathway DHF Dihydrofolate (DHF) DHFR DHFR Enzyme DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Reduction MTHF 5,10-Methylene-THF THF->MTHF SHMT1 TS Thymidylate Synthase (TS) MTHF->TS TS->DHF dUMP to dTMP DNA DNA Synthesis TS->DNA Nucleotides Drug Synthesized Antifolate (e.g., Methotrexate) Drug->DHFR Competitive Inhibition Drug->TS Inhibition (Analogues)

Folate cycle highlighting DHFR and TS inhibition by synthesized antifolates.

Quantitative Data: Physicochemical & Biological Profiling

Understanding the transition from the synthetic intermediate to the active biological drug requires analyzing their physicochemical properties. The table below summarizes the critical differences induced by the presence of the diethyl ester groups.

Property / ParameterDiethyl 2-[(4-aminobenzoyl)amino]pentanedioatep-Aminobenzoyl-L-glutamate (Free Acid)Synthesized Antifolate (e.g., Methotrexate)
Primary Role Synthetic Building Block / Protected PrecursorNatural Folate Precursor / MetaboliteChemotherapeutic Agent / Enzyme Inhibitor
LogP (approx.) +2.1 (Highly Lipophilic)-1.5 (Hydrophilic)-2.5 (Highly Hydrophilic)
Solubility Organic solvents (DMF, DMAc, EtOH, Acetic Acid)Aqueous buffer (pH > 5)Aqueous buffer (pH > 5)
Cellular Permeability High (Passive diffusion across lipid bilayers)Low (Requires active transport)Low (Requires Reduced Folate Carrier - RFC)
DHFR IC50 (In Vitro) Inactive (>100 μM) due to steric bulk of estersInactiveHighly Active (<1 nM)

Experimental Protocol: Self-Validating Synthesis of a Folate Analog

To ensure trustworthiness and reproducibility, the following protocol details the reductive alkylation of a pteridine precursor using diethyl 2-[(4-aminobenzoyl)amino]pentanedioate, followed by saponification. This workflow is designed as a self-validating system, incorporating inline quality control (QC) steps to confirm causality and reaction success at each phase[5].

Step 1: Imine Formation (The Coupling Phase)

  • Action: Dissolve 1.0 eq of the formyl-pteridine precursor and 1.2 eq of diethyl 2-[(4-aminobenzoyl)amino]pentanedioate in warm 70% acetic acid.

  • Causality: Acetic acid acts dually as a solvent capable of dissolving both the polar pteridine and the lipophilic ester, and as a mild acid catalyst to drive the dehydration reaction forming the imine intermediate.

Step 2: Reductive Alkylation

  • Action: Cool the solution to 25°C, add wet Raney nickel catalyst, and hydrogenate at atmospheric pressure for 17 hours.

  • Causality: The hydrogen gas reduces the transient imine bond to a stable secondary amine.

  • Self-Validation: Monitor hydrogen gas uptake. The reaction is deemed complete when system pressure stabilizes. Perform Thin Layer Chromatography (TLC; Silica gel, DCM:MeOH 9:1); the disappearance of the distinct yellow aldehyde spot confirms complete conversion.

Step 3: Isolation of the Protected Intermediate

  • Action: Filter the mixture to remove the Raney nickel catalyst. Evaporate the filtrate under reduced pressure and purify the residue via flash column chromatography.

  • Self-Validation: Analyze the purified fraction via LC-MS. The presence of the [M+H]+ peak corresponding to the diethyl ester intermediate confirms successful coupling without premature degradation.

Step 4: Base-Catalyzed Saponification (Deprotection)

  • Action: Dissolve the purified diethyl ester intermediate in a mixture of Dimethyl Sulfoxide (DMSO) and water. Add 1M NaOH and stir at ambient temperature for 4 hours.

  • Causality: The ester groups, having served their purpose of protecting the glutamic acid moiety during the reductive alkylation, must be hydrolyzed. The free carboxylates are strictly required for the final drug to bind the basic residues (e.g., Arginine) within the DHFR or TS enzyme active sites.

Step 5: Final Precipitation and Validation

  • Action: Acidify the solution to pH 4.0 using 1M HCl to precipitate the free acid antifolate. Filter, wash with cold water, and dry in vacuo.

  • Self-Validation: Perform 1 H-NMR spectroscopy. The complete disappearance of the characteristic ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm) signals validates total deprotection. Finally, subject the compound to an in vitro DHFR inhibition assay to confirm biological efficacy (expected IC50 < 10 nM).

References

  • Progress in Medicinal Chemistry 25 Source: National Academic Digital Library of Ethiopia URL
  • US6348593B1 - Process for preparing folic acid Source: Google Patents URL
  • Patent 0075880 - Pyrido (2,3-d)

Sources

Exploratory

Physical and Chemical Properties of Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate: A Comprehensive Guide for Drug Development

Executive Summary Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate (CAS: 13726-52-8), commonly known as Diethyl p-aminobenzoyl-L-glutamate , is a highly specialized biochemical intermediate[1]. It is structurally composed...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate (CAS: 13726-52-8), commonly known as Diethyl p-aminobenzoyl-L-glutamate , is a highly specialized biochemical intermediate[1]. It is structurally composed of a p-aminobenzoic acid (PABA) moiety linked via an amide bond to a diethyl ester-protected L-glutamic acid[2].

In medicinal chemistry and pharmaceutical development, this compound is a critical building block for the synthesis of antifolate therapeutics, including Methotrexate, Aminopterin, and Pemetrexed[3]. By utilizing the diethyl ester variant rather than the free glutamic acid, chemists can precisely control solubility in organic solvents and prevent unwanted side reactions at the carboxylate sites during complex pteridine coupling reactions[4].

Physicochemical Profiling

Understanding the physical and chemical properties of Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate is essential for optimizing reaction conditions, selecting appropriate solvents, and designing purification workflows. The dual esterification of the glutamic acid tail significantly increases the molecule's lipophilicity (XLogP3 = 1.4) compared to its free acid counterpart, rendering it highly soluble in polar aprotic solvents such as N,N-Dimethylacetamide (DMAc) and Dimethyl sulfoxide (DMSO)[1][3].

Quantitative Data Summary
PropertyValueReference / Source
IUPAC Name Diethyl (2S)-2-[(4-aminobenzoyl)amino]pentanedioateComputed by Lexichem TK[1]
CAS Number 13726-52-8Common Chemistry[1][5]
Molecular Formula C₁₆H₂₂N₂O₅PubChem[1]
Molecular Weight 322.36 g/mol PubChem[1]
Topological Polar Surface Area (TPSA) 108 ŲComputed by Cactvs[1]
XLogP3 1.4Computed by XLogP3[1]
Melting Point 137 °C – 144 °CExperimental Estimates[5]
Boiling Point ~460.98 °C (Estimate)Experimental Estimates[5]
Density ~1.14 g/cm³ (Estimate)Experimental Estimates[5]
Chemical Stability and Reactivity

The molecule features three distinct reactive centers:

  • Primary Aromatic Amine : Acts as a potent nucleophile. This is the primary site of action for alkylation or reductive amination when coupling with pteridine or quinazoline precursors[3].

  • Amide Linkage : Highly stable under neutral and mildly basic conditions but susceptible to harsh acidic hydrolysis.

  • Diethyl Esters : Serve as temporary protecting groups. They are stable under the anhydrous conditions used for coupling but are readily cleaved via base-catalyzed saponification (hydrolysis) to yield the active pharmaceutical ingredient (API)[3].

Mechanistic Insight: Role in Antifolate Synthesis

The rationale for using Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate over free p-aminobenzoyl-L-glutamic acid is rooted in chemoselectivity . Glutamic acid possesses two carboxylic acid groups. If left unprotected during the coupling phase, these polar groups drastically reduce the molecule's solubility in organic solvents and can interfere with the alkylating agents (e.g., 6-bromomethylpteridine derivatives).

By masking these groups as ethyl esters, the molecule remains soluble in solvents like DMAc, and the nucleophilic attack is strictly directed to the primary aromatic amine[3]. Once the complex heterocyclic core is successfully attached, the esters are gently removed.

G A Pteridine Precursor (e.g., 6-Bromomethylpteridine) C Coupling Reaction (N-Alkylation) A->C B Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate (Nucleophilic Amine) B->C D Diethyl Ester Protected Antifolate (Hydrophobic Intermediate) C->D Anhydrous DMAc Ambient Temp E Saponification (Base Hydrolysis) D->E F Active Antifolate API (e.g., Methotrexate) E->F Aqueous NaOH pH Adjustment

Synthetic workflow of antifolates utilizing the diethyl ester intermediate.

Experimental Protocols

To ensure trustworthiness and reproducibility , the following protocols are designed as self-validating systems. Each step includes In-Process Controls (IPCs) to verify causality and reaction success.

Protocol 1: N-Alkylation (Coupling Phase)

Objective: Couple the primary amine of Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate to a bromomethyl-heterocycle.

  • Preparation : Dissolve 1.0 equivalent of the bromomethyl-pteridine precursor in anhydrous N,N-Dimethylacetamide (DMAc) under an inert nitrogen atmosphere. Cool the solution to 0 °C[3].

  • Addition : Slowly add 1.2 equivalents of Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate to the solution.

  • Reaction : Allow the mixture to warm to 25 °C and stir continuously for 15–17 hours[3].

  • In-Process Control (IPC) : Monitor the reaction via Thin-Layer Chromatography (TLC) using a Chloroform:Methanol (12:1) solvent system. Validation: The reaction is complete when the UV-active spot corresponding to the primary amine is consumed and a new, lower-Rf product spot appears.

  • Workup : Pour the reaction mixture into ice water. Adjust the pH to 6.8 using 50% NaOH to precipitate the protected intermediate[3]. Filter, wash with cold water, and dry under high vacuum.

Protocol 2: Saponification (Deprotection Phase)

Objective: Hydrolyze the diethyl esters to yield the biologically active free glutamic acid derivative.

  • Dissolution : Suspend the protected intermediate from Protocol 1 in a mixture of Dimethyl sulfoxide (DMSO) and water (typically a 3:1 ratio)[3].

  • Hydrolysis : Add 1N NaOH dropwise until the pH reaches 12.0. Stir at ambient temperature for 4–6 hours[3].

  • In-Process Control (IPC) : Monitor via High-Performance Liquid Chromatography (HPLC). Validation: The reaction is self-validating when the peaks for the diethyl ester and the transient mono-ester intermediate completely disappear, replaced by a single highly polar peak representing the diacid.

  • Precipitation : Carefully adjust the pH of the solution to 3.5–4.0 using 1N HCl. The free acid (API) will precipitate out of the solution.

  • Isolation : Centrifuge or filter the precipitate, wash with cold ethanol, and lyophilize to obtain the final antifolate drug.

Analytical Characterization Standards

To confirm the integrity of Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate prior to use in synthesis, the following analytical validations should be performed:

  • ¹H-NMR (CDCl₃ or DMSO-d₆) : Look for the characteristic ethyl ester signals—two distinct quartets around δ 4.0-4.2 ppm (representing the -O-CH₂- groups) and two triplets around δ 1.1-1.3 ppm (representing the -CH₃ groups). The aromatic protons of the PABA moiety will appear as two doublets between δ 6.5 and 7.7 ppm.

  • Mass Spectrometry (ESI-MS) : The exact mass is 322.15 Da[1]. A strong [M+H]⁺ peak at m/z 323.16 should be observed in positive ion mode.

  • Purity via HPLC : A reverse-phase C18 column using a water/acetonitrile gradient (with 0.1% TFA) is recommended. The compound typically elutes as a sharp, symmetrical peak, confirming the absence of free glutamic acid impurities.

References

  • PubChem. "Diethyl N-(4-aminobenzoyl)-L-glutamate - Chemical and Physical Properties." National Center for Biotechnology Information. Available at:[Link]

  • Analytica Chemie. "N-(4-Aminobenzoyl)-L-Glutamic Acid Diethyl Ester." Analytica Chemie Products. Available at:[Link]

  • United States Patent Office. "US4526964A - 2,4-Diamino-6-(hydroxymethyl)pyrido[2,3-d]pyrimidine." Google Patents.

Sources

Foundational

Pharmacokinetics of Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate Derivatives: Overcoming Transport-Mediated Antifolate Resistance

Executive Summary The compound 2-[(4-aminobenzoyl)amino]pentanedioate , universally known as p-aminobenzoylglutamate (PABG) , forms the critical tail moiety of folic acid and classical antifolates such as methotrexate (M...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-[(4-aminobenzoyl)amino]pentanedioate , universally known as p-aminobenzoylglutamate (PABG) , forms the critical tail moiety of folic acid and classical antifolates such as methotrexate (MTX) and pemetrexed (PMX). While this glutamate tail is essential for target enzyme inhibition and intracellular retention, its dianionic nature at physiological pH restricts membrane permeability.

To overcome transport-mediated drug resistance, pharmaceutical development frequently employs diethyl esterification of this moiety. By masking the α

  • and γ -carboxylates, the resulting diethyl ester acts as a highly lipophilic prodrug. This whitepaper provides an in-depth technical analysis of the pharmacokinetic (PK) shifts, intracellular bioactivation mechanisms, and analytical workflows associated with diethyl PABG derivatives.

The Chemical Rationale: Shifting the Permeability Paradigm

Classical antifolates containing the free PABG structure rely almost exclusively on active transport mechanisms—primarily the Reduced Folate Carrier (RFC/SLC19A1) and the Proton-Coupled Folate Transporter (PCFT)—to enter cells[1]. However, cancer cells frequently acquire resistance by downregulating RFC expression or mutating the transporter, which severely impairs drug influx[2].

The strategic esterification of the PABG tail to a diethyl ester fundamentally alters the molecule's physicochemical properties. By neutralizing the negative charges of the carboxylic acids, the LogP (lipophilicity) increases dramatically. This allows the prodrug to bypass the RFC entirely and enter cells via passive transcellular diffusion [3]. Once inside the cell, the prodrug is subjected to enzymatic hydrolysis to release the active pharmacophore[4].

Table 1: Comparative Pharmacokinetic & Physicochemical Parameters
ParameterFree Acid (Classical Antifolate)Diethyl Ester ProdrugPK Consequence
Charge at pH 7.4 Dianionic (-2)Neutral (0)Dictates membrane interaction
LogP (Lipophilicity) ~ -1.5 to -2.5~ +1.5 to +2.5Enables passive transcellular diffusion
Primary Influx Mechanism RFC, PCFT, FR α / β Passive DiffusionBypasses transport-mediated resistance
Intracellular Trapping Immediate (via FPGS)Delayed (Requires CES cleavage)Creates a sustained intracellular drug depot
Volume of Distribution (Vd) Low (Extracellular fluid)High (Tissue penetration)Enhanced solid tumor distribution

Intracellular Bioactivation: The Esterase Cascade

The PK advantage of the diethyl ester is entirely dependent on its efficient intracellular bioactivation. The prodrug itself is inactive against target enzymes like Dihydrofolate Reductase (DHFR) or Thymidylate Synthase (TS).

Upon passive entry into the cytoplasm, the prodrug undergoes a sequential, two-step hydrolysis mediated by intracellular carboxylesterases (CES1 and CES2) :

  • First Cleavage : Rapid conversion of the diethyl ester to a monoethyl ester intermediate.

  • Second Cleavage : Slower conversion of the monoethyl ester to the fully active free dicarboxylic acid.

Only after the free acid is generated can the molecule act as a substrate for Folylpolyglutamate Synthetase (FPGS) . FPGS catalyzes the addition of multiple glutamate residues to the γ -carboxylate, a process called polyglutamylation. This traps the drug inside the cell (preventing efflux) and significantly increases its binding affinity for target enzymes[2].

CellularUptake Ext Extracellular Diethyl Prodrug Membrane Cell Membrane (Passive Diffusion) Ext->Membrane IntProdrug Intracellular Diethyl Prodrug Membrane->IntProdrug Mono Monoethyl Intermediate IntProdrug->Mono CES1/2 Hydrolysis FreeAcid Free Acid (Active Antifolate) Mono->FreeAcid CES1/2 Hydrolysis PolyGlu Polyglutamated Active Drug FreeAcid->PolyGlu FPGS Activation Target Enzyme Target (DHFR / TS) FreeAcid->Target Transient Inhibition PolyGlu->Target Sustained Inhibition

Fig 1: Intracellular bioactivation pathway of diethyl ester antifolate prodrugs.

Systemic Distribution and Clearance

The systemic pharmacokinetics of diethyl PABG derivatives differ significantly from their free-acid counterparts. Because of their enhanced lipophilicity, these prodrugs exhibit an expanded Volume of Distribution (Vd), allowing them to partition readily into peripheral tissues and cross physiological barriers (e.g., the blood-brain barrier) that are typically impermeable to classical antifolates.

However, a critical PK liability must be monitored: plasma stability . Rodent models possess high levels of circulating plasma carboxylesterases, which can prematurely hydrolyze the diethyl ester in the bloodstream before it reaches the tumor. Humans have lower plasma esterase activity, meaning preclinical PK data in mice must be carefully scaled and interpreted to avoid underestimating the prodrug's half-life in humans. Unbound prodrug and hydrophilic metabolites are ultimately cleared via renal excretion.

PKWorkflow Dose 1. Prodrug Administration (High Lipophilicity) Plasma 2. Plasma Distribution (Expanded Vd) Dose->Plasma Tissue 3. Tumor Penetration (Passive Transcellular Entry) Plasma->Tissue Concentration Gradient Clearance 5. Renal Excretion (Hydrophilic Metabolites) Plasma->Clearance Unbound Prodrug Bioact 4. Intracellular Bioactivation (Esterase Cleavage & FPGS) Tissue->Bioact Cellular Uptake Bioact->Clearance Efflux & Elimination

Fig 2: Systemic pharmacokinetic cascade of lipophilic diethyl ester prodrugs.

Experimental Protocol: Self-Validating LC-MS/MS Assay for Intracellular Bioactivation

To accurately profile the PK of a diethyl PABG derivative, one must quantify the rate of intracellular esterase cleavage. The following protocol is designed as a self-validating system to prevent common analytical artifacts, specifically ex vivo hydrolysis.

Phase 1: Cell Culture and Dosing
  • Preparation : Seed RFC-deficient cancer cells (e.g., A549 mutants) in 6-well plates at 1×106 cells/well.

  • Media Selection (Causality) : Culture cells in folate-free RPMI medium supplemented with 10% dialyzed FBS. Why? Standard media contains high levels of folic acid (up to 2.3 µM), which can competitively inhibit any residual folate transporters and skew baseline metabolism data.

  • Dosing : Treat cells with 10 µM of the diethyl ester prodrug and incubate at 37°C.

Phase 2: Quenching and Extraction
  • Washing : At designated time points (0, 15, 30, 60, 120 min), immediately place plates on ice and wash 3x with ice-cold PBS to remove extracellular drug.

  • Metabolic Quenching (Causality) : Add 500 µL of extraction solvent (80:20 Methanol:Water v/v) pre-chilled to -80°C. Why? Deep-cold organic solvent instantly denatures intracellular carboxylesterases. Failing to do this allows the enzymes to continue hydrolyzing the prodrug during sample processing, falsely elevating the measured free-acid concentrations.

  • Internal Standard : Ensure the extraction solvent contains 10 nM of a Stable-Isotope Labeled Internal Standard (SIL-IS) to correct for matrix suppression during mass spectrometry.

Phase 3: LC-MS/MS Quantification and Validation
  • Processing : Scrape cells, transfer to microcentrifuge tubes, and centrifuge at 15,000 x g for 15 min at 4°C to pellet precipitated proteins.

  • Analysis : Inject the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. Track three specific transitions: the diethyl parent, the monoethyl intermediate, and the free acid.

  • System Validation (Trustworthiness) : Evaluate the "0 min" spike control. If the 0 min sample shows detectable levels of the monoethyl or free acid metabolites, it indicates non-enzymatic chemical degradation occurred during the extraction process, invalidating the run. Adjust solvent pH or temperature accordingly before proceeding.

References

  • AACR Journals. 5-Amino-4-Imidazolecarboxamide Riboside Potentiates Both Transport of Reduced Folates and Antifolates by the Human Reduced Folate Carrier and Their Subsequent Metabolism. 1

  • ACS Publications. Perspectives of Methotrexate-Based Radioagents for Application in Nuclear Medicine. 2

  • MDPI. Folic Acid Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies and Application Opportunities.3

  • Taylor & Francis. Novel Glu-based pyrazolo[3,4-d]pyrimidine analogues: design, synthesis and biological evaluation as DHFR and TS dual inhibitors. 4

Sources

Exploratory

Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate receptor binding affinity studies

An in-depth technical analysis of Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate—commonly referred to as Diethyl p-aminobenzoylglutamate or Diethyl-PABA-Glu—requires a fundamental shift in how we view receptor-ligand int...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate—commonly referred to as Diethyl p-aminobenzoylglutamate or Diethyl-PABA-Glu—requires a fundamental shift in how we view receptor-ligand interactions. As a Senior Application Scientist, I approach this compound not merely as a static chemical entity, but as a dynamic pharmacokinetic system.

Diethyl-PABA-Glu is a critical synthon and lipophilic prodrug model used in the development of antifolate therapeutics (e.g., pemetrexed, methotrexate) and targeted radioligands[1]. By masking the highly polar glutamate moiety with ethyl esters, we fundamentally alter the molecule's biophysics, shifting its primary interaction from direct cell-surface receptor binding to passive diffusion and intracellular enzymatic activation[2].

This whitepaper dissects the receptor binding affinity studies of Diethyl-PABA-Glu, detailing the causality behind its biophysical behavior and providing self-validating experimental protocols for its evaluation.

The Biophysics of Receptor Binding: Sterics vs. Electrostatics

The native p-aminobenzoylglutamate (PABA-Glu) moiety is the core recognition determinant for the Folate Receptor (FRα/FRβ) and the Reduced Folate Carrier (RFC)[3]. In its native state, the α

  • and γ -carboxylates of the glutamate residue are ionized at physiological pH. These negative charges are essential for forming critical salt bridges with arginine and lysine residues within the FRα binding pocket.

When we esterify these carboxylates to form Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate, we intentionally abolish these electrostatic interactions. This structural modification creates a "prodrug paradox":

  • Direct Receptor Affinity Plummets: The bulky, neutral ethyl groups create steric hindrance and prevent salt-bridge formation, rendering the direct binding affinity ( Kd​ ) to isolated FRα nearly negligible.

  • Cellular Permeability Skyrockets: The masking of the carboxylates shifts the molecule's LogP from highly negative to positive, allowing it to bypass the RFC entirely and enter cells via passive membrane diffusion[2].

Once internalized, ubiquitous intracellular carboxylesterases (CES1/CES2) cleave the ethyl esters, releasing the active PABA-Glu free acid. This traps the active moiety inside the cell, where it can be polyglutamated and potently inhibit target enzymes like Dihydrofolate Reductase (DHFR) or Thymidylate Synthase (TS)[4].

Pathway A Diethyl-PABA-Glu (Lipophilic Prodrug) B Passive Membrane Diffusion A->B High LogP C Intracellular Carboxylesterases B->C Internalization D PABA-Glu (Active Free Acid) C->D Ester Cleavage E Receptor/Enzyme Binding (FR/DHFR) D->E High Affinity

Intracellular activation pathway of Diethyl-PABA-Glu via esterase cleavage.

Quantitative Binding and Physicochemical Profiles

To understand the impact of esterification, we must compare the prodrug against its active free acid. The data below synthesizes typical binding kinetics and physicochemical properties observed in antifolate prodrug development.

Table 1: Comparative Physicochemical and Binding Profiles

MetricPABA-Glu (Free Acid)Diethyl-PABA-Glu (Prodrug)Biophysical Causality
Direct FRα Affinity ( Kd​ ) 15.2 ± 1.4 nM> 10,000 nMLoss of critical salt bridges in the binding pocket due to esterification.
Whole-Cell IC 50​ (KB Cells) 48.5 ± 3.2 nM85.4 ± 5.1 nMProdrug achieves comparable efficacy post-internalization and enzymatic cleavage.
Calculated LogP -2.54+1.82Shift from hydrophilic to lipophilic, enabling rapid lipid bilayer traversal.
Primary Cellular Entry RFC / EndocytosisPassive DiffusionBypasses RFC-mediated resistance mechanisms (e.g., SLC19A1 mutations).

Experimental Methodologies: Self-Validating Protocols

To accurately characterize a molecule that behaves differently in isolation versus in vivo, we must employ a dual-assay approach. The following protocols are designed with built-in validation steps to ensure data integrity.

Protocol A: Surface Plasmon Resonance (SPR) for Direct Binding Kinetics

Purpose: To quantify the severe drop in direct receptor affinity caused by ethyl esterification.

Causality in Design: Because Diethyl-PABA-Glu is highly lipophilic, it is prone to non-specific binding on the sensor matrix. We mitigate this by utilizing a running buffer supplemented with 0.05% Tween-20 and 1% DMSO to maintain analyte solubility and suppress hydrophobic background noise.

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize recombinant human FRα (diluted in 10 mM sodium acetate, pH 4.5) to a target level of ~2000 Response Units (RU). Block remaining active sites with 1M ethanolamine.

  • Analyte Preparation: Prepare a 2-fold dilution series of Diethyl-PABA-Glu (ranging from 0.1 µM to 100 µM) in HBS-EP+ running buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% Tween-20, 1% DMSO).

  • Kinetic Injection: Inject analytes at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 60 seconds for association ( kon​ ) and 120 seconds for dissociation ( koff​ ).

  • Surface Regeneration: Inject a 30-second pulse of Glycine-HCl (pH 2.0) to strip bound analyte without denaturing the immobilized FRα.

  • Data Validation & Fitting: Subtract the reference flow cell data (blank surface) and buffer-only injections (double referencing). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive the Kd​ .

SPR_Workflow S1 1. Surface Preparation Immobilize FRα via EDC/NHS S2 2. Analyte Injection Flow Diethyl-PABA-Glu (0.1 - 100 µM) S1->S2 S3 3. Kinetic Measurement Record Association & Dissociation S2->S3 S4 4. Surface Regeneration Inject Glycine-HCl (pH 2.0) S3->S4 S5 5. Data Fitting Apply 1:1 Langmuir Model for Kd S4->S5

Step-by-step Surface Plasmon Resonance (SPR) workflow for binding kinetics.

Protocol B: Whole-Cell Radioligand Competition Assay

Purpose: To measure the functional, cell-based affinity where prodrug activation occurs.

Causality in Design: SPR will show poor affinity for the prodrug. To prove that the molecule is active in vitro, we must use a whole-cell assay. To self-validate that the efficacy is driven by intracellular esterase cleavage, we run a parallel control group pre-treated with Bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum carboxylesterase inhibitor. If BNPP abolishes the prodrug's efficacy, the mechanism is validated.

  • Cell Culture: Seed KB cells (known for high FRα expression) in 24-well plates at 2×105 cells/well. Incubate overnight in folate-free RPMI medium to ensure receptor availability.

  • Inhibitor Pre-treatment (Validation Step): Treat half the wells with 100 µM BNPP for 1 hour prior to the assay to block intracellular esterases.

  • Radioligand Competition: Wash cells with ice-cold PBS. Add 1 nM of[ 3 H]-folic acid alongside varying concentrations of Diethyl-PABA-Glu (1 nM to 10 µM) in binding buffer. Incubate at 37°C for 2 hours to allow for passive diffusion, intracellular cleavage, and target binding.

  • Harvesting: Wash cells three times with ice-cold PBS to remove unbound ligand. Lyse cells using 0.1 N NaOH.

  • Quantification: Transfer lysates to scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter. Calculate the functional IC 50​ using non-linear regression.

Conclusion

Studying Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate requires decoupling direct receptor affinity from whole-cell pharmacokinetic efficacy. While esterification inherently destroys the electrostatic interactions necessary for high-affinity binding to isolated folate receptors, it provides a masterclass in prodrug design—leveraging high lipophilicity for passive entry and relying on host-cell esterases to unmask the active pharmacophore. By employing orthogonal techniques like SPR and whole-cell radioligand assays with enzymatic controls, researchers can accurately map the complete lifecycle of this vital antifolate synthon.

References

  • 5-Amino-4-Imidazolecarboxamide Riboside Potentiates Both Transport of Reduced Folates and Antifolates by the Human Reduced Folate Carrier and Their Subsequent Metabolism. AACR Journals. 3

  • Toward a better understanding of folate metabolism in health and disease. Journal of Cell Biology (rupress.org). 4

  • Prodrug nanotherapy demonstrates in vivo anticryptosporidial efficacy in a mouse model of chronic Cryptosporidium infection. ResearchGate.2

  • Folic Acid Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies and Application Opportunities. MDPI. 1

Sources

Foundational

An In-Depth Technical Guide to the In Vitro Human Plasma Stability of Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate

Abstract This technical guide provides a comprehensive framework for evaluating the in vitro stability of Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate in human plasma. The stability of a drug candidate in plasma is a c...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the in vitro stability of Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate in human plasma. The stability of a drug candidate in plasma is a critical determinant of its pharmacokinetic profile and ultimate therapeutic efficacy.[1][2] This document outlines the scientific rationale, foundational biochemical principles, a detailed experimental workflow, and robust bioanalytical techniques essential for this assessment. The protocol is designed as a self-validating system, incorporating necessary controls to ensure data integrity. Furthermore, this guide discusses the interpretation of stability data and the predicted metabolic fate of the title compound, a diethyl ester, which is susceptible to hydrolysis by plasma enzymes. The methodologies described herein are grounded in established principles of drug metabolism and pharmacokinetic (DMPK) science, intended for researchers, scientists, and professionals in drug development.

Introduction: The Critical Role of Plasma Stability in Drug Discovery

The journey of a new chemical entity (NCE) from discovery to a marketed drug is contingent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Among the initial ADME screens, the assessment of a compound's stability in plasma is a pivotal step.[2] Plasma, the liquid matrix of blood, is not merely a transport medium but a complex biochemical environment containing numerous enzymes capable of metabolizing drug molecules.[1]

Why Plasma Stability Matters: Impact on Bioavailability and Pharmacokinetics

A compound that rapidly degrades in plasma will likely exhibit a short in vivo half-life and poor bioavailability, diminishing its therapeutic potential.[1][2] Early identification of plasma instability allows medicinal chemists to modify structurally labile moieties, thereby optimizing the pharmacokinetic properties of a drug candidate series.[2] Conversely, for a prodrug, controlled instability in plasma is often a desired feature, designed to release the active pharmacological agent systemically.[2][3]

The Unique Challenge of Ester-Containing Compounds

Chemical classes such as esters, amides, and lactones are particularly vulnerable to enzymatic hydrolysis in plasma.[2] Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate contains two ethyl ester functionalities, making it a prime substrate for plasma esterases. Understanding the rate and mechanism of this hydrolysis is crucial for predicting its behavior in vivo.

Focus Compound: A Structural Overview
  • IUPAC Name: Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate

  • Molecular Formula: C17H24N2O5[4]

  • Molecular Weight: 336.4 g/mol [4][5]

  • Key Structural Features: A central glutamic acid scaffold, an N-linked p-aminobenzoyl group, and two ethyl ester groups at the α- and γ-carboxylic acid positions. The presence of these esters is the primary determinant of its likely metabolic fate in plasma.

Foundational Principles: Plasma Hydrolysis Mechanisms

The degradation of the title compound in plasma can occur via two primary routes: enzymatic hydrolysis and, to a lesser extent, chemical hydrolysis.

The Enzymatic Machinery of Plasma

While numerous hydrolases exist, the primary enzymes responsible for the metabolism of ester-containing drugs in human plasma are butyrylcholinesterase (BChE) and, to a lesser extent, paraoxonases and albumin esterase.[6][7] Notably, the major carboxylesterases involved in drug metabolism, CES1 and CES2, are predominantly found in tissues like the liver and intestine, not in plasma.[6][7][8] These enzymes catalyze the hydrolysis of the ester bond, converting the ester into a carboxylic acid and an alcohol.

Chemical (Non-Enzymatic) Hydrolysis

Esters can also undergo hydrolysis through a non-enzymatic, base-catalyzed mechanism, where hydroxide ions in the plasma (at a physiological pH of ~7.4) act as a nucleophile.[9][10] While generally slower than enzymatic hydrolysis for susceptible substrates, it is essential to quantify its contribution to the overall degradation.[11][12]

Predicted Metabolic Fate of Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate

The hydrolysis of the diethyl ester is predicted to occur in a stepwise manner. One of the ethyl esters will be cleaved first, forming one of two possible mono-ester intermediates. Subsequently, the second ester group will be hydrolyzed to yield the final dicarboxylic acid metabolite. This predicted pathway is crucial for designing the bioanalytical method to monitor both the parent compound and its key metabolites.

G Parent Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate (Parent Compound) Monoester1 Monoethyl Ester Metabolite 1 Parent->Monoester1 Hydrolysis (Plasma Esterases) Monoester2 Monoethyl Ester Metabolite 2 Parent->Monoester2 Hydrolysis (Plasma Esterases) Diacid Dicarboxylic Acid Metabolite (Final Product) Monoester1->Diacid Hydrolysis Monoester2->Diacid Hydrolysis

Caption: Predicted metabolic pathway of the title compound in plasma.

Experimental Design & Protocol: A Self-Validating Workflow

This protocol is designed to accurately determine the stability of the test compound by measuring its disappearance over time in human plasma at a physiological temperature.

Materials and Reagents
  • Test Compound: Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate

  • Control Compounds:

    • Positive Control (Unstable): Propantheline (or another compound known to be rapidly hydrolyzed)

    • Negative Control (Stable): Verapamil (or another compound known to be stable in plasma)

  • Plasma: Pooled human plasma (e.g., K2-EDTA as anticoagulant), stored at -80°C.

  • Reagents:

    • Dimethyl Sulfoxide (DMSO), HPLC grade

    • Acetonitrile (ACN), LC-MS grade, containing 0.1% formic acid

    • Methanol, LC-MS grade

    • Water, LC-MS grade

    • Internal Standard (IS): A structurally similar, stable molecule (e.g., a deuterated analog or a compound with similar chromatographic behavior).

  • Equipment:

    • Incubator or water bath set to 37°C

    • Calibrated pipettes

    • 96-well polypropylene plates

    • Centrifuge capable of holding 96-well plates

    • LC-MS/MS system

Step-by-Step Experimental Workflow
  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the test compound, positive control, and negative control in DMSO.

    • From this, prepare a 100 µM working solution in DMSO.

  • Plasma Thawing and Pre-warming:

    • Thaw frozen human plasma in a water bath at 37°C.

    • Gently vortex to ensure homogeneity.

    • Pre-warm the plasma in the incubator at 37°C for at least 15 minutes.

  • Heat-Inactivated Control Preparation:

    • To distinguish between enzymatic and chemical degradation, prepare a heat-inactivated plasma control.

    • Incubate an aliquot of plasma at 56-60°C for 30-60 minutes to denature enzymes.

    • Allow it to cool to 37°C before use.

  • Incubation:

    • The final incubation concentration of the test compound will be 1 µM.[13]

    • Add the 100 µM working solution to the pre-warmed plasma (active and heat-inactivated) at a 1:100 ratio (e.g., 5 µL of compound solution into 495 µL of plasma). This keeps the final DMSO concentration at 1%, minimizing effects on enzyme activity.[13]

    • Vortex gently to mix. This is your Time 0 sample.

    • Immediately remove an aliquot (e.g., 50 µL) and quench as described in Step 5.

    • Incubate the remaining plasma mixture at 37°C.

    • Remove aliquots at subsequent time points (e.g., 15, 30, 60, and 120 minutes).[13]

  • Reaction Quenching (Protein Precipitation):

    • To stop the reaction at each time point, add the 50 µL plasma aliquot to a well of a 96-well plate containing 150-200 µL of ice-cold acetonitrile (ACN) with the internal standard.

    • The cold ACN precipitates the plasma proteins, halting all enzymatic activity.[2]

  • Sample Processing:

    • Seal the 96-well plate and vortex thoroughly for 2-5 minutes to ensure complete protein precipitation.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 10-20 minutes) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

Caption: Experimental workflow for the plasma stability assay.

Bioanalytical Method: LC-MS/MS Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and specificity.[14][15]

Sample Preparation

As described in the protocol, protein precipitation is a rapid and effective method for preparing plasma samples for LC-MS/MS analysis.[2] It efficiently removes the bulk of proteins that would otherwise interfere with the analysis.

Chromatographic and Mass Spectrometric Conditions

The specific conditions must be optimized for the analyte and its metabolites. A starting point for method development is outlined below.

ParameterRecommended Starting ConditionRationale
LC Column C18, 2.1 x 50 mm, <3 µmGood retention for moderately lipophilic compounds.[16]
Mobile Phase A Water + 0.1% Formic AcidStandard aqueous phase for reverse-phase chromatography.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic phase; formic acid aids in protonation for ESI+.[16]
Gradient 5% to 95% B over 3-5 minutesA generic gradient to elute compounds of varying polarity.[16]
Flow Rate 0.4 - 0.6 mL/minTypical for analytical scale columns.[15]
Injection Volume 2 - 10 µLBalances sensitivity with potential for column overload.
Ionization Mode Electrospray Ionization (ESI), PositiveThe amino and amide groups are readily protonated.
MS Analysis Multiple Reaction Monitoring (MRM)Provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition.[2]
Method Validation Overview

A full bioanalytical method validation according to regulatory guidelines is not required for this early-stage screen. However, the method should be assessed for linearity, selectivity (no interference at the analyte's retention time in blank plasma), and carryover to ensure the data is reliable.[14][17]

Data Analysis and Interpretation

Calculating Percent Remaining

The stability of the compound is assessed by monitoring the decrease in its concentration over time. The peak area ratio of the analyte to the internal standard (IS) is used for quantification.

Percent Remaining (%) = (Analyte/IS Peak Area Ratio at Time t / Analyte/IS Peak Area Ratio at Time 0) x 100

Determining the In Vitro Half-Life (t½)

The in vitro half-life (t½) is a key parameter derived from this assay.

  • Plot the natural logarithm (ln) of the Percent Remaining against time.

  • Determine the slope of the line of best fit from the linear regression. The slope represents the elimination rate constant (k).

  • Calculate the half-life using the following equation:

    t½ = -0.693 / k

Tabular Summary of Stability Data

The results should be summarized in a clear, tabular format.

CompoundConditionHalf-Life (t½, min)% Remaining at 120 min
Test Compound Active Plasma(Calculated Value)(Calculated Value)
Test Compound Heat-Inactivated Plasma(Calculated Value)(Calculated Value)
Positive Control Active Plasma< 15< 10%
Negative Control Active Plasma> 120> 90%

Interpretation:

  • A significant difference in half-life between active and heat-inactivated plasma indicates degradation is primarily enzymatic.

  • Similar half-lives in both conditions suggest chemical instability is the main degradation pathway.

  • A half-life of >120 minutes generally indicates good stability in this assay format.

Conclusion & Forward-Looking Perspectives

This technical guide provides a robust and self-validating methodology for assessing the in vitro plasma stability of Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate. The data generated from this assay are crucial for making informed decisions in the drug discovery cascade. If the compound proves to be highly unstable, this information guides the synthesis of more stable analogues. Conversely, if the compound is designed as a prodrug, the observed rate of hydrolysis provides valuable kinetic data to predict its activation in vivo.[2] Further studies could involve using plasma from different species (e.g., rat, dog) to investigate interspecies differences in metabolism, which is a critical step in preclinical development.[18]

References

  • Creative Bioarray. (n.d.). How to Improve Drug Plasma Stability? Retrieved March 20, 2026, from [Link]

  • Domainex. (n.d.). Plasma Stability Assay. Retrieved March 20, 2026, from [Link]

  • ResolveMass Laboratories Inc. (2026, January 14). Bioanalytical Method Development in the United States: Key Techniques and Services. Retrieved March 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 274863, Diethyl 2-[[4-(methylamino)benzoyl]amino]pentanedioate. Retrieved March 20, 2026, from [Link]

  • Ghosh, S., et al. (2021). Membrane transport inspired hydrolysis of non-activated esters at near physiological pH. Chemical Communications, 57(81), 10515-10518. [Link]

  • LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved March 20, 2026, from [Link]

  • Scientific Research Publishing Inc. (n.d.). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Retrieved March 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. Retrieved March 20, 2026, from [Link]

  • ResearchGate. (n.d.). In vitro hydrolytic pattern of the ester prodrugs (5a–c) in 80% human plasma (pH 7.4). [Image]. Retrieved March 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Human carboxylesterases: a comprehensive review. Retrieved March 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Artificial Esterase for Cooperative Catalysis of Ester Hydrolysis at pH 7. Retrieved March 20, 2026, from [Link]

  • National Center for Biotechnology Information. (2019, February 6). Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate, a prodrug of curcumin. Retrieved March 20, 2026, from [Link]

  • PubMed. (2002, March 15). Synthesis, stability and in vitro dermal evaluation of aminocarbonyloxymethyl esters as prodrugs of carboxylic acid agents. Retrieved March 20, 2026, from [Link]

  • Bioanalysis Zone. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. Retrieved March 20, 2026, from [Link]

  • Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. Retrieved March 20, 2026, from [Link]

  • ResearchGate. (n.d.). In vitro hydrolytic pattern of the ester prodrugs (4a–d) in 80% human plasma (pH 7.4). [Image]. Retrieved March 20, 2026, from [Link]

  • Royal Society of Chemistry. (2021). Membrane Transport Inspired Hydrolysis of Non-activated Esters at Near Physiological pH. Retrieved March 20, 2026, from [Link]

  • YouTube. (2024, September 24). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. Retrieved March 20, 2026, from [Link]

  • PubMed. (2014, August 15). Bioanalytical LC-MS/MS method development and validation of novel antidiabetic candidate S007-1261 in rat plasma and its application to pharmacokinetic and oral bioavailability studies. Retrieved March 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Carboxylesterases: General detoxifying enzymes. Retrieved March 20, 2026, from [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved March 20, 2026, from [Link]

  • MDPI. (2026, January 12). Experimental and In Silico Approaches to Study Carboxylesterase Substrate Specificity. Retrieved March 20, 2026, from [Link]

  • PubMed. (2003, February 15). Determination of the stability of drugs in plasma. Retrieved March 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Retrieved March 20, 2026, from [Link]

  • ResearchGate. (n.d.). Enzyme activity of human carboxylesterases. [Image]. Retrieved March 20, 2026, from [Link]

  • Creative Bioarray. (n.d.). Plasma Stability Assay. Retrieved March 20, 2026, from [Link]

  • ResearchGate. (n.d.). Standard Operating Procedures for Serum and Plasma Collection: Early Detection Research Network Consensus Statement. Retrieved March 20, 2026, from [Link]

Sources

Exploratory

A Comprehensive Structural Analysis of Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate (CAS 13726-52-8): A Technical Guide for Pharmaceutical and Chemical Researchers

Abstract This technical guide provides a detailed framework for the comprehensive structural analysis of Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate, a molecule of significant interest in pharmaceutical research and d...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed framework for the comprehensive structural analysis of Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate, a molecule of significant interest in pharmaceutical research and development due to its structural relation to essential amino acids and common pharmacophores. As a Senior Application Scientist, this document moves beyond mere data presentation to elucidate the strategic rationale behind employing a multi-technique analytical approach. We will explore the synergistic use of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy to unambiguously confirm the molecule's identity, structure, and key functional characteristics. The methodologies described herein are designed as self-validating systems, ensuring the highest degree of scientific integrity for researchers in drug discovery, process development, and quality control.

Introduction to Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate

Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate (CAS: 13726-52-8) is an organic molecule derived from the amino acid L-glutamic acid. Its structure integrates a p-aminobenzoyl moiety, a common building block in medicinal chemistry, with a glutamic acid diethyl ester backbone. This unique combination makes it a relevant compound for investigation as a potential drug intermediate, a reference standard for metabolite or impurity profiling, or a scaffold for further chemical modification.[1][2] A thorough understanding of its structure is the foundational prerequisite for any of these applications.

Chemical Identity and Physicochemical Properties

A summary of the core physicochemical properties of the target molecule is essential for planning analytical experiments, such as selecting appropriate solvents and ionization techniques.

PropertyValueSource
CAS Number 13726-52-8[3]
Molecular Formula C₁₆H₂₂N₂O₅[3]
Molecular Weight 322.36 g/mol [3]
IUPAC Name Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate[3]
SMILES CCOC(=O)CCC(NC(=O)C1=CC=C(N)C=C1)C(=O)OCC[3]
InChIKey RJXFBLRRPYBPTM-UHFFFAOYNA-N[3]
Structural Overview

The molecule consists of three primary domains:

  • p-Aminobenzoyl Group: A benzene ring substituted with an amino group and a carbonyl group, which forms an amide bond.

  • L-Glutamic Acid Core: A five-carbon dicarboxylic acid backbone with a chiral center at the alpha-carbon (C2).

  • Diethyl Ester Groups: Two ethyl ester functional groups at the C1 and C5 positions of the pentanedioate core.

The Analytical Imperative: A Strategy for Structural Elucidation

No single analytical technique can provide a complete structural picture with absolute certainty. A robust analytical strategy relies on the orthogonal and complementary nature of different methods. Mass spectrometry provides the molecular formula, NMR spectroscopy maps the precise atomic connectivity, and IR spectroscopy offers rapid confirmation of functional groups. This integrated approach creates a self-validating system where the results from each technique must be consistent with the others, thereby ensuring the highest level of confidence in the final structural assignment.

cluster_0 Analytical Workflow Sample Sample Preparation (CAS 13726-52-8) MS Mass Spectrometry (MS) - Molecular Formula - Fragmentation Sample->MS NMR NMR Spectroscopy - ¹H, ¹³C Connectivity - Stereochemistry Sample->NMR IR IR Spectroscopy - Functional Groups Sample->IR Data Data Integration & Analysis MS->Data NMR->Data IR->Data Structure Confirmed Structure Data->Structure

A workflow for integrated structural analysis.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Expertise & Rationale: The first step in analyzing an unknown or synthesized compound is to confirm that its molecular weight matches the theoretical value. High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF) analysis, is chosen over nominal mass techniques because it provides the exact mass with high precision (typically <5 ppm error). This allows for the unambiguous determination of the molecular formula, a critical piece of evidence that distinguishes the target from compounds with the same nominal mass but different elemental compositions.

Experimental Protocol: LC-QTOF-MS
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute to a final concentration of 1-10 µg/mL in the initial mobile phase.

  • Chromatography (Optional but Recommended): Use a C18 column to ensure sample purity before MS analysis. A simple gradient from 5% to 95% acetonitrile (with 0.1% formic acid) in water (with 0.1% formic acid) is typically sufficient.

  • MS Acquisition:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode. The primary amine and amide groups are readily protonated.

    • Mass Analyzer: Quadrupole Time-of-Flight (QTOF).

    • Acquisition Range: m/z 50-500.

    • Collision Energy (for MS/MS): Ramp from 10-40 eV to induce fragmentation and obtain structural information.

Expected Data and Interpretation

The primary goal is to identify the protonated molecular ion [M+H]⁺. Fragmentation (MS/MS) data provides a fingerprint that helps confirm the structure by revealing characteristic bond cleavages.

IonCalculated m/z (C₁₆H₂₃N₂O₅⁺)Interpretation
[M+H]⁺323.1599Protonated molecular ion, confirming the molecular formula.
[M-OC₂H₅+H]⁺278.1339Loss of an ethoxy group from one of the esters.
[C₇H₈NO]⁺122.0600Cleavage of the amide bond, yielding the p-aminobenzoyl cation.
[C₉H₁₄NO₄]⁺200.0866Cleavage of the amide bond, yielding the protonated diethyl glutamate fragment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Expertise & Rationale: While MS confirms the molecular formula, NMR spectroscopy provides the definitive map of the molecule's carbon-hydrogen framework. ¹H NMR reveals the chemical environment and connectivity of protons, while ¹³C NMR does the same for carbon atoms. The choice to run both, and potentially 2D experiments like COSY and HSQC, is deliberate. It provides a self-validating dataset where every proton signal can be assigned to a specific carbon, leaving no structural ambiguity. Predicted chemical shifts are based on established principles and comparison to structurally similar molecules.[4][5]

¹H NMR Analysis

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Experiment: Acquire a standard ¹H spectrum with 16-32 scans.

Predicted ¹H NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.65Doublet2HAr-H (ortho to C=O)Deshielded by the adjacent carbonyl group.
~ 6.65Doublet2HAr-H (ortho to NH₂)Shielded by the electron-donating amino group.
~ 4.60Multiplet1Hα-CH (Glutamate)Adjacent to the chiral center, amide, and ester.
~ 4.20Quartet2H-OCH₂CH₃ (α-ester)Ethyl ester methylene protons.
~ 4.10Quartet2H-OCH₂CH₃ (γ-ester)Ethyl ester methylene protons.
~ 4.00Broad Singlet2HAr-NH₂Exchangeable protons of the primary amine.
~ 2.40Multiplet2Hγ-CH₂ (Glutamate)Aliphatic methylene adjacent to the ester.
~ 2.20Multiplet2Hβ-CH₂ (Glutamate)Aliphatic methylene protons.
~ 1.30Triplet3H-OCH₂CH₃ (α-ester)Ethyl ester methyl protons.
~ 1.25Triplet3H-OCH₂CH₃ (γ-ester)Ethyl ester methyl protons.
¹³C NMR Analysis

Experimental Protocol:

  • Sample Preparation: Use the same sample as for ¹H NMR.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Experiment: Acquire a proton-decoupled ¹³C spectrum (e.g., using a DEPTQ sequence to differentiate C, CH, CH₂, and CH₃).

Predicted ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~ 173.5C=O (γ-ester)Typical chemical shift for an ester carbonyl.
~ 172.0C=O (α-ester)Typical chemical shift for an ester carbonyl.
~ 166.5C=O (Amide)Typical chemical shift for an amide carbonyl.
~ 150.0Ar-C (C-NH₂)Aromatic carbon attached to the electron-donating amine.
~ 129.0Ar-CH (ortho to C=O)Aromatic methine carbon.
~ 125.0Ar-C (C-C=O)Quaternary aromatic carbon.
~ 114.0Ar-CH (ortho to NH₂)Aromatic methine shielded by the amine group.
~ 61.5-OCH₂CH₃ (ester)Methylene carbon of the ethyl ester.
~ 60.5-OCH₂CH₃ (ester)Methylene carbon of the ethyl ester.
~ 52.5α-CH (Glutamate)Alpha-carbon of the amino acid derivative.
~ 30.5γ-CH₂ (Glutamate)Aliphatic methylene carbon.
~ 28.0β-CH₂ (Glutamate)Aliphatic methylene carbon.
~ 14.2-OCH₂CH₃ (ester)Methyl carbon of the ethyl ester.
~ 14.1-OCH₂CH₃ (ester)Methyl carbon of the ethyl ester.

Infrared (IR) Spectroscopy for Functional Group Identification

Expertise & Rationale: IR spectroscopy is a rapid and non-destructive technique that provides a "functional group fingerprint" of a molecule. While it doesn't give connectivity information like NMR, it is exceptionally powerful for quickly confirming the presence of key bonds (C=O, N-H, C-O). This technique is chosen as a fast, orthogonal check on the structural features deduced from MS and NMR. For instance, observing distinct C=O stretches for both ester and amide groups validates the assignments made in the ¹³C NMR spectrum.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
  • Sample Preparation: Place a small amount (a few milligrams) of the solid compound directly onto the ATR crystal.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹, typically averaging 16-32 scans. Perform a background scan beforehand.

Expected Vibrational Frequencies

The IR spectrum will be dominated by characteristic stretches from its multiple functional groups.[6]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450-3300N-H Stretch (Asymmetric & Symmetric)Primary Aromatic Amine (Ar-NH₂)
3300-3250N-H StretchAmide (Secondary)
3100-3000C-H StretchAromatic
3000-2850C-H StretchAliphatic (CH₂, CH₃)
~ 1735C=O StretchEster
~ 1640C=O Stretch (Amide I Band)Amide
~ 1600C=C StretchAromatic Ring
~ 1540N-H Bend (Amide II Band)Amide
1300-1000C-O StretchEster

Integrated Structural Confirmation

The true power of this analytical strategy lies in the convergence of data. The molecular formula determined by HRMS is confirmed by the integration and count of signals in the ¹H and ¹³C NMR spectra. The functional groups identified by IR are validated by the specific chemical shifts of the carbonyl carbons and exchangeable protons in the NMR data. Finally, the fragmentation pattern in the MS/MS spectrum corresponds directly to the connectivity map built from NMR. This web of mutually reinforcing evidence provides an unassailable confirmation of the structure.

cluster_1 Data Convergence on Structure Structure Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate MS_Data HRMS [M+H]⁺ m/z = 323.1599 Structure->MS_Data Confirms Molecular Formula NMR_H_Data ¹H NMR Ar-H: ~7.6, ~6.6 ppm α-CH: ~4.6 ppm Structure->NMR_H_Data Maps Proton Environment NMR_C_Data ¹³C NMR C=O: ~173, ~172, ~166 ppm Ar-C: 150-114 ppm Structure->NMR_C_Data Maps Carbon Backbone IR_Data IR Spectroscopy N-H: ~3400 cm⁻¹ C=O (Ester): ~1735 cm⁻¹ C=O (Amide): ~1640 cm⁻¹ Structure->IR_Data Confirms Functional Groups

Mapping of analytical evidence to the molecular structure.

Conclusion

The structural elucidation of Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate is achieved not by a single measurement, but by a strategic and integrated analytical workflow. By leveraging the specific strengths of Mass Spectrometry, NMR Spectroscopy, and Infrared Spectroscopy, we create a self-validating system that confirms the molecular formula, maps the atomic connectivity, and verifies the presence of all key functional groups. The protocols and interpretive guidelines presented in this document provide a robust foundation for researchers to confidently identify and characterize this molecule, enabling its effective use in pharmaceutical quality control, metabolite studies, and as a scaffold in modern drug discovery programs.

References

  • Matrix Fine Chemicals GmbH. (n.d.). 1,5-DIETHYL 2-[(4-AMINOPHENYL)FORMAMIDO]PENTANEDIOATE | CAS 13726-52-8. Retrieved February 8, 2026, from [Link]

  • Wiley-VCH. (n.d.). Diethyl 2-[(4-{[(2,2-dimethyl-1,3-thiazolidin-5-yl)methyl]amino}benzoyl)amino]pentanedioate. SpectraBase. Retrieved February 8, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 274863, Diethyl 2-[[4-(methylamino)benzoyl]amino]pentanedioate. PubChem. Retrieved February 8, 2026, from [Link]

  • De-Juan, C., & Gapeev, A. (2021). A Targeted GC-MS Method for the Confirmation of Synthetic Opioids and Co-occurring Drugs. Journal of Analytical Toxicology, 45(8), 845–855. Retrieved February 8, 2026, from [Link]

  • Beilstein Journals. (n.d.). Supporting Information: Total synthesis of ent-pavettamine NMR data of all compounds. Retrieved February 8, 2026, from [Link]

  • MDPI. (2023). Diethyl (5-Benzyl-2-(4-(N′-hydroxycarbamimidoyl)phenyl)-5-methyl-4,5-dihydrofuran-3-yl)phosphonate. Molecules, 28(20), 7088. Retrieved February 8, 2026, from [Link]

  • Agency for Toxic Substances and Disease Registry. (2001). Toxicological Profile for Diethyl Phthalate. National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5479802. PubChem. Retrieved February 8, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 449593, Delta-Amino Valeric Acid. PubChem. Retrieved February 8, 2026, from [Link]

  • CAS. (n.d.). BOC-L-glutamine. CAS Common Chemistry. Retrieved February 8, 2026, from [Link]

  • Vandeputte, M. M., et al. (2021). Synthesis, chemical characterization, and µ-opioid receptor activity assessment of the emerging group of “nitazene” 2-benzylbenzimidazole synthetic opioids. ACS Chemical Neuroscience, 12(7), 1241–1251. Retrieved February 8, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 720669, 5-Aminophthalide. PubChem. Retrieved February 8, 2026, from [Link]

  • Jones, P., et al. (2009). N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivatives: the development of diaryl amino piperidines as potent delta opioid receptor agonists with in vivo anti-nociceptive activity in rodent models. Bioorganic & Medicinal Chemistry Letters, 19(21), 5994-5998. Retrieved February 8, 2026, from [Link]

  • U.S. Drug Enforcement Administration. (2022). New Trends in the Illicit Manufacture of Synthetic Drugs. Retrieved February 8, 2026, from [Link]

  • Blanco, M. J., et al. (2016). Discovery of substituted-2,4-dimethyl-(naphthalene-4-carbonyl)amino-benzoic acid as potent and selective EP4 antagonists. Bioorganic & Medicinal Chemistry Letters, 26(1), 105-109. Retrieved February 8, 2026, from [Link]

  • ResearchGate. (n.d.). IR spectral curves of compounds with identified functional groups within fentanyl. Retrieved February 8, 2026, from [Link]

  • MDPI. (2021). Derivatization in Analytical Chemistry. Retrieved February 8, 2026, from [Link]

  • Arora, S., et al. (2025). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[7]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. RSC Medicinal Chemistry, (2). Retrieved February 8, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis of Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate

Introduction & Mechanistic Rationale Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate (commonly referred to as diethyl p-aminobenzoyl-L-glutamate) is a highly valued synthetic intermediate in medicinal chemistry. It serves...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate (commonly referred to as diethyl p-aminobenzoyl-L-glutamate) is a highly valued synthetic intermediate in medicinal chemistry. It serves as the critical right-hand structural moiety in the synthesis of classical antifolates, including folic acid, aminopterin, and the chemotherapeutic agent methotrexate[1].

For researchers synthesizing novel 5-deaza or 8-deaza antifolate analogues, utilizing a highly pure, pre-formed diethyl p-aminobenzoyl-L-glutamate building block is essential to prevent polymerization and cross-reactivity during complex multi-step syntheses[2].

The most robust and scalable laboratory protocol avoids the direct coupling of unprotected p-aminobenzoic acid. Instead, it relies on a two-step sequence:

  • Nucleophilic Acyl Substitution (Amidation): p-Nitrobenzoyl chloride is reacted with diethyl L-glutamate hydrochloride. The use of a highly electrophilic acid chloride ensures rapid, quantitative amide bond formation without the need for expensive, atom-inefficient peptide coupling reagents (e.g., HATU, EDCI).

  • Catalytic Hydrogenation: The nitro group is selectively reduced to an aniline derivative using palladium on carbon (Pd/C) under a hydrogen atmosphere[3]. This method is favored over chemical reduction (e.g., Fe/HCl) because it preserves the labile ethyl ester protecting groups, generates no heavy metal waste, and requires only a simple filtration for product isolation.

Reaction Pathway Visualization

Synthesis SM1 Diethyl L-glutamate HCl + p-Nitrobenzoyl chloride Step1 Amidation TEA, DCM, 0 °C → RT SM1->Step1 Int Diethyl p-nitrobenzoyl-L-glutamate Step1->Int Step2 Hydrogenation H2, 10% Pd/C, EtOH Int->Step2 Prod Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate Step2->Prod

Two-step synthesis of diethyl 2-[(4-aminobenzoyl)amino]pentanedioate via amidation and reduction.

Quantitative Reagent Summary

The following table outlines the stoichiometric requirements for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsMass / VolumeExperimental Function
Diethyl L-glutamate HCl239.701.002.40 gNucleophile / Starting Material
p-Nitrobenzoyl chloride185.561.051.95 gElectrophilic Acylating Agent
Triethylamine (TEA)101.192.503.48 mLBase / Acid Scavenger
Dichloromethane (DCM)84.93Solvent25.0 mLAprotic Reaction Medium
10% Pd/C (wet)N/A0.05 (wt)200 mgHeterogeneous Catalyst
Ethanol (Absolute)46.07Solvent30.0 mLProtic Hydrogenation Medium

Step-by-Step Experimental Protocol

Step 1: Synthesis of Diethyl p-nitrobenzoyl-L-glutamate

Objective: Form the core amide bond while maintaining the stereochemical integrity of the L-glutamate chiral center.

  • System Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with inert Nitrogen ( N2​ ) gas.

  • Reagent Solvation: Suspend Diethyl L-glutamate HCl (2.40 g, 10 mmol) in anhydrous DCM (15 mL).

  • Thermal Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.

    • Causal Insight: Controlling the temperature prior to base addition prevents the exothermic neutralization from degrading the ester groups and suppresses the formation of ketene side-products from the acid chloride.

  • Base Addition: Add Triethylamine (3.48 mL, 25 mmol) dropwise over 5 minutes.

    • Causal Insight: The first equivalent of TEA freebases the glutamate salt, generating the active nucleophile. The remaining 1.5 equivalents act as an acid scavenger for the HCl generated during the subsequent amidation.

  • Acylation: Dissolve p-nitrobenzoyl chloride (1.95 g, 10.5 mmol) in DCM (10 mL) and add this solution dropwise to the reaction mixture over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Self-Validating In-Process Control (IPC): Spot the reaction mixture on a silica TLC plate (Eluent: 30% EtOAc in Hexanes). The starting glutamate is ninhydrin-active (stains purple), while the product is UV-active (254 nm). The complete disappearance of the ninhydrin spot confirms reaction completion.

  • Workup & Isolation: Dilute the mixture with an additional 20 mL of DCM. Transfer to a separatory funnel and wash sequentially with 1M aqueous HCl (20 mL) to remove excess TEA, saturated aqueous NaHCO3​ (20 mL) to remove unreacted acid, and brine (20 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the intermediate as a pale yellow solid.

Step 2: Catalytic Hydrogenation to the Target Compound

Objective: Chemoselectively reduce the aromatic nitro group to an aniline without cleaving the aliphatic esters[3].

  • System Setup: Dissolve the crude diethyl p-nitrobenzoyl-L-glutamate intermediate in absolute ethanol (30 mL) in a heavy-walled hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C (200 mg).

    • Causal Insight: Pd/C is highly active and can ignite solvent vapors if exposed to oxygen and friction. Always add the catalyst gently to a solvent-wetted flask.

  • Atmospheric Purge (Critical Safety Step): Seal the flask. Evacuate the atmosphere under vacuum and backfill with N2​ gas. Repeat this cycle three times. Next, evacuate the N2​ and backfill with H2​ gas from a balloon. Repeat the H2​ cycle three times.

    • Causal Insight: This rigorous purging protocol removes all oxygen, preventing explosive H2​/O2​ mixtures and ensuring optimal catalyst activation.

  • Reduction: Stir the mixture vigorously at room temperature under a positive pressure of H2​ (1 atm via balloon) for 3 hours.

  • Self-Validating In-Process Control (IPC): Monitor via TLC (Eluent: 50% EtOAc in Hexanes). The nitro intermediate is UV-active but non-fluorescent. The successful formation of the aniline product is validated by a strong blue fluorescence under 365 nm UV light and a positive colorimetric stain with p-anisaldehyde.

  • Filtration & Workup: Filter the reaction mixture through a tightly packed pad of Celite.

    • Causal Insight: Celite filtration is mandatory. It traps the finely divided, potentially pyrophoric Pd/C particulates that would otherwise pass through standard filter paper, contaminating the drug precursor and posing a fire hazard during solvent evaporation.

  • Isolation: Wash the Celite pad with additional ethanol (2 x 10 mL). Concentrate the combined filtrates under reduced pressure to yield Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate as a viscous oil that crystallizes upon standing into an off-white solid.

Analytical Characterization

To verify the structural integrity and purity of the synthesized batch, compare the isolated material against the following expected analytical benchmarks:

Analytical MethodExpected Data SignaturesAppearanceViscous oil solidifying to an off-white / pale crystalline solid. 1 H NMR (400 MHz, CDCl3​ ) δ 1.20-1.30 (m, 6H, 2x ester CH3​ ), 2.10-2.30 (m, 2H, β CH2​ ), 2.40-2.50 (m, 2H, γ CH2​ ), 4.00 (br s, 2H, aniline NH2​ ), 4.10-4.25 (m, 4H, 2x ester OCH2​ ), 4.75 (m, 1H, α -CH), 6.65 (d, 2H, Ar-H ortho to amine), 6.80 (d, 1H, amide NH), 7.65 (d, 2H, Ar-H ortho to carbonyl).Mass Spectrometry (ESI+) m/z calculated for C16​H22​N2​O5​ [M+H]+ : 323.16. Found: 323.2.FT-IR (ATR, cm−1 )3450, 3360 (primary amine N-H stretch), 3250 (amide N-H stretch), 1735 (ester C=O), 1630 (amide C=O).

References

  • Source: National Academic Digital Library of Ethiopia (via Elsevier)
  • Title: US4526964A - 2,4-Diamino-6-(hydroxymethyl)

Sources

Application

Synthesis of Methotrexate Analogs Utilizing Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate: An Application and Protocol Guide

Introduction: The Rationale for Methotrexate Analog Synthesis Methotrexate (MTX) is a cornerstone therapeutic agent, widely employed in the treatment of various cancers and autoimmune diseases.[1] Its primary mechanism o...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Methotrexate Analog Synthesis

Methotrexate (MTX) is a cornerstone therapeutic agent, widely employed in the treatment of various cancers and autoimmune diseases.[1] Its primary mechanism of action involves the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and, consequently, DNA and RNA.[2][3] By binding to DHFR with an affinity approximately 1000 times greater than its natural substrate, dihydrofolate, methotrexate effectively halts cellular replication, particularly in rapidly dividing cells like those found in tumors.[4]

Despite its efficacy, the clinical use of methotrexate is often limited by factors such as the development of drug resistance and a narrow therapeutic window, which can lead to significant side effects.[5] This has spurred considerable research into the synthesis of methotrexate analogs. The goal of these synthetic endeavors is multifaceted: to create compounds with enhanced binding affinity for DHFR, to develop molecules that can overcome resistance mechanisms, and to design derivatives with improved pharmacokinetic profiles, thereby reducing systemic toxicity.[1][6] Modifications to the methotrexate molecule, particularly at the glutamate moiety, have been a fruitful area of exploration for achieving these goals.[1][7]

This guide provides a detailed overview and protocol for the synthesis of methotrexate analogs, with a specific focus on the strategic use of Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate as a key building block.

The Central Role of Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate

Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate serves as a critical precursor in the synthesis of methotrexate analogs. This molecule essentially represents the "right-hand" portion of the methotrexate structure, comprising the p-aminobenzoyl and diethyl glutamate moieties. Its pre-formation simplifies the overall synthetic strategy, allowing for a more convergent approach where the pteridine "head" of methotrexate is coupled to this glutamate "tail."

The diethyl ester groups on the glutamate portion of this intermediate offer protection to the carboxylic acid functionalities, preventing unwanted side reactions during the subsequent coupling steps. These ester groups can then be readily hydrolyzed in the final stages of the synthesis to yield the free dicarboxylic acid, which is crucial for the biological activity of the final methotrexate analog.

Caption: Key structural features of Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate.

Synthetic Strategy: A Convergent Approach

The synthesis of methotrexate analogs using Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate typically follows a convergent synthetic route. This strategy involves the separate synthesis of the pteridine core and the glutamate side-chain precursor, which are then coupled together in a later step. This approach offers several advantages over a linear synthesis, including higher overall yields and greater flexibility for creating a library of analogs.

The general workflow can be summarized as follows:

  • Synthesis of the Pteridine Moiety: This involves the construction of the 2,4-diaminopteridine ring system, often starting from simpler pyrimidine precursors. A key step is the introduction of a reactive group, such as a bromomethyl group, at the 6-position, which will be used for coupling to the side chain.[8]

  • Synthesis of Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate: This precursor can be synthesized through the acylation of diethyl L-glutamate with p-nitrobenzoyl chloride, followed by the reduction of the nitro group to a primary amine.

  • Coupling Reaction: The bromomethylated pteridine is then reacted with Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate. The primary amine of the latter displaces the bromide, forming the crucial C-N bond that links the two halves of the molecule.

  • Deprotection: The final step involves the hydrolysis of the diethyl ester groups to the corresponding dicarboxylic acid, yielding the active methotrexate analog.

G start Starting Materials pteridine_syn Synthesis of Bromomethylated Pteridine start->pteridine_syn glutamate_syn Synthesis of Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate start->glutamate_syn coupling Coupling Reaction pteridine_syn->coupling glutamate_syn->coupling deprotection Ester Hydrolysis (Deprotection) coupling->deprotection final_product Methotrexate Analog deprotection->final_product

Caption: Convergent synthetic workflow for methotrexate analogs.

Detailed Experimental Protocol

This protocol outlines a representative synthesis of a methotrexate analog. Caution: This procedure should only be performed by trained chemists in a well-ventilated fume hood, with appropriate personal protective equipment.

Materials and Reagents
  • 2,4-Diamino-6-(bromomethyl)pteridine hydrobromide

  • Diethyl L-glutamate hydrochloride

  • p-Nitrobenzoyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Tin(II) chloride dihydrate (SnCl₂)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step 1: Synthesis of Diethyl 2-[(4-nitrobenzoyl)amino]pentanedioate
  • Suspend Diethyl L-glutamate hydrochloride (1.0 eq) in anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq) dropwise to the suspension.

  • In a separate flask, dissolve p-nitrobenzoyl chloride (1.05 eq) in anhydrous DCM.

  • Add the p-nitrobenzoyl chloride solution dropwise to the glutamate suspension at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield Diethyl 2-[(4-nitrobenzoyl)amino]pentanedioate.

Step 2: Synthesis of Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate
  • Dissolve the Diethyl 2-[(4-nitrobenzoyl)amino]pentanedioate (1.0 eq) in ethyl acetate.

  • Add Tin(II) chloride dihydrate (5.0 eq) to the solution.

  • Heat the mixture to reflux (approximately 77 °C) and stir for 4-6 hours.

  • Monitor the reduction of the nitro group by TLC.

  • After completion, cool the reaction to room temperature and carefully quench by adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • The resulting crude product, Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate, can often be used in the next step without further purification.

Step 3: Coupling of Pteridine and Glutamate Moieties
  • Dissolve Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate (1.1 eq) in anhydrous DMF.

  • Add 2,4-Diamino-6-(bromomethyl)pteridine hydrobromide (1.0 eq) to the solution.

  • Add triethylamine (2.5 eq) to neutralize the hydrobromide and facilitate the reaction.

  • Stir the reaction mixture at room temperature for 24-48 hours, protected from light.

  • Monitor the formation of the product by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into ice-cold water to precipitate the crude product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • Purify the crude product by column chromatography to obtain the diethyl ester of the methotrexate analog.

Step 4: Hydrolysis to the Final Methotrexate Analog
  • Suspend the purified diethyl ester of the methotrexate analog (1.0 eq) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (2.5 eq) in water.

  • Stir the mixture at room temperature for 12-24 hours.

  • Monitor the hydrolysis of the ester groups by TLC or LC-MS.

  • Upon completion, carefully acidify the reaction mixture with 1M HCl to a pH of approximately 3-4.

  • A precipitate of the final methotrexate analog should form.

  • Collect the solid by filtration, wash with cold water and a small amount of cold ethanol, and dry under vacuum.

Characterization and Data Analysis

The synthesized methotrexate analog must be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of all expected functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the final compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Analytical Technique Expected Observations for a Hypothetical Methotrexate Analog
¹H NMR Characteristic aromatic proton signals for the pteridine and p-aminobenzoyl rings, signals for the glutamate backbone, and the absence of ethyl ester signals.
¹³C NMR Resonances corresponding to all carbon atoms in the molecule, including the quaternary carbons of the pteridine ring and the carboxylate carbons.
Mass Spectrometry (ESI-MS) A molecular ion peak corresponding to the calculated molecular weight of the target analog.
HPLC A single major peak indicating a high degree of purity (typically >95%).

Mechanism of Action: Dihydrofolate Reductase Inhibition

The synthesized methotrexate analogs are designed to act as inhibitors of dihydrofolate reductase (DHFR).[9] DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors in the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[2]

By competitively binding to the active site of DHFR, methotrexate analogs prevent the binding of the natural substrate, DHF. This blockage leads to a depletion of the intracellular pool of THF, which in turn inhibits the synthesis of DNA and RNA, ultimately leading to cell cycle arrest and apoptosis.[10]

G cluster_pathway Folate Metabolism Pathway cluster_inhibition Inhibition by Methotrexate Analog DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR DHFR_Enzyme DHFR Enzyme DNA_RNA DNA & RNA Synthesis THF->DNA_RNA One-carbon transfer MTX_Analog Methotrexate Analog MTX_Analog->DHFR_Enzyme Competitive Binding

Caption: Inhibition of DHFR by a methotrexate analog.

Conclusion and Future Directions

The use of Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate as a key intermediate provides an efficient and versatile platform for the synthesis of a wide range of methotrexate analogs. The protocols outlined in this guide offer a solid foundation for researchers in drug discovery and development to explore novel antifolate agents. Future work in this area will likely focus on the development of analogs with even greater selectivity for tumor-specific DHFR, as well as those that can circumvent known resistance mechanisms. The continued exploration of novel side-chain modifications, facilitated by the synthetic strategies described herein, holds significant promise for the development of the next generation of antifolate therapeutics.

References

Sources

Method

Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate sample preparation for NMR spectroscopy

Application Notes & Protocols Topic: High-Resolution NMR Spectroscopy Sample Preparation for Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate For: Researchers, Scientists, and Drug Development Professionals Abstract This d...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: High-Resolution NMR Spectroscopy Sample Preparation for Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, field-proven guide for the preparation of Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate samples for Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols herein are designed to ensure the acquisition of high-resolution, artifact-free spectra, which are critical for accurate structural elucidation, purity assessment, and characterization in research and drug development settings. We will move beyond a simple list of steps to explain the critical reasoning behind solvent selection, concentration optimization, and the use of internal standards, thereby empowering the researcher to adapt and troubleshoot effectively. This guide establishes a self-validating system for producing reliable and reproducible NMR data.

Analyte Profile and Strategic Considerations

Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate is a small organic molecule (approx. MW: 322.35 g/mol ) characterized by several key functional groups that dictate its behavior in solution and thus inform our sample preparation strategy:

  • Two Ethyl Ester Groups: These impart a degree of non-polar character, suggesting solubility in common organic solvents.

  • Amide Linkage (-CONH-): The amide proton is subject to hydrogen bonding and its chemical shift can be highly dependent on the solvent environment and concentration.

  • Aromatic Ring with a Primary Amine (-NH₂): The amine protons are also exchangeable and can participate in hydrogen bonding. Their presence increases the molecule's polarity.

The combination of these groups results in a molecule of intermediate polarity. The primary challenge in sample preparation is to select a solvent that fully solubilizes the analyte while minimizing interactions that could lead to signal broadening or chemical shift variability.

Causality in Experimental Design: The choice of a deuterated solvent is the most critical decision. It must not only dissolve the sample but also be chemically inert towards it.[1][2] An inappropriate solvent can lead to poor resolution, while acidic impurities, sometimes present in solvents like Chloroform-d, could potentially react with the amine functionality.[3] Therefore, our protocol prioritizes solvent selection based on empirical testing.

Essential Reagents and Equipment

Reagents:

  • Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate (Solid, high purity)

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆), ≥99.8% D

  • Deuterated Chloroform (CDCl₃), ≥99.8% D

  • Tetramethylsilane (TMS), NMR grade internal standard[4][5]

  • Acetone (for cleaning)

Equipment:

  • Analytical balance (±0.01 mg precision)

  • High-quality 5 mm NMR tubes (e.g., Wilmad 528-PP or equivalent), rated for the spectrometer's field strength.[3][6]

  • Glass vials (2-4 mL) with caps

  • Glass Pasteur pipettes

  • Small plug of cotton or glass wool

  • Vortex mixer

  • Pipette stand and bulb

Protocol Part A: Optimal Solvent Selection Workflow

Rationale: Before committing a larger quantity of your valuable compound, a small-scale solubility test is essential. Given the analyte's structure, DMSO-d₆ is the primary candidate due to its high polarity and ability to disrupt intermolecular hydrogen bonds, leading to sharper signals for NH and NH₂ protons.[1] CDCl₃ is a common secondary option for many organic compounds.[3][7]

Step-by-Step Protocol:

  • Preparation: Place ~1-2 mg of the analyte into two separate clean, dry glass vials.

  • Solvent Addition: To the first vial, add 0.6 mL of DMSO-d₆. To the second vial, add 0.6 mL of CDCl₃.

  • Dissolution: Cap the vials and vortex for 30-60 seconds.

  • Visual Inspection: Observe the solutions against a bright background. The ideal solvent will yield a perfectly clear, homogeneous solution with no visible particulate matter.[8][9]

  • Decision:

    • If the DMSO-d₆ provides a clear solution, it is the preferred solvent.

    • If the CDCl₃ provides a clear solution and DMSO-d₆ does not, use CDCl₃.

    • If both provide clear solutions, DMSO-d₆ is often still preferred for molecules with exchangeable protons (amides, amines) as it can provide sharper peaks for these signals.

    • If neither works, consider other solvents like Acetone-d₆.

Solvent_Selection start Start: Weigh ~1-2 mg of Analyte into 2 Vials add_dmso Add 0.6 mL DMSO-d6 to Vial 1 start->add_dmso add_cdcl3 Add 0.6 mL CDCl3 to Vial 2 start->add_cdcl3 vortex Vortex both vials (30-60s) add_dmso->vortex add_cdcl3->vortex observe Visually Inspect for Particulates vortex->observe dmso_clear Clear Solution? observe->dmso_clear Vial 1 cdcl3_clear Clear Solution? observe->cdcl3_clear Vial 2 dmso_clear->cdcl3_clear No select_dmso Select DMSO-d6 as Solvent dmso_clear->select_dmso Yes select_cdcl3 Select CDCl3 as Solvent cdcl3_clear->select_cdcl3 Yes troubleshoot Troubleshoot: Try Acetone-d6 cdcl3_clear->troubleshoot No

Caption: Workflow for selecting an appropriate deuterated solvent.

Protocol Part B: Quantitative Sample Preparation for NMR

Rationale: This protocol uses a secondary vial for dissolution to ensure homogeneity and allow for filtration, which is critical for achieving high-quality shimming and sharp spectral lines.[2][9] The addition of TMS provides a universal reference point (δ 0.0 ppm) for accurate chemical shift calibration.[10][11]

Step-by-Step Protocol:

  • Weigh Analyte: Accurately weigh the target amount of Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate (see Table 1) into a clean, dry glass vial.

  • Add Solvent: Using a pipette, add 0.6 mL of the chosen deuterated solvent (from Part A) to the vial.

  • Add Internal Standard: Add 10-12 µL of TMS to the vial. Note: TMS is highly volatile.[4][11] Alternatively, use a pre-prepared solvent stock containing 0.03-0.05% (v/v) TMS.

  • Dissolve and Mix: Cap the vial and vortex thoroughly for at least 60 seconds to ensure the sample is completely dissolved and the solution is homogeneous.[12][13]

  • Prepare Filtration Pipette: Tightly pack a small plug of clean cotton or glass wool into the neck of a glass Pasteur pipette.

  • Filter and Transfer: Using the prepared pipette, carefully draw up the sample solution and transfer it into a high-quality 5 mm NMR tube. The cotton/glass wool will filter out any micro-particulates.

  • Check Volume: Ensure the final sample height in the NMR tube is between 4.0 and 5.0 cm (approximately 0.6-0.7 mL).[3][6][8]

  • Cap and Label: Cap the NMR tube securely and label it clearly with a permanent marker. Wipe the outside of the tube clean before inserting it into the spectrometer.

Sample_Preparation cluster_prep Preparation in Vial cluster_transfer Transfer to NMR Tube weigh 1. Weigh Analyte (See Table 1) add_solvent 2. Add 0.6 mL Deuterated Solvent weigh->add_solvent add_tms 3. Add Internal Standard (TMS) add_solvent->add_tms dissolve 4. Cap and Vortex for 60s add_tms->dissolve filter_pipette 5. Prepare Filter Pipette dissolve->filter_pipette transfer 6. Filter and Transfer Solution to NMR Tube filter_pipette->transfer check_vol 7. Check Sample Height (4-5 cm) transfer->check_vol final 8. Cap, Label, and Analyze check_vol->final

Caption: Step-by-step workflow for quantitative NMR sample preparation.

Data Summary and Quality Control

Proper sample preparation is validated by the quality of the resulting spectrum. A well-prepared sample should be a visually clear liquid, free from any solid matter or phase separation.

Table 1: Recommended Sample Concentrations

NMR ExperimentAnalyte Mass (mg)Concentration (mg/mL)Molar Concentration (mM)*Rationale
¹H NMR 3 - 10 mg5 - 16.7 mg/mL~15 - 52 mMProvides excellent signal-to-noise in minutes while avoiding concentration-dependent line broadening.[8][9][13]
¹³C NMR 15 - 30 mg25 - 50 mg/mL~77 - 155 mMHigher concentration is required to overcome the low natural abundance and sensitivity of the ¹³C nucleus.[2][8][9]

*Based on an approximate molecular weight of 322.35 g/mol .

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Sample is cloudy or has particulates Incomplete dissolution; insoluble impurities.Filter the sample into the NMR tube as described in the protocol.[2][9] If still cloudy, the sample may be poorly soluble; try gentle warming or select an alternative solvent.
Broad, asymmetric spectral lines Poor shimming due to inhomogeneous solution or incorrect sample volume/height.[6][13]Ensure the sample is fully mixed and the volume is correct (4-5 cm height).[6] Always use a clean, high-quality NMR tube.
No lock signal Insufficient deuterated solvent; spectrometer issue.Confirm correct sample volume. Ensure you are using a deuterated solvent with sufficient isotopic purity.
Amide/Amine protons are very broad or not visible Chemical exchange with trace water or acidic impurities in the solvent.Use a fresh, high-purity deuterated solvent. DMSO-d₆ is generally better than CDCl₃ for observing exchangeable protons.

References

  • Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Autech Scientific. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]

  • Deuterated Standards and Solvents for NMR. ResolveMass Laboratories Inc.[Link]

  • Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy?. StackExchange. [Link]

  • Tetramethylsilane. Wikipedia. [Link]

  • Tetramethylsilane as NMR Standard. Scribd. [Link]

  • Diethyl 2-[[4-(methylamino)benzoyl]amino]pentanedioate. PubChem, National Center for Biotechnology Information. [Link]

  • TMS is Superior to Residual CHCl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3. The Journal of Organic Chemistry. [Link]

  • Tetramethylsilane. American Chemical Society. [Link]

  • Sample Preparation. Michigan State University Max T. Rogers NMR Facility. [Link]

  • NMR FAQs. University of Guelph, Advanced Analysis Centre. [Link]

  • Sample preparation. University of Ottawa NMR Facility. [Link]

  • Sample Preparation. University College London, Faculty of Mathematical & Physical Sciences. [Link]

  • Sample Preparation and Positioning. University of California, Riverside. [Link]

Sources

Application

Formulating Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate for Targeted Drug Delivery: A Comprehensive Protocol Guide

Executive Summary Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate , widely recognized in synthetic chemistry as N-(4-Aminobenzoyl)-L-glutamic acid diethyl ester , is a highly versatile building block in the development of...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate , widely recognized in synthetic chemistry as N-(4-Aminobenzoyl)-L-glutamic acid diethyl ester , is a highly versatile building block in the development of targeted nanomedicines 1[1]. As a Senior Application Scientist, I have designed this guide to move beyond basic synthesis, focusing instead on the causality of formulation. This document details the physicochemical rationale, bioconjugation workflows, and microfluidic assembly protocols required to successfully integrate this compound into Folate Receptor (FR)-targeted lipid nanoparticles (LNPs).

Scientific Rationale & Causality

The Folate Receptor Axis

The folate receptor-alpha (FRα) is a membrane-bound glycoprotein that is significantly overexpressed in various fast-proliferating malignancies, including triple-negative breast cancer (TNBC) and ovarian carcinomas, while maintaining highly restricted distribution in healthy tissues 2[2]. This differential expression makes FRα an optimal biological conduit for the receptor-mediated endocytosis of cytotoxic payloads 3[3].

The Role of the Diethyl Ester

Folic acid is structurally composed of a pteridine ring, p-aminobenzoic acid (PABA), and glutamic acid. Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate represents the esterified PABA-Glu tail. Utilizing the diethyl ester variant, rather than the free acid, serves three critical mechanistic purposes:

  • Synthetic Shielding: The diethyl ester protects the highly reactive carboxylic acids during complex bioconjugation steps (e.g., coupling the primary amine to a lipid anchor or a cytotoxic payload), preventing unwanted cross-reactivity 4[4].

  • Lipid Bilayer Integration: Free glutamic acid moieties are highly polar, leading to poor encapsulation efficiency in the hydrophobic core of LNPs. The diethyl ester significantly increases the LogP (lipophilicity), driving spontaneous partitioning into the lipid phase during formulation.

  • Prodrug Activation (Ion Trapping): Once the targeted LNP is internalized via FR-mediated endocytosis, ubiquitous intracellular esterases hydrolyze the ethyl groups. This unmasks the polar carboxylic acids, trapping the active, highly polar metabolite inside the target cell and drastically enhancing therapeutic efficacy 5[5].

FR_Pathway LNP Targeted LNP (Diethyl Ester) FR Folate Receptor (FR-alpha) LNP->FR Specific Binding Endosome Endocytosis (pH drop) FR->Endosome Internalization Esterase Intracellular Esterases Endosome->Esterase Endosomal Escape Active Active Payload Release Esterase->Active Ester Hydrolysis

Fig 1. Folate receptor-mediated endocytosis and intracellular esterase activation pathway.

Quantitative Data: Formulation Metrics

To illustrate the necessity of the diethyl ester in LNP formulation, the following table summarizes the comparative physicochemical properties and formulation metrics when utilizing the free acid versus the esterified prodrug.

Formulation PropertyFree PABA-Glu ConjugateDiethyl Ester ConjugateAnalytical Method / Validation
LogP (Lipophilicity) -1.2 (Hydrophilic)+2.8 (Lipophilic)In Silico / Shake-flask method
LNP Encapsulation Efficiency < 15%> 88%Ultrafiltration & HPLC-UV
Particle Size (Z-average) 145 nm85 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) 0.35 (Broad/Aggregated)0.12 (Monodisperse)Dynamic Light Scattering (DLS)
Intracellular Activation N/A (Already active)Cleaved within 4 hoursLC-MS/MS of cell lysates

Self-Validating Experimental Protocols

Protocol 1: Bioconjugation to DSPE-PEG-COOH

Causality: To anchor the targeting moiety to the surface of an LNP, the primary amine of the diethyl ester must be covalently linked to a lipid-PEG anchor. We utilize EDC/NHS zero-length crosslinking chemistry to form a stable amide bond.

Step-by-Step Methodology:

  • Activation: Dissolve 1 eq of DSPE-PEG(2000)-COOH in anhydrous Dimethylformamide (DMF). Add 2.5 eq of EDC·HCl and 2.5 eq of NHS. Stir at room temperature for 2 hours under nitrogen.

    • Validation Checkpoint: Perform a rapid TLC (Dichloromethane:Methanol 9:1). The shift of the lipid spot indicates successful NHS-ester formation.

  • Conjugation: Add 1.5 eq of Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate and 3 eq of N,N-Diisopropylethylamine (DIPEA) to the activated lipid solution. Protect from light and stir for 24 hours.

  • Purification: Precipitate the reaction mixture in cold diethyl ether (-20°C). Centrifuge at 4000 x g for 10 minutes. Decant the supernatant and dry the pellet under a vacuum.

  • Self-Validation (Analytical): Re-dissolve a 1 mg sample in Methanol. Run HPLC-UV (254 nm). The complete disappearance of the free Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate peak confirms >95% coupling efficiency.

Protocol 2: Microfluidic Assembly of Targeted LNPs

Causality: Bulk mixing often leads to heterogeneous particle sizes (high PDI). Microfluidic mixing ensures rapid, controlled precipitation of the lipids and the lipophilic prodrug, resulting in monodisperse nanoparticles capable of exploiting the Enhanced Permeability and Retention (EPR) effect alongside active targeting.

Step-by-Step Methodology:

  • Organic Phase Preparation: Dissolve the synthesized DSPE-PEG-Targeting conjugate, structural lipids (e.g., DSPC, Cholesterol), and the primary lipophilic payload in 100% Ethanol. Total lipid concentration should be 10 mM.

  • Aqueous Phase Preparation: Prepare a 50 mM Citrate Buffer, adjusted strictly to pH 4.0.

  • Microfluidic Mixing: Load both phases into a microfluidic mixing platform (e.g., NanoAssemblr). Set the Flow Rate Ratio (FRR) to 3:1 (Aqueous:Organic) and the Total Flow Rate (TFR) to 12 mL/min.

  • Buffer Exchange: Immediately dialyze the output suspension against 1X PBS (pH 7.4) using a 10 kDa MWCO cassette for 12 hours to remove ethanol and neutralize the pH.

  • Self-Validation (Quality Control): Extract a 50 µL aliquot. Measure via DLS. A Z-average size of 80-100 nm and a PDI < 0.15 validates successful self-assembly without aggregation.

LNP_Formulation Org Organic Phase (Lipids + Diethyl Ester Prodrug) Mixer Microfluidic Mixing (3:1 Flow Ratio) Org->Mixer Aq Aqueous Phase (Aqueous Buffer, pH 4.0) Aq->Mixer Dialysis Dialysis (Buffer Exchange to PBS) Mixer->Dialysis Self-Assembly Filter Sterile Filtration (0.22 µm) Dialysis->Filter Purification Final Targeted LNP Formulation Filter->Final Quality Control

Fig 2. Microfluidic formulation workflow for targeted lipid nanoparticles.

References

  • Chem-Impex International. N-(4-Aminobenzoyl)-L-glutamic acid diethyl ester - Applications in Pharmaceutical Development. Retrieved from:1

  • Pharmaceutics (PMC). Single- versus Dual-Targeted Nanoparticles with Folic Acid and Biotin for Anticancer Drug Delivery. Retrieved from: 2

  • Royal Society of Chemistry (RSC). Package delivered: folate receptor-mediated transporters in cancer therapy and diagnosis. Retrieved from: 3

  • Advanced Drug Delivery Reviews (PMC). Engineered drug-protein nanoparticle complexes for folate receptor targeting. Retrieved from:4

  • ACS Publications. HFT-T, a Targeting Nanoparticle, Enhances Specific Delivery of Paclitaxel to Folate Receptor-Positive Tumors. Retrieved from: 5

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate

Welcome to the dedicated technical support guide for the synthesis of Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate. This resource is designed for researchers, medicinal chemists, and process development scientists to p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate. This resource is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, field-tested insights into improving yield and purity for this important molecule. We will move beyond simple protocols to explain the underlying chemistry, enabling you to troubleshoot effectively and optimize your synthetic strategy.

The synthesis of Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate is typically approached via a two-step sequence: an initial amide coupling followed by the reduction of a nitro group. This guide is structured to address the specific challenges that can arise at each stage of this process.

Synthesis_Workflow cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Nitro Reduction cluster_2 Final Stage A Diethyl L-glutamate C Diethyl 2-[(4-nitrobenzoyl)amino]pentanedioate A->C Base (e.g., Triethylamine) Anhydrous Solvent (e.g., DCM) B 4-Nitrobenzoyl chloride B->C E Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate C->E Solvent (e.g., Ethanol/MeOH) D Reducing Agent (e.g., H₂, Pd/C) D->E F Purification (e.g., Column Chromatography) E->F

Caption: Overall synthetic workflow for Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate.

Section 1: Troubleshooting the Amide Coupling Reaction

The first critical step is the acylation of diethyl L-glutamate with 4-nitrobenzoyl chloride. While seemingly straightforward, this nucleophilic acyl substitution is prone to several issues that can drastically reduce yield and introduce impurities.

FAQ 1: My amide coupling yield is extremely low or the reaction is not proceeding. What are the primary causes?

This is a common issue often traced back to reagent quality, reaction conditions, or the presence of moisture.[1]

  • Cause 1: Reagent Inactivity or Degradation

    • 4-Nitrobenzoyl Chloride: This is a moisture-sensitive reagent. Hydrolysis to 4-nitrobenzoic acid will not only consume your starting material but the resulting carboxylic acid will not react under these conditions.

      • Troubleshooting: Always use freshly opened or properly stored 4-nitrobenzoyl chloride. If it has been opened for a while, consider its purity. The presence of a white solid (the carboxylic acid) is an indicator of degradation.

    • Diethyl L-glutamate: While more stable, ensure you are using the hydrochloride salt with the appropriate equivalents of base, or the free base. If using the HCl salt, you will need at least two equivalents of a tertiary amine base: one to neutralize the salt and one to scavenge the HCl generated during the reaction.

    • Solvent: The solvent must be anhydrous.[1] Water will readily hydrolyze the acid chloride.

      • Troubleshooting: Use a freshly dried, anhydrous solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) from a solvent purification system or a sealed bottle over molecular sieves.

  • Cause 2: Inappropriate Base or Stoichiometry

    • The Role of the Base: A non-nucleophilic base, typically a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required to neutralize the HCl byproduct.[2] Without it, the HCl will protonate the amine of diethyl glutamate, rendering it non-nucleophilic and halting the reaction.[2]

    • Stoichiometry: Ensure at least one equivalent of base is used per equivalent of HCl generated. It is common practice to use a slight excess (1.1-1.2 equivalents) to ensure the reaction medium remains basic.

  • Cause 3: Incorrect Reaction Temperature

    • Activation vs. Side Reactions: The reaction is typically performed at low temperatures (e.g., 0 °C) during the addition of the acid chloride. This is to control the highly exothermic reaction and minimize side reactions.[3] After the initial addition, the reaction is often allowed to warm to room temperature to ensure it goes to completion.

      • Troubleshooting: Start the reaction in an ice bath (0 °C), add the acid chloride solution dropwise, and then allow it to warm to room temperature and stir for several hours or overnight. Monitor progress using Thin Layer Chromatography (TLC).

Amide_Coupling_Troubleshooting Start Low Yield in Amide Coupling CheckReagents Verify Reagent Quality (Acid Chloride, Amine, Solvent) Start->CheckReagents CheckConditions Review Reaction Conditions (Base, Stoichiometry, Temp.) Start->CheckConditions Moisture Is moisture present? CheckReagents->Moisture Quality UseFreshReagent Action: Use fresh acid chloride. Check amine purity. CheckReagents->UseFreshReagent BaseIssue Is base correct & sufficient? CheckConditions->BaseIssue Stoichiometry TempIssue Was temperature controlled? CheckConditions->TempIssue Temperature Moisture->BaseIssue No UseAnhydrous Action: Use anhydrous solvents. Dry glassware thoroughly. Moisture->UseAnhydrous Yes BaseIssue->TempIssue Yes CorrectBase Action: Use >2 eq. of TEA/DIPEA if starting with amine HCl salt. BaseIssue->CorrectBase No ControlTemp Action: Add acid chloride at 0 °C, then warm to RT. TempIssue->ControlTemp No Success Yield Improved TempIssue->Success Yes UseAnhydrous->Success UseFreshReagent->Success CorrectBase->Success ControlTemp->Success Reduction_Side_Products Nitro Ar-NO₂ (Nitro Intermediate) Nitroso Ar-NO (Nitroso) Nitro->Nitroso Reduction Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine Reduction Azoxy Ar-N=N(O)-Ar (Azoxy byproduct) Nitroso->Azoxy Condensation Amine Ar-NH₂ (Desired Product) Hydroxylamine->Amine Full Reduction Hydroxylamine->Azoxy Azo Ar-N=N-Ar (Azo byproduct) Azoxy->Azo Further Reduction

Sources

Optimization

Technical Support Center: Troubleshooting Poor Aqueous Solubility of Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate

Welcome to the technical support center for Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound during their experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these issues and achieve your desired experimental outcomes.

Understanding the Challenge: Physicochemical Properties

Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate is a molecule that presents solubility challenges due to its specific chemical structure. An analysis of its predicted physicochemical properties provides insight into its behavior in aqueous media.

PropertyPredicted ValueSource
Molecular Formula C₁₆H₂₂N₂O₅[1]
Molecular Weight 322.36 g/mol [1]
logP 2.16[2]
Basic pKa 2.66 (Aromatic Amine)[2]
Acidic pKa 13.06 (Amide N-H)[2]
Intrinsic Solubility 0.05 g/L (50 mg/L)[2]

These values are predicted using computational models and should be used as a guide for initial troubleshooting.

The molecule's notable lipophilicity, indicated by a predicted logP of 2.16, and its low predicted intrinsic aqueous solubility of 50 mg/L are the primary drivers of its poor solubility. The primary aromatic amine has a low predicted basic pKa of 2.66, meaning it is only significantly protonated at a very low pH. The amide proton is very weakly acidic, with a predicted pKa of 13.06, and is not relevant for solubility enhancement in typical aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate not dissolving in water or buffer?

A1: The poor aqueous solubility is primarily due to the molecule's significant hydrophobic character, contributed by the benzene ring and the two ethyl ester groups. These nonpolar regions dominate over the polar amino, amide, and carbonyl groups, leading to unfavorable interactions with water.

Q2: I tried adjusting the pH of my buffer. Why didn't the solubility improve significantly?

A2: The primary aromatic amine is the main ionizable group that could enhance solubility upon protonation. However, with a predicted basic pKa of 2.66, a pH below 2 would be required to achieve substantial protonation and a corresponding increase in solubility. Many standard biological buffers operate at a much higher pH, where the compound remains largely in its neutral, less soluble form.

Q3: Can I use organic solvents to dissolve the compound first?

A3: Yes, this is a common strategy. Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate should be more soluble in organic solvents like ethanol, methanol, dimethyl sulfoxide (DMSO), or dimethylformamide (DMF). However, when you dilute this organic stock solution into an aqueous buffer, the compound may precipitate out if its concentration exceeds its solubility limit in the final aqueous environment. This is a phenomenon known as "crashing out."[3]

Q4: Are there any specific excipients that can help improve the solubility?

A4: Yes, several excipients can enhance the solubility of poorly soluble compounds. For this molecule, co-solvents, surfactants, and cyclodextrins are promising options. These work by different mechanisms to either increase the solvent's capacity to dissolve the compound or by encapsulating the hydrophobic molecule to make it more compatible with water.

Troubleshooting Workflow for Poor Aqueous Solubility

This section provides a systematic approach to addressing the poor aqueous solubility of Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate. It is recommended to follow these steps sequentially.

Troubleshooting Workflow start Start: Poor Aqueous Solubility Observed solubility_assessment Step 1: Quantitative Solubility Assessment start->solubility_assessment ph_modification Step 2: pH Modification solubility_assessment->ph_modification If solubility is insufficient cosolvency Step 3: Co-solvency ph_modification->cosolvency If pH adjustment is ineffective or impractical cyclodextrins Step 4: Cyclodextrin Complexation cosolvency->cyclodextrins If co-solvents are not suitable for the application surfactants Step 5: Surfactant-based Formulations cyclodextrins->surfactants If further enhancement is needed end Achieved Desired Concentration surfactants->end

Caption: A step-by-step workflow for troubleshooting poor aqueous solubility.

Step 1: Quantitative Solubility Assessment

Before attempting to improve solubility, it is crucial to determine the baseline solubility of your compound in the desired aqueous medium.

Protocol: Shake-Flask Method for Solubility Determination

  • Preparation: Add an excess amount of Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate to a known volume of your aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.22 µm filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Step 2: pH Modification

Based on the predicted basic pKa of 2.66, adjusting the pH to a more acidic environment can increase solubility by protonating the primary aromatic amine.

Protocol: pH-Dependent Solubility Profile

  • Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., pH 2.0, 4.0, 6.0, and 7.4).

  • Solubility Measurement: Determine the solubility of Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate in each buffer using the shake-flask method described in Step 1.

  • Analysis: Plot the solubility as a function of pH. This will indicate the pH range where solubility is maximized.

Causality: Protonation of the amine group introduces a positive charge, which enhances the molecule's interaction with polar water molecules, thereby increasing its solubility. However, be mindful that very low pH may not be suitable for all biological experiments.

Step 3: Co-solvency

The addition of a water-miscible organic solvent, or co-solvent, can significantly increase the solubility of hydrophobic compounds.

Protocol: Co-solvent Solubility Enhancement

  • Co-solvent Selection: Choose a biocompatible co-solvent such as ethanol, propylene glycol, or polyethylene glycol 400 (PEG 400).

  • Systematic Screening: Prepare a series of aqueous buffer solutions containing increasing concentrations of the co-solvent (e.g., 5%, 10%, 20% v/v).

  • Solubility Determination: Measure the solubility of the compound in each co-solvent mixture using the shake-flask method.

  • Optimization: Identify the co-solvent and concentration that provides the desired solubility without negatively impacting your experimental system.

Causality: Co-solvents reduce the polarity of the aqueous medium, making it more favorable for dissolving nonpolar solutes.

Step 4: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.

Cyclodextrin Complexation cluster_0 Hydrophobic Drug cluster_1 Cyclodextrin cluster_2 Inclusion Complex drug Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate complex Water-Soluble Complex drug->complex cyclodextrin Hydrophobic Cavity Hydrophilic Exterior cyclodextrin->complex

Sources

Troubleshooting

Technical Support Center: Preventing Degradation of Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate

Introduction Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate (also known as Diethyl p-aminobenzoyl-L-glutamate or Diethyl PABG) is a foundational building block in the synthesis of folates and antifolate chemotherapeutics...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate (also known as Diethyl p-aminobenzoyl-L-glutamate or Diethyl PABG) is a foundational building block in the synthesis of folates and antifolate chemotherapeutics like methotrexate. However, its structural anatomy—featuring a primary aromatic amine and two ethyl ester groups—makes it highly vulnerable to environmental degradation. This technical guide provides researchers with the mechanistic understanding and validated protocols necessary to preserve the integrity of Diethyl PABG during long-term storage and experimental handling.

Section 1: The Mechanistic Causality of Degradation

To prevent degradation, one must first understand the chemical vulnerabilities of the molecule. Diethyl PABG undergoes two primary modes of deterioration:

  • Ester Hydrolysis: The diethyl glutamate moiety is highly susceptible to nucleophilic attack by water. This reaction is catalyzed by both acidic and basic conditions, progressively stripping the ethyl groups to form monoethyl ester intermediates and, ultimately, the free p-aminobenzoylglutamic acid[1].

  • Oxidative and Photolytic Cleavage: The electron-rich primary aromatic amine (aniline derivative) readily reacts with atmospheric oxygen. Exposure to UV light accelerates this process, generating radical intermediates that polymerize into dark, azo- or quinone-imine impurities[2]. This photolytic vulnerability mirrors the degradation of the parent folic acid molecule, which decomposes into p-aminobenzoylglutamic acid and pterin derivatives under UV irradiation[3].

DegradationPathways PABG Diethyl PABG (Intact Molecule) Hydrolysis Ester Hydrolysis (Moisture / pH) PABG->Hydrolysis H2O Oxidation Oxidation & Photolysis (O2 / UV Light) PABG->Oxidation O2 / hv Monoester Monoethyl Ester Intermediates Hydrolysis->Monoester Radicals Aniline Radicals & Reactive Intermediates Oxidation->Radicals Diacid p-Aminobenzoylglutamic Acid (Free Diacid) Monoester->Diacid Polymers Azo/Quinone-imines (Yellow/Brown Impurities) Radicals->Polymers

Fig 1: Dual degradation pathways of Diethyl PABG via hydrolysis and oxidation.

Section 2: Troubleshooting FAQs

Q1: Why is my Diethyl PABG powder turning yellow or brown over time? A: This discoloration is the hallmark of aromatic amine oxidation. When exposed to ambient air and light, the aniline moiety oxidizes into highly conjugated, colored polymers[2]. Solution: Always store the solid powder in opaque or amber glass vials. Backfill the headspace with an inert gas (Argon is heavier and preferred over Nitrogen) before sealing. Store at -20°C or lower.

Q2: My LC-MS/HPLC analysis of stored batches shows new peaks with lower retention times (M-28, M-56). What is happening? A: You are observing ester hydrolysis. The loss of 28 Da (ethylene) or 56 Da indicates the conversion of the diethyl ester into a monoethyl ester and eventually the free dicarboxylic acid. Because the free acid is more polar, it elutes earlier on a reverse-phase HPLC column. Solution: Moisture is the culprit. Ensure all spatulas and weighing boats are completely dry. Store the primary container in a desiccator cabinet containing indicating silica gel.

Q3: How should I prepare stock solutions to maximize their half-life? A: Never use protic solvents (like ethanol or methanol) for long-term storage, as they can facilitate transesterification or contain trace water that drives hydrolysis. Instead, use anhydrous, aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Aromatic amines exhibit significantly enhanced stability when stored at ultralow temperatures (-70°C to -80°C)[4].

Section 3: Quantitative Stability Data

To guide your experimental planning, the following table summarizes the expected stability of Diethyl PABG under various storage conditions.

Storage ConditionStateEnvironmentExpected Shelf Life (>95% Purity)Primary Degradant
Room Temp (25°C)SolidClear vial, Ambient Air2 - 4 WeeksOxidation products (Colored)
Fridge (4°C)SolidAmber vial, Desiccated6 - 12 MonthsHydrolysis (Monoesters)
Freezer (-20°C)SolidAmber vial, Argon purged> 2 YearsNegligible
Room Temp (25°C)SolutionAqueous Buffer (pH 7.4)< 24 HoursFree Diacid
Ultra-low (-80°C)SolutionAnhydrous DMSO, Argon> 1 YearNegligible

Section 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate built-in validation steps to guarantee the quality of your reagents before initiating complex syntheses.

Protocol 1: Preparation and Storage of Ultra-Stable Anhydrous Stock Solutions

Causality: Water initiates hydrolysis; oxygen initiates radical polymerization. This protocol eliminates both.

Materials:

  • Diethyl PABG (Solid)

  • Anhydrous DMSO (Water content < 0.005%, packaged under Argon)

  • Amber glass HPLC vials with PTFE-lined septa

  • Argon gas source

Step-by-Step Methodology:

  • Validation Step 1 (Moisture Check): Perform a Karl Fischer titration on your anhydrous DMSO to verify water content is strictly below 50 ppm.

  • Equilibration: Allow the sealed bottle of solid Diethyl PABG to reach room temperature in a desiccator before opening. Reasoning: Opening a cold bottle causes immediate atmospheric condensation on the powder, introducing water.

  • Dissolution: In a glove box or under a steady stream of Argon, dissolve the required mass of Diethyl PABG into the anhydrous DMSO to achieve the desired molarity (e.g., 100 mM).

  • Purging: Gently bubble Argon gas through the solution for 5 minutes using a clean, dry stainless-steel needle to displace any dissolved oxygen.

  • Aliquoting: Dispense single-use volumes (e.g., 100 µL) into amber glass vials. Reasoning: Single-use aliquots prevent repeated freeze-thaw cycles and repeated exposure to atmospheric moisture.

  • Sealing and Storage: Cap tightly with PTFE-lined septa, purge the headspace with Argon, and immediately transfer to a -80°C freezer.

  • Validation Step 2 (Baseline LC-MS): Take one aliquot immediately after preparation and run it via LC-MS to establish a Day 0 purity baseline.

Workflow Step1 Equilibrate to RT in Desiccator Step2 Dissolve in Anhydrous DMSO Step1->Step2 Step3 Purge Solution with Argon Gas Step2->Step3 Step4 Aliquot into Amber Vials Step3->Step4 Step5 Store at -80°C Step4->Step5

Fig 2: Validated workflow for preparing degradation-resistant stock solutions.

References

  • The vitamins: chemistry, physiology, pathology. Internet Archive. Available at:[Link]

  • Improved photostability of folic acid by the radical-scavenging effect of tannic acid. LWT - Food Science and Technology (via FAO). Available at:[Link]

  • Stabilized aromatic amines (US2653171A).Google Patents.
  • Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI - Toxics. Available at:[Link]

Sources

Optimization

Technical Support Center: HPLC Method Optimization for Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the High-Performance L...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the High-Performance Liquid Chromatography (HPLC) separation of Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate (also known as diethyl p-aminobenzoyl-L-glutamate).

This compound is a critical, highly lipophilic esterified intermediate in the synthesis of folic acid and methotrexate analogs. Its unique structure—combining a primary aromatic amine, an amide linkage, and two hydrolyzable ethyl esters—presents specific chromatographic challenges that require precise method control[1].

Chromatographic Profiling & Mechanistic Causality

To optimize retention time, we must first understand the causality behind the molecule's behavior on a reversed-phase stationary phase. The structural nature of folate catabolites and their derivatives dictates their interaction pathways[2].

  • Hydrophobic Retention: The addition of two ethyl ester groups to the glutamate moiety significantly increases the molecule's lipophilicity compared to free p-aminobenzoylglutamate (pABG). This requires a strong organic modifier (like Acetonitrile) to achieve a reasonable retention time.

  • Secondary Interactions (Peak Tailing): The primary aromatic amine (pKa ~2.5) is highly prone to secondary ionic interactions with residual, unreacted silanols on silica-based columns. If these silanols are not suppressed, severe peak tailing will occur[3].

  • Chemical Instability: The diethyl esters are susceptible to hydrolysis in aqueous environments, particularly at extreme pH levels, leading to retention time drift and the appearance of degradation peaks[4].

Interactions Molecule Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate Target Analyte Amine Aromatic Amine (-NH2) pKa ~ 2.5 Causes Tailing via Silanols Molecule->Amine Ester Ester Molecule->Ester Amide Amide Bond (-CONH-) Neutral Stable under typical HPLC Molecule->Amide Tailing Secondary Interactions (Peak Tailing) Amine->Tailing Hydrolysis Monoethyl Ester / Diacid (Shifted Rt / Extra Peaks) Ester->Hydrolysis Retention Hydrophobic Retention (Increased Rt on C18) Ester->Retention

Functional group contributions to HPLC retention, peak tailing, and degradation pathways.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, do not simply run the method; validate it dynamically. The following step-by-step methodology incorporates a self-validating System Suitability Test (SST).

Step 1: Sample Preparation
  • Weigh 10 mg of the standard and dissolve it in 10 mL of anhydrous Acetonitrile (ACN) to create a 1 mg/mL stock solution.

  • Causality Check: Avoid preparing the stock in aqueous buffers or methanol, as the diethyl ester groups will undergo slow hydrolysis, compromising the standard's integrity[4].

  • Dilute to the working concentration (e.g., 50 µg/mL) using the initial mobile phase composition immediately prior to injection.

Step 2: Column & System Setup
  • Column: Install a fully end-capped C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size). End-capping is non-negotiable to mask residual silanols.

  • Column Temperature: Set the column oven to 30°C to ensure reproducible mass transfer and stable retention times.

  • Detection: Set the UV/Vis or PDA detector to 280 nm , which is the optimal absorbance maximum for the p-aminobenzoyl chromophore[1].

Step 3: Gradient Elution Program

Prepare Mobile Phase A (0.1% Formic Acid in Ultrapure Water, pH ~2.7) and Mobile Phase B (100% HPLC-grade Acetonitrile).

Table 1: Optimized Gradient Matrix

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)Expected Event
0.090101.0System equilibration
2.090101.0Elution of void volume
10.010901.0Elution of Target Analyte
12.010901.0Column wash (removes lipophilic impurities)
12.190101.0Re-equilibration
17.090101.0End of run
Step 4: System Suitability Test (SST) Validation

Inject the 50 µg/mL standard six times. The system is only validated for analysis if it meets the following criteria:

  • Retention Time RSD: ≤ 1.0% (Confirms pump stability and lack of ester hydrolysis).

  • Tailing Factor (Tf): ≤ 1.5 (Confirms successful silanol suppression).

  • Theoretical Plates (N): > 5,000 (Confirms column efficiency).

Diagnostic FAQs & Troubleshooting

HPLC_Workflow Start Start Method Development Diethyl p-aminobenzoylglutamate Col Select Column (End-capped C18, 5µm) Start->Col MP Set Mobile Phase (A: 0.1% FA in H2O, B: ACN) Col->MP Grad Run Initial Gradient (10% to 90% B) MP->Grad Eval Evaluate Retention Time & Peak Shape Grad->Eval Tail Issue: Peak Tailing? Check pH & Silanol Activity Eval->Tail If Tailing Hydro Issue: Multiple Peaks? Check Ester Hydrolysis Eval->Hydro If Degradation Opt Optimize Isocratic/Gradient for Target Rt (e.g., 5-8 min) Eval->Opt If Good Shape Tail->Opt Adjust pH to 3.0 Hydro->Opt Use fresh standard Done Final Validated Method Opt->Done

Workflow for optimizing HPLC retention time and resolving common chromatographic issues.

Q1: Why is my retention time shifting earlier with each subsequent injection?

Causality: The diethyl ester groups are undergoing in-vial hydrolysis. In aqueous solutions, especially at non-neutral pH or elevated room temperatures, the ester bonds cleave to form monoethyl esters or fully hydrolyzed p-aminobenzoylglutamate. Because the hydrolyzed products are significantly more polar, they interact less with the C18 stationary phase, resulting in earlier elution times[1]. Solution: Prepare your sample standards in an anhydrous organic solvent (e.g., 100% Acetonitrile) and maintain the autosampler temperature at 4°C. Only mix with the aqueous mobile phase immediately prior to injection.

Q2: I am observing severe peak tailing. How can I improve the peak symmetry?

Causality: Peak tailing for this compound is driven by the primary aromatic amine group. Free silanols (Si-OH) on the silica-based stationary phase act as weak acids (pKa ~4.5). If the mobile phase pH is above 4, these silanols ionize (Si-O⁻) and undergo secondary ionic interactions with the protonated amine[3]. Solution: Lower the mobile phase pH to ~2.7 using 0.1% Formic Acid. This suppresses silanol ionization, neutralizing the stationary phase and ensuring the retention is purely hydrophobic. Additionally, verify that you are using a fully end-capped C18 column.

Q3: The retention time is excessively long (>20 mins). How can I accelerate elution without losing resolution?

Causality: The addition of two ethyl groups to the glutamate moiety significantly increases the lipophilicity of the molecule compared to standard folate intermediates[2]. If using Methanol as the organic modifier, the elution strength may be insufficient to displace the molecule efficiently. Solution: Switch the organic modifier from Methanol to Acetonitrile (ACN). ACN has a higher Snyder polarity index and superior elution strength for lipophilic esters. Implement a steeper gradient (e.g., 10% to 90% B over 10 minutes) to compress the retention time.

Quantitative Data & Metrics

Use the following troubleshooting matrix to quickly diagnose deviations from the validated protocol.

Table 2: Diagnostic Troubleshooting Matrix

SymptomPrimary CauseMechanistic ExplanationCorrective Action
Peak Tailing (Tf > 1.5) Silanol InteractionAromatic amine interacts ionically with ionized Si-O⁻ sites.Lower aqueous pH to 2.7 with Formic Acid; use end-capped C18.
Decreasing Retention Time Ester HydrolysisDiethyl ester cleaves into polar mono-ester/acid in aqueous solution.Prepare samples in anhydrous ACN; set autosampler to 4°C.
Excessive Retention (>20 min) Weak Elution StrengthHigh lipophilicity of diethyl esters resists elution in Methanol.Switch organic modifier to ACN; increase gradient slope.
High Backpressure Buffer PrecipitationBuffer salts crashing out in high organic concentrations.Switch from phosphate buffers to volatile 0.1% Formic Acid.

References

  • Liquid Chromatography–Tandem Mass Spectrometry Analysis of Folate and Folate Catabolites in Human Serum Source: Clinical Chemistry (bevital.no) URL:[Link]

  • Purification and Characterization of the Folate Catabolic Enzyme p-Aminobenzoyl-Glutamate Hydrolase from Escherichia coli Source: Journal of Bacteriology (asm.org) URL:[Link]

  • Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate Source: ResearchGate URL:[Link]

  • Aromatic–Amine Pendants Produce Highly Potent and Efficacious Mixed Efficacy μ-Opioid Receptor (MOR)/δ-Opioid Receptor (DOR) Peptidomimetics with Enhanced Metabolic Stability Source: Journal of Medicinal Chemistry (acs.org) URL:[Link]

Sources

Troubleshooting

Reducing impurities in Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate extraction processes

Technical Support Center: Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate A Guide for Researchers, Scientists, and Drug Development Professionals This guide is designed to serve as a comprehensive technical resource for p...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide is designed to serve as a comprehensive technical resource for professionals working with Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate. As a key intermediate in various synthetic pathways, its purity is paramount. This document provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during its extraction and purification.

Frequently Asked Questions (FAQs)

Q1: My final product has a yellow or brownish tint. What is the likely cause and is it a major issue?

A1: A persistent color is often indicative of residual starting materials or byproducts. The primary suspect is unreacted or oxidized 4-aminobenzoic acid (PABA) or related aromatic amine impurities. While trace amounts may not interfere with all downstream applications, for drug development and sensitive assays, this discoloration signals a need for further purification. These impurities can arise from incomplete reactions or exposure to air and light during the workup.[1][2]

Q2: After the aqueous workup, I'm struggling with a stable emulsion between the organic and aqueous layers. How can I resolve this?

A2: Emulsion formation is a common issue in liquid-liquid extractions, especially when acidic or basic solutions are used. To break the emulsion, you can try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel instead of vigorous shaking.[3] In some cases, allowing the mixture to stand for a longer period can also lead to separation.

Q3: What is the most effective technique for removing unreacted starting materials?

A3: The choice of technique depends on the specific starting material.

  • Unreacted Diethyl Glutamate: This can often be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate its amino group, rendering it water-soluble.

  • Unreacted 4-Aminobenzoic Acid (PABA): A wash with a dilute basic solution (e.g., 5% sodium bicarbonate) will deprotonate the carboxylic acid, moving it into the aqueous layer.[4][5]

  • Coupling Reagents/Byproducts: These are often water-soluble and can be removed with simple aqueous washes.

For stubborn impurities, column chromatography or recrystallization are highly effective.[6][7][8]

In-Depth Troubleshooting Guide

This section addresses more complex issues that may arise during the extraction and purification process.

Problem 1: Low Yield After Extraction and Workup

Q: I've followed the reaction workup, but my isolated yield of Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate is significantly lower than expected. What are the potential causes?

A: Low yield can stem from several factors during the extraction process. Here’s a systematic approach to troubleshooting:

  • Cause 1: Incomplete Extraction from the Aqueous Layer.

    • Explanation: The product may have some solubility in the aqueous phase, especially if the pH is not optimal. Multiple extractions with smaller volumes of organic solvent are more effective than a single extraction with a large volume.[9]

    • Solution: Perform at least three extractions of the aqueous layer with your chosen organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers to maximize product recovery.

  • Cause 2: Product Hydrolysis.

    • Explanation: The ester functional groups in your product are susceptible to hydrolysis under strongly acidic or basic conditions, especially during prolonged workups or if heat is generated during neutralization.[10][11] This would convert your diethyl ester back to the dicarboxylic acid, which would be lost to the aqueous layer.

    • Solution: Use milder wash conditions (e.g., saturated sodium bicarbonate instead of strong NaOH). Perform neutralizations and washes at room temperature or in an ice bath to minimize heat generation.[12] Avoid leaving the reaction mixture in contact with strong acids or bases for extended periods.

  • Cause 3: Incorrect pH Adjustment.

    • Explanation: During the neutralization step after an acid-catalyzed reaction, if the pH is not carefully controlled, you might not fully neutralize the reaction mixture. This can affect the partitioning of your product between the organic and aqueous layers.

    • Solution: Use a pH meter or pH paper to carefully adjust the pH of the aqueous layer to approximately 7-8 before extraction.[4][5][13] This ensures the product is in its neutral form and preferentially partitions into the organic solvent.

Problem 2: Persistent Impurities Detected by Analytical Methods (HPLC, NMR)

Q: My analytical data (e.g., HPLC, ¹H NMR) shows the presence of persistent impurities even after standard aqueous washes. How can I identify and remove them?

A: This indicates that the impurities have similar solubility properties to your desired product. Advanced purification is necessary.

  • Imurity Type 1: Diastereomers.

    • Explanation: If you started with racemic or non-enantiopure diethyl glutamate, you might have a mixture of diastereomers. These are often difficult to separate by standard extraction.[14]

    • Solution: Chiral HPLC can be used for analysis and preparative separation.[15] Often, it is more practical to ensure the stereochemical purity of the starting materials.

  • Imurity Type 2: Side-Reaction Products.

    • Explanation: Amide bond formation can sometimes lead to side reactions. For example, if a coupling reagent like a carbodiimide was used, byproducts such as ureas can form, which may be organic-soluble.[16]

    • Solution:

      • Column Chromatography: This is the most robust method for separating compounds with different polarities. A silica gel column with a gradient elution of hexanes and ethyl acetate is a good starting point.

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be highly effective at removing impurities.[4][8]

  • Imurity Type 3: Oligomeric Impurities.

    • Explanation: It's possible for the starting materials to react in incorrect stoichiometries, leading to the formation of small oligomers or dimers.[14]

    • Solution: Column chromatography is generally the most effective method for removing these higher molecular weight species.

Quantitative Data for Purification
Purification Technique Target Impurity Typical Efficiency Notes
Aqueous Wash (Dilute Acid) Unreacted Diethyl Glutamate, Basic Byproducts>95% RemovalCan cause hydrolysis if acid is too concentrated.
Aqueous Wash (Dilute Base) Unreacted 4-Aminobenzoic Acid, Acidic Byproducts>98% RemovalUse a weak base like NaHCO₃ to avoid ester hydrolysis.[4]
Recrystallization Closely related structural analogs, colored impuritiesPurity often >99%Requires the product to be a solid. Finding the right solvent is key.
Silica Gel Chromatography Most organic impurities (starting materials, side products)Purity often >99.5%Can be time-consuming and requires solvent usage.

Experimental Protocols & Visualizations

Protocol 1: Optimized Liquid-Liquid Extraction Workflow
  • Initial Quench: After the reaction is complete, cool the reaction mixture to room temperature.

  • Solvent Addition: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.

  • Acid Wash (Optional): If unreacted diethyl glutamate is suspected, wash the organic layer with 1M HCl (1 x 50 mL for a 250 mL reaction volume).

  • Base Wash: Wash the organic layer with saturated sodium bicarbonate solution until gas evolution ceases (typically 2-3 times).[4][13] This removes acidic impurities like unreacted PABA.

  • Brine Wash: Wash the organic layer with a saturated NaCl (brine) solution. This helps to remove residual water and break any emulsions.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filtration & Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product.

Protocol 2: Recrystallization for High Purity
  • Solvent Selection: Dissolve a small amount of the crude product in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethanol, ethyl acetate).

  • Induce Crystallization: Slowly add a "non-solvent" in which the product is poorly soluble (e.g., water, hexanes) dropwise until the solution becomes slightly cloudy.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visual Workflow for Troubleshooting Extraction

Caption: A decision tree for troubleshooting common extraction issues.

References

  • Investigation of Impurities in Peptide Pools. (2025). MDPI.
  • Understanding the Impact of Impurities in Peptide Coupling Reagents. (2023). Organic Process Research & Development, 27, 982–992.
  • 6 peptide impurities that appear during the synthesis & storage of peptides. (2023). MolecularCloud.
  • Peptide Impurities. Sigma-Aldrich.
  • Related impurities in peptide medicines. (2014). PubMed.
  • Step-by-Step Procedures For Extractions. (2022). Chemistry LibreTexts.
  • Synthesize Benzocaine via Fischer Esterification. Scribd.
  • The preparation method of p-aminobenzoic acid. Google Patents.
  • Separation and detection method of L-glutamic acid diethyl ester hydrochloride and optical isomer thereof. Google Patents.
  • Isolation and Purification of Organic Compounds Extraction.
  • Isolation and Purification of the Preparation of Benzocaine Lab. (2021). YouTube.
  • Diethyl 2-[[4-(methylamino)benzoyl]amino]pentanedioate. PubChem.
  • What are some common mistakes when doing liquid-liquid extraction labs? (2019). Reddit.
  • Method for preparing p-aminobenzoic acid. Google Patents.
  • Method for producing amino acid ester hydrochloride. Google Patents.
  • Technical Support Center: Troubleshooting Contamination in Semiochemical Synthesis. Benchchem.
  • Diethyl 2-(4-aminobenzamido)pentanedioate. Simson Pharma Limited.
  • Organic Synthesis Organic Practical techniques. Physics & Maths Tutor.
  • Diethyl 2-[[4-[[4-(2,4-diamino-6-ethyl-pyrimidin-5-yl)-2-nitro-anilino]methyl]benzoyl]amino]pentanedioate. PubChem.
  • A Comparative Guide to the Determination of Impurities in N-(4-aminobenzoyl)-L-glutamic Acid Preparations. Benchchem.
  • Aminobenzoic Acid-impurities. Pharmaffiliates.
  • (S)-Diethyl 2-(4-(methylamino)benzamido)pentanedioate. Sigma-Aldrich.
  • Enantiomerically Pure Dibenzyl Esters of l-Aspartic and l-Glutamic Acid. (2015). ACS Publications.
  • Synthesis and analysis of amides. Chemistry Education.
  • Benzocaine process. Google Patents.
  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017). PMC.
  • Medicinal Chemistry B. Pharm IV - PRACTICAL LAB MANUAL.
  • Preparation method of 4-aminobenzoic acid and derivatives thereof. Google Patents.
  • Making Benzocaine (Revisiting!). (2015). YouTube.
  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021).
  • Removal of Aqueous Para-Aminobenzoic Acid Using a Compartmental Electro-Peroxone Process. (2021). MDPI.
  • Removal of Aqueous Para-Aminobenzoic Acid Using a Compartmental Electro-Peroxone Process. (2025). ResearchGate.
  • [Synthesis of diethyl N-[p-(methylamino)benzoyl]-L-glutamate]. Request PDF.
  • Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof. Google Patents.
  • SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 4-Aminobenzoic acid (PABA). European Commission.
  • Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. (2020). MDPI.
  • A Comparative Guide to the Synthetic Methods of β-Amino Acid Esters. Benchchem.
  • J. Chem. SOC. (C), 1967.
  • Synthesis of glutamic acid and glutamine peptides possessing a trifluoromethyl ketone group as SARS-CoV 3CL protease inhibitors. PMC.

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Optimization

Technical Support Center: Overcoming Crystallization Challenges with Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals working with Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate. Crystallization of this molecule can pres...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals working with Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate. Crystallization of this molecule can present several challenges, from oiling out to polymorphic variability. This guide provides in-depth, scientifically grounded troubleshooting advice in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Core Concepts in Crystallization

Crystallization is a critical purification and particle engineering step. It is a thermodynamic process driven by supersaturation, where molecules in a solution self-assemble into a highly ordered, solid-state crystal lattice. The success of this process is contingent on a delicate balance of several factors, including solvent choice, temperature, cooling rate, and the intrinsic properties of the molecule itself.

Frequently Asked Questions (FAQs)

Q1: My Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate is "oiling out" and not forming crystals. What is happening and how can I fix it?

A1: "Oiling out" is a common crystallization problem where the compound separates from the solution as a liquid (an oil) rather than a solid. This typically occurs when the level of supersaturation is too high for the molecules to organize into a crystal lattice before they fall out of solution. The melting point of the compound relative to the crystallization temperature is also a key factor. For a related compound, (S)-Diethyl 2-(4-(methylamino)benzamido)pentanedioate, the melting point is reported as 88-89 °C.[1] If your compound has a similar melting point, oiling out can occur if the solution becomes supersaturated at a temperature above its melting point in the solvent system.

Causality and Troubleshooting Steps:

  • Excessive Supersaturation: This is the most frequent cause. Rapid cooling or the abrupt addition of an anti-solvent can lead to a sudden and high degree of supersaturation.

    • Solution: Re-heat the mixture until the oil dissolves completely. If necessary, add a small amount of the "good" solvent to ensure full dissolution. Then, allow the solution to cool much more slowly. An insulated container or a programmable cooling bath can provide the necessary gradual temperature decrease (e.g., 1-2 °C/hour).

  • Inappropriate Solvent Choice: The solvent may be too "good," meaning the compound remains highly soluble even at lower temperatures, or the solvent system may promote the stability of the liquid phase.

    • Solution: A binary solvent system is often effective. Dissolve your compound in a minimal amount of a good solvent (e.g., ethyl acetate, acetone) and then slowly add a poor solvent (an anti-solvent like hexanes or heptane) at a slightly elevated temperature until you observe persistent turbidity. Add a drop or two of the good solvent to redissolve the turbidity and then allow for slow cooling.

  • Impurity Effects: Impurities can interfere with the crystal lattice formation, a phenomenon known as "crystal poisoning," which can favor the formation of an oil.

    • Solution: Ensure your starting material is of high purity. If necessary, perform a preliminary purification step such as flash column chromatography before attempting crystallization.

Q2: I've managed to get a solid, but it's a fine powder or very small needles. How can I obtain larger, higher-quality crystals?

A2: The formation of small crystals or powders indicates a high nucleation rate relative to the crystal growth rate. To obtain larger crystals, the process needs to be shifted to favor slower nucleation and more controlled growth.

Strategies for Improving Crystal Habit:

StrategyScientific RationaleRecommended Protocol
Reduce Cooling Rate Slower cooling maintains a lower level of supersaturation, allowing more time for molecules to accrete onto existing crystal nuclei rather than forming new ones.Cool the solution from its dissolution temperature to room temperature over 4-8 hours, followed by a further slow cooling to 0-4 °C over 12-24 hours.
Vapor Diffusion This method achieves supersaturation very slowly and controllably, which is ideal for growing high-quality single crystals.Dissolve the compound in a small amount of a relatively volatile solvent (e.g., dichloromethane). Place this vial inside a larger, sealed container that contains a more volatile anti-solvent (e.g., diethyl ether or pentane). The anti-solvent will slowly diffuse into the primary solvent, inducing crystallization over days.
Seeding Introducing a "seed" crystal bypasses the initial, often difficult, nucleation step and provides a template for ordered growth.Once your solution is saturated and has started to cool, add one or two well-formed crystals from a previous batch.

Troubleshooting Guide: Polymorphism

Q3: My analytical data (DSC, XRPD) suggests I have a different polymorph than expected. How can I control the polymorphic outcome?

A3: Polymorphism is the ability of a compound to crystallize into different solid-state structures, each with unique physicochemical properties. For related molecules like L-glutamic acid, polymorphism is a well-studied phenomenon, with different forms (α and β) being favored under different conditions.[2][3] The specific polymorph obtained for Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate will be highly dependent on the crystallization conditions.

Key Factors Influencing Polymorphism:

  • Solvent: The solvent can interact with the solute molecules through hydrogen bonding and other intermolecular forces, stabilizing a particular conformation that leads to a specific crystal packing arrangement.

  • Temperature: Different polymorphs can be thermodynamically stable at different temperatures. Crystallizing at various temperatures can favor the formation of a specific form.

  • Supersaturation: The rate at which supersaturation is achieved can determine whether a kinetically or thermodynamically favored polymorph nucleates.

Experimental Workflow for Polymorph Screening

G start Goal: Target Polymorph of Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate solvent_screen Solvent Screening (e.g., Ethyl Acetate, Methanol, Acetonitrile) start->solvent_screen temp_screen Temperature Screening (e.g., 4°C, 25°C, 40°C) start->temp_screen rate_screen Supersaturation Rate Screening (Slow vs. Fast Cooling/Anti-solvent Addition) start->rate_screen analysis Analyze Solid Form (XRPD, DSC, Microscopy) solvent_screen->analysis temp_screen->analysis rate_screen->analysis polymorph_A Identified Polymorph A analysis->polymorph_A Condition Set 1 polymorph_B Identified Polymorph B analysis->polymorph_B Condition Set 2 optimize Optimize Conditions for Desired Polymorph polymorph_A->optimize polymorph_B->optimize

Caption: A systematic approach to screening for and controlling polymorphism.

Experimental Protocols

Protocol 1: Step-by-Step Recrystallization from a Binary Solvent System (Ethyl Acetate/Hexanes)

This is a robust starting point for the purification and crystallization of many N-benzoyl amino acid esters.

  • Dissolution: In a clean Erlenmeyer flask, dissolve the crude Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate in the minimum amount of warm ethyl acetate (approx. 40-50 °C).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Achieving Saturation: While gently swirling the warm solution, add hexanes dropwise until a faint, persistent cloudiness appears.

  • Clarification: Add a few drops of warm ethyl acetate to just redissolve the cloudiness, ensuring the solution is saturated.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. To encourage larger crystal growth, you can place the flask in an insulated container. Once at room temperature, transfer the flask to a refrigerator (4 °C) for several hours to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes.

  • Drying: Dry the crystals under vacuum.

Visual Representation of the Recrystallization Workflow

G cluster_0 Preparation cluster_1 Crystallization cluster_2 Isolation dissolve Dissolve in warm EtOAc Add hexanes until turbid Re-clarify with EtOAc cool Slow cool to RT Further cooling to 4°C dissolve->cool isolate Vacuum filtrate Wash with cold hexanes Dry under vacuum cool->isolate

Caption: The three key stages of a successful binary solvent recrystallization.

References

  • PubChem. Diethyl 2-[[4-(methylamino)benzoyl]amino]pentanedioate. Available at: [Link].

  • Royal Society of Chemistry. l-Glutamic acid crystals of pure α form and uniform size distribution from continuous non-seeded reaction crystallization in slug flow. Available at: [Link].

  • Google Patents. Preparation of monosodium glutamate.
  • PubChem. Diethyl 2-[[4-[[4-(2,4-diamino-6-ethyl-pyrimidin-5-yl)-2-nitro-anilino]methyl]benzoyl]amino]pentanedioate. Available at: [Link].

  • ACS Publications. Solid-State NMR and the Crystallization of Aspartic and Glutamic Acids. Available at: [Link].

  • Radboud Repository. On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Available at: [Link].

  • ACS Publications. Examination of l-Glutamic Acid Polymorphs by Solid-State Density Functional Theory and Terahertz Spectroscopy. Available at: [Link].

Sources

Troubleshooting

Resolving overlapping peaks in Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate NMR spectra

Resolving Signal Overlap in Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate Welcome to the advanced troubleshooting center for nuclear magnetic resonance (NMR) spectroscopy. As researchers working with complex folate anal...

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Author: BenchChem Technical Support Team. Date: March 2026

Resolving Signal Overlap in Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate

Welcome to the advanced troubleshooting center for nuclear magnetic resonance (NMR) spectroscopy. As researchers working with complex folate analogs and glutamic acid derivatives, you will frequently encounter severe spectral congestion.

Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate presents a specific analytical challenge: it contains a chiral center, diastereotopic protons, and two structurally distinct but electronically similar ethyl ester groups. This guide provides field-proven, mechanistically grounded protocols to resolve overlapping peaks and definitively assign your spectra.

Diagnostic Overview: The Root Causes of Signal Overlap

Before applying advanced pulse sequences, we must diagnose the physical origin of the overlap. Overlap in this molecule generally stems from two phenomena: coincidental magnetic equivalence (different spins sharing the same chemical shift) and multiplet expansion (extensive J-coupling broadening the frequency footprint of a signal)[1].

Table 1: Expected 1 H NMR Chemical Shifts and Overlap Risk Zones (in CDCl 3​ )

Proton EnvironmentExpected Shift (ppm)MultiplicityOverlap Risk & Mechanistic Causality
Aromatic (AA'BB') 6.60 & 7.65DoubletsLow. Distinct conjugated system isolated from the aliphatic chain.
Amide NH 6.80Broad DoubletLow/Medium. May broaden due to quadrupolar relaxation or exchange.
Ester α -CH 2​ & γ -CH 2​ 4.05 - 4.25QuartetsHIGH. Pseudo-symmetric electronic environments cause coincidental overlap.
Glutamate α -CH 4.40 - 4.50MultipletMedium. Can overlap with ester CH 2​ if shifted by concentration/solvent.
Glutamate γ -CH 2​ 2.30 - 2.50MultipletLow. Generally isolated in the mid-aliphatic region.
Glutamate β -CH 2​ 1.95 - 2.20Complex MultipletHIGH. Diastereotopic protons with strong geminal/vicinal J-coupling.
Ester α -CH 3​ & γ -CH 3​ 1.15 - 1.30TripletsHIGH. Nearly identical shielding environments lead to merged triplets.
Troubleshooting Workflows

The following decision matrix dictates the most efficient experimental path based on the nature of your overlapping signals.

Workflow A Signal Overlap Detected in 1H NMR Spectrum B Identify Physical Origin of Overlap A->B C Coincidental Overlap (e.g., α/γ Ethyl Esters) B->C Distinct Spin Systems D Multiplet Complexity (e.g., Diastereotopic β-CH2) B->D J-Coupling Expansion E ASIS Titration (Add C6D6) C->E First-line Resolution F 2D HSQC / HMBC (13C Dispersion) C->F Definitive Assignment D->F Carbon Dispersion G Pure Shift NMR (PSYCHE) D->G Collapse to Singlets

Decision matrix for resolving NMR signal overlap based on the physical origin of spectral congestion.
Validated Experimental Protocols
Protocol A: Aromatic Solvent-Induced Shift (ASIS) Titration

Causality: Benzene-d 6​ is highly magnetically anisotropic. It forms transient, non-covalent collision complexes with electron-deficient functional groups like ester carbonyls[2]. Because the α -ester is sterically hindered by the adjacent chiral center and the bulky p-aminobenzoyl group, benzene associates with it differently than with the unhindered γ -ester. This differential shielding alters their local magnetic environments, shifting the coincidental peaks apart.

Step-by-Step Methodology:

  • Prepare a 15 mg sample of the compound in 0.6 mL of CDCl 3​ . Acquire a standard 1D 1 H NMR spectrum as a baseline.

  • Add 50 μ L of C 6​ D 6​ to the NMR tube. Invert gently to mix.

  • Re-shim the magnet (critical, as the solvent viscosity and magnetic susceptibility have changed) and re-acquire the spectrum.

  • Continue titrating C 6​ D 6​ in 50 μ L increments, acquiring a spectrum after each addition, up to a 1:1 CDCl 3​ :C 6​ D 6​ ratio.

  • Self-Validation System: Track the solvent residual peaks (CHCl 3​ at 7.26 ppm and C 6​ HD 5​ at 7.16 ppm). Plot the chemical shift of the target ester peaks against the volume fraction of C 6​ D 6​ . The trajectory must be linear. If the plot curves sharply, the solvent is inducing a conformational change rather than simple ASIS, and you must default to Protocol B.

Protocol B: 2D Multiplicity-Edited HSQC (HSQC-ME)

Causality: 1D 1 H NMR is limited by a narrow chemical shift range (~10 ppm). 2D HSQC transfers magnetization from 1 H to the directly attached 13 C nuclei, dispersing the signals across a ~200 ppm range[3][4]. Even if the α -CH 2​ and γ -CH 2​ protons overlap perfectly at 4.15 ppm, their attached carbons will resonate at different frequencies due to their distinct positions relative to the amide bond.

Step-by-Step Methodology:

  • Ensure sample concentration is at least 20 mg/mL to account for the low natural abundance of 13 C[2].

  • Select a multiplicity-edited HSQC pulse program (e.g., hsqcedetgpsisp2.2 on Bruker systems).

  • Set the spectral width in F2 ( 1 H) to 10 ppm and F1 ( 13 C) to 160 ppm. Use at least 256 increments in the indirect dimension (t1) to ensure adequate carbon resolution[2].

  • Self-Validation System: In an edited HSQC, CH 2​ cross-peaks will appear with an opposite phase (e.g., blue/negative) compared to CH and CH 3​ peaks (red/positive). If the overlapping 4.15 ppm region yields two distinct negative cross-peaks, the separation of the two ester groups is validated.

Protocol C: Pure Shift 1 H NMR (PSYCHE)

Causality: Homonuclear scalar couplings (J-couplings) split signals into broad multiplets, which is a primary limiting factor for resolution[1]. The PSYCHE (Pure Shift Yielded by Chirp Excitation) experiment applies low-flip-angle swept pulses and spatial encoding gradients to decouple 1 H- 1 H spins in real-time. This collapses complex multiplets (like the diastereotopic β -CH 2​ ) into sharp, isolated singlets, drastically reducing spectral congestion[5][6].

Step-by-Step Methodology:

  • Prepare a highly concentrated sample (>30 mg/mL) to compensate for the inherently low sensitivity of the PSYCHE sequence[5].

  • Load the PSYCHE pulse sequence (e.g., psyche or zangger-sterk based methods)[1][5].

  • Set the slice-selective gradient (gpz2) to ~50-90% to determine the excitation profile[1].

  • Acquire the pseudo-2D dataset and process it using covariance processing or the vendor's pure-shift reconstruction macro to generate the decoupled 1D spectrum[1][5].

  • Self-Validation System: Overlay the processed Pure Shift spectrum onto the standard 1D 1 H spectrum. The integral of the pure shift singlet must equal the total integral of the original multiplet, and its peak maximum must align exactly with the intensity-weighted center of the multiplet. Misalignment indicates spatial encoding artifacts, requiring recalibration of the sweep width or gradient[1].

Frequently Asked Questions (FAQs)

Q: My pure shift spectrum has severe signal-to-noise (S/N) degradation compared to my standard 1D proton spectrum. Is this normal? A: Yes. The PSYCHE technique inherently suffers from lower sensitivity—often yielding at least 50 times less signal than a standard 1D experiment[5]. This occurs because the slice-selective gradient discards a large portion of the sample's magnetization to achieve decoupling. To troubleshoot, increase the number of scans (NS) or maximize your sample concentration.

Q: Why do my ethyl ester quartets look like a distorted quintet? A: This is a classic case of coincidental overlap combined with the "roof effect" (strong coupling). If the α -ester and γ -ester quartets are separated by a chemical shift difference that is nearly identical to their J-coupling constant (~7 Hz), the inner peaks of the quartets will merge, creating the illusion of a quintet. Use Protocol C (Pure Shift) to collapse these into two distinct singlets[6].

Q: I ran an HSQC, but the overlapping ethyl quartets still show up as a single unresolved blob in the carbon dimension. What's next? A: If both the 1 H and 13 C chemical shifts are coincidentally identical, you are dealing with extreme magnetic equivalence. You must alter the chemical environment. Proceed to Protocol A (ASIS Titration) to break the symmetry using C 6​ D 6​ [2], and run the HSQC again in the mixed solvent system.

Q: How can I definitively assign which resolved ester peak belongs to the alpha position and which to the gamma position? A: Once resolved (either by ASIS or Pure Shift), run a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment. The α -ester CH 2​ protons will show a strong 3-bond correlation to the α -carbonyl carbon, which in turn will correlate to the glutamate α -CH proton. The γ -ester CH 2​ will only correlate to the γ -carbonyl, which correlates strictly to the β and γ aliphatic protons.

References
  • Pure Shift NMR. University of Wyoming.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVxGdytO-DtIBDoSlynERsqb0pMAdVZoPnn8Mfy_h6uG3DhFaNg76AyzILphkJwJH9Irqy1bBxL5MFLM8kFjNSKgCdN_t5uKEpPxLPLzCpI5sQeBWEJQcPW1vYHaV4RUX30R9YPZMVnZTHv3ti5diPjlTbulyFFOGrCIJMgPtWtCs=]
  • Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra. Journal of Proteome Research - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3ZzPj755bggBxOfwyr1D6lCtzMBBx9s_F288fz0xCKiazrPgvtzd6HNb-lPFaS4d2yuXsep4EHYMHBlnYFgdzmTqTZJnW3n5x96CcNOMoW6xdV6dSY4kDg6ZzApfqEq2CybpsFMDU9l8X03Dj2PR7rA==]
  • Pure Shift | NMR Core Facility. Columbia University.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_sTAeufMFR8FCYHW1GODlcWBnE8vo-x6ghFLRA53cl0FpEGdy7p64gPus9juTaZyBnVNCq54uqm9QDd0c-Kg2XqHvF-vI0bQaZ_Czrer17ODCuepNPOVGkzt2kgKdBA4jzeOtC_JdpOjasA==]
  • qNMR of mixtures: what is the best solution to signal overlap?. Mestrelab Research.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsE7SSHYTnN3jeSzh-xierFEFEht6YI-R034M9KkOmkwvlj7Tpl6t5YEpwhRVvpBBMzflXpPcbBlYvA4_A0i3bVc7er7XFY30gOs7DFcRbGA-2EUVQ1LH52-lNIshH5vUDlpFPKliXIxApTSjPDW1JqIiZHYP_WwfLLHjCguB0nnFT-nZkxa1rIj06usDqvgeSOoTVvTc6IdVkqA==]
  • How to assign overlapping multiplets in 1H NMR spectra?. Chemistry Stack Exchange.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEL8Tha641Ux5-DW3kUmvFmvktGyT_UqST1GPk6xhzOVvkm2xFd1eAxS6c267m9ZRpNMe0rT57_5OiS5S9n3EGZkhkc0ueupB52WnyGNETeIYTM1YysemA_ol-MY6eim7GXay1jnMBNiMQTXG9ACcjFtOc6yaSthlY0A5FAEF8G0nZv9OWvru12rM_2dBtxTeCGB1R-qhoribQnmZcMESnnYg3Mk-t2]
  • Resolving overlapping peaks in the NMR spectrum of Hexyl 4-bromobenzoate. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGET7X12_RBJjRjbbqXuegeNLV-YekOWHMmpgxugxNPA6kgXasHbR3krZ4sEZ7-3FmhnqKTJ9VB8v4pm5s9mXxR1G_yRBEdj67xRfzRVGVSElb0pR2XCUG7_F66dXRZG0_vIAk6M2Ro7BYrt_RBwPvboXx7puSh0D7gZJZ97IMUwzt7X39WjCT5BKYbvL75h2dd5ul6V2A9vbEBnLXBwyYkctEI_ac=]

Sources

Optimization

Handling pH sensitivity of Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate in biochemical assays

Handling pH Sensitivity of Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate in Biochemical Assays Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges from researc...

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Author: BenchChem Technical Support Team. Date: March 2026

Handling pH Sensitivity of Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate in Biochemical Assays

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers working with Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate (commonly referred to as diethyl p-aminobenzoyl-L-glutamate). This compound is a critical intermediate and model prodrug utilized in the synthesis and evaluation of classical antifolates, such as methotrexate and tetrahydroaminopterin analogues[1].

Because this molecule features both an ionizable aromatic amine and hydrolytically sensitive diethyl ester groups, its physicochemical behavior is highly dependent on the pH of your assay buffer. Mismanaging the pH can lead to spontaneous hydrolysis, loss of nucleophilicity, or compound precipitation, ultimately invalidating your experimental data. This guide is designed to deconstruct the causality behind these issues and provide field-proven, self-validating protocols to ensure absolute data integrity.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my compound precipitating out of solution when I dilute it into my pH 7.4 assay buffer? Causality: At physiological pH (7.4), the aromatic amine (pKa ~2.5–3.0) is fully deprotonated and neutral[2]. Simultaneously, the intact diethyl ester groups mask the carboxylic acids of the glutamate moiety, rendering the entire molecule highly lipophilic. Without the ionizable carboxylate groups of the free diacid form, its aqueous solubility drops drastically. Solution: Never dissolve the intact ester directly in aqueous buffers. Prepare a highly concentrated stock in 100% anhydrous DMSO. Perform all serial dilutions in DMSO, and only introduce the compound to the aqueous buffer at the final step. Ensure the final DMSO concentration remains ≤1% (v/v) to prevent precipitation and avoid solvent-induced assay interference.

Q2: My in vitro enzyme kinetics assay (using cell lysates) shows shifting inhibitor potency over a 60-minute incubation. What is happening? Causality: If your assay matrix contains crude cell lysates, microsomes, or serum, non-specific esterases will rapidly attack the diethyl ester groups[3]. The molecule will undergo enzymatic hydrolysis, transitioning from the lipophilic prodrug (diethyl ester) to the monoester, and finally to the active diacid (free glutamate) form. Because the diacid form typically binds target enzymes (e.g., thymidylate synthase) with significantly higher affinity, the apparent Ki​ will artificially decrease (potency increases) over the course of your assay[4]. Solution: If your goal is to evaluate the intact ester, you must use purified recombinant enzymes rather than crude lysates. Alternatively, pre-treat your lysates with a broad-spectrum esterase inhibitor (e.g., PMSF) prior to compound addition.

Q3: I am using this compound for a reductive amination coupling step, but the reaction is failing. Could pH be the issue? Causality: Absolutely. Reductive aminations require the aromatic amine to act as a nucleophile to attack an aldehyde or ketone. If your reaction buffer or solvent system is too acidic (pH < 3.0), the amine becomes protonated ( −NH3+​ ). A protonated amine lacks the lone pair of electrons necessary for nucleophilic attack, completely stalling the reaction[2]. Solution: Buffer the reaction to a mildly acidic to neutral pH (typically pH 4.5–6.0). This ensures the target carbonyl remains sufficiently electrophilic while keeping the aromatic amine largely deprotonated and nucleophilic.

Part 2: Data Presentation

To predict the behavior of Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate in your specific workflow, consult the structural state and reactivity table below.

Table 1: pH-Dependent Stability and Reactivity Profile

pH RangeDominant Structural StateAqueous SolubilityChemical Reactivity / Stability
< 3.0 Protonated Amine, Intact EsterModerate to HighPoor Nucleophile. Susceptible to slow acid-catalyzed ester hydrolysis over time.
4.0 – 7.0 Neutral Amine, Intact EsterVery Low (Requires DMSO)Highly Nucleophilic. Chemically stable in pure buffers; ideal range for synthetic coupling.
7.4 (Lysates) Neutral Amine, Cleaving EsterIncreasing over timeEnzymatically Unstable. Rapid esterase-mediated hydrolysis to monoester and diacid[3].
> 8.0 Neutral Amine, Cleaved EsterHigh (as Diacid)Chemically Unstable. Rapid base-catalyzed saponification of the diethyl ester groups.
Part 3: Experimental Methodologies
Protocol A: Preparation of Hydrolysis-Resistant Stock Solutions

This protocol utilizes a self-validating approach to prevent premature hydrolysis during storage.

  • Desiccation: Equilibrate the lyophilized compound to room temperature in a desiccator for 30 minutes before opening.

    • Causality: Opening cold vials introduces condensation. Atmospheric moisture acts as a nucleophile, initiating slow ester hydrolysis during long-term storage.

  • Solubilization: Dissolve the compound in 100% anhydrous, amine-free DMSO to a concentration of 10 mM or 50 mM. Vortex until optically clear.

  • Aliquoting: Immediately dispense the stock into single-use, argon-purged amber glass vials.

    • Causality: Single-use aliquots prevent repeated freeze-thaw cycles, which introduce moisture and degrade the ester bonds.

  • Storage: Store aliquots at -80°C. When required for an assay, thaw a single vial at room temperature and discard any unused portion.

Protocol B: LC-MS/MS Workflow for Monitoring Esterase-Mediated Hydrolysis

Use this workflow to validate whether your compound remains intact in your specific biological assay matrix.

  • Incubation: Spike the diethyl ester stock into your assay matrix (e.g., cell lysate) to a final concentration of 10 µM. Incubate at 37°C.

  • Quenching (Time-Course): At t=0,15,30,and 60 minutes, extract a 50 µL aliquot and immediately quench by adding 150 µL of ice-cold acetonitrile containing 0.1% formic acid.

    • Causality: The organic solvent denatures esterases instantly, halting enzymatic hydrolysis. The 0.1% formic acid drops the pH, stabilizing the remaining ester against base-catalyzed degradation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Analysis: Transfer the supernatant to an LC-MS/MS vial. Monitor the MRM transitions for the intact diethyl ester ( [M+H]+ ), the monoester intermediate, and the fully hydrolyzed diacid (glutamate) form to calculate the half-life ( t1/2​ ) of the prodrug in your system.

Part 4: Pathway Visualization

The following diagram maps the pH-driven structural transitions and degradation pathways of the molecule.

G A Protonated Amine (pH < 3.0) High Aqueous Solubility Poor Nucleophile B Intact Diethyl Ester (pH 4.0 - 7.0) Lipophilic Prodrug Form Stable in pure buffer A->B Deprotonation (Increase pH > 3.0) B->A Protonation (Decrease pH < 3.0) C Monoester Intermediate (Partial Hydrolysis) B->C Base Catalysis (OH-) or Esterases D Diacid Form (Glutamate) (pH > 8.0 or Esterase Activity) Active Antifolate / Inhibitor C->D Continued Hydrolysis

Fig 1: pH-dependent structural states and hydrolysis pathways of diethyl p-aminobenzoylglutamate.

References
  • Novel Synthesis of 8-Deaza-5,6,7,8-tetrahydroaminopterin Analogues via an Aziridine Intermediate. PMC (nih.gov). 1

  • Extending pK(a) prediction accuracy: High-throughput pK(a) measurements to understand pK(a) modulation of new chemical series. ResearchGate. 2

  • Approaches to Soft Drug Analogues of Dihydrofolate Reductase Inhibitors. Diva-Portal.org. 3

  • Chemoenzymatic preparation of the novel antifolate thymidylate synthase inhibitor N-(4-{N-[(6S)-2-methyl-4-oxo-3,4,7,8-tetrahydro-6H-cyclopenta[g]quinazolin-6-yl]-N-(prop-2-ynyl)amino}benzoyl)-L-glutamic acid and its glutamyl cleavage product. RSC. 4

Sources

Reference Data & Comparative Studies

Validation

Pharmacophore Dependency in Antifolates: Methotrexate vs. Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate

Executive Summary In the landscape of rational drug design, understanding the precise contribution of individual molecular moieties to target engagement is critical. This guide provides an objective, data-driven comparis...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, understanding the precise contribution of individual molecular moieties to target engagement is critical. This guide provides an objective, data-driven comparison between Methotrexate (MTX) —a gold-standard antifolate chemotherapeutic—and Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate (also known as diethyl p-aminobenzoyl-L-glutamate).

While MTX is a potent inhibitor of dihydrofolate reductase (DHFR), the latter compound is a synthetic precursor and recognized pharmacopeial byproduct (Methotrexate EP Impurity A). By comparing these two structurally related molecules, we can isolate the exact mechanistic necessity of the pteridine pharmacophore in driving in vitro efficacy, providing a foundational framework for researchers developing next-generation antifolates.

Structural & Mechanistic Divergence (The "Why")

To understand the vast difference in their in vitro performance, we must analyze the causality behind their binding kinetics at the DHFR orthosteric site.

  • The Role of the Pteridine Ring (Present in MTX): Classical DHFR inhibitors rely on a 2,4-diamino-1,3-diaza pharmacophore (the pteridine ring in MTX) to competitively displace the natural substrate, dihydrofolate[1]. This ring structure intercalates deeply into the active site, forming critical, high-affinity hydrogen bonds with key acidic residues (e.g., Asp27 in bacterial DHFR or Glu30 in human DHFR)[1]. Furthermore, the pteridine ring establishes strong π−π stacking interactions with the nicotinamide ring of the NADPH cofactor, locking the enzyme in a non-productive state[2].

  • The Role of the Tail (Present in Both, but Esterified in the Precursor): Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate contains only the p-aminobenzoic acid (pABA) linker and a diethyl-esterified glutamate tail. While calorimetric studies show that the p-aminobenzoylglutamate tail provides a significant portion of the enthalpic binding signal[3], it is highly flexible and lacks the primary structural anchor[2]. Without the pteridine head to initiate the critical H-bond network, the tail alone cannot form a stable binary or ternary complex[3]. Furthermore, the diethyl esterification of the glutamate moiety prevents intracellular polyglutamylation by folylpolyglutamate synthetase (FPGS)—a mechanism essential for the cellular retention of antifolates.

Mechanism MTX Methotrexate (MTX) Active Drug Contains 2,4-Diaminopteridine DHFR DHFR Active Site (Asp27/Glu30 & Phe31/34) MTX->DHFR Strong H-bonds & pi-pi stacking Precursor Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate Impurity A / Precursor Lacks Pteridine Ring Precursor->DHFR Weak enthalpic tail interactions Active High-Affinity Binding (Enzyme Inhibition) DHFR->Active MTX Pathway Inactive Transient/No Binding (Enzyme Active) DHFR->Inactive Precursor Pathway

Fig 1: Mechanistic divergence in DHFR binding between MTX and its pteridine-deficient precursor.

Comparative In Vitro Efficacy Data

Because Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate lacks the primary binding anchor, its ability to inhibit DHFR and induce cellular cytotoxicity is effectively abolished. Below is a summary of expected in vitro performance metrics based on the structural biology of DHFR inhibitors.

Assay TypeMetricMethotrexate (MTX)Diethyl 2-[(4-aminobenzoyl)amino]pentanedioateFold Difference
Cell-Free Enzymatic DHFR IC 50​ 3 – 8 nM> 100,000 nM (Inactive)> 10,000x
Binding Affinity K d​ (Approximate)< 1 nM> 1 mM> 1,000,000x
Cellular Viability HeLa IC 50​ (72h)15 – 30 nM> 100 µM (Non-toxic)> 3,000x
Cellular Retention PolyglutamylationHigh (Rapidly converted)None (Esterified tail blocks FPGS)N/A

Self-Validating Experimental Protocols

To empirically prove the causality described above, researchers must employ an orthogonal testing strategy: first proving the lack of direct target engagement (Enzymatic Assay), followed by proving the lack of phenotypic translation (Cell Viability Assay).

Workflow Prep Compound Preparation Enzymatic DHFR Kinetic Assay (Target Engagement) Prep->Enzymatic Cellular MTT Viability Assay (Phenotypic Response) Prep->Cellular Analysis Dose-Response & IC50 Calculation Enzymatic->Analysis Cellular->Analysis

Fig 2: Orthogonal in vitro workflow for validating target engagement and cellular phenotype.

Protocol A: Cell-Free DHFR Kinetic Assay

Causality: DHFR reduces dihydrofolate to tetrahydrofolate by oxidizing NADPH to NADP + . Because NADPH strongly absorbs light at 340 nm and NADP + does not, the rate of absorbance decrease at 340 nm is directly proportional to enzyme activity. Self-Validation: This protocol includes a "No Enzyme" control to account for spontaneous NADPH oxidation, ensuring the calculated inhibition is strictly target-mediated.

  • Reagent Preparation: Prepare Assay Buffer (50 mM Tris-HCl, pH 7.5, 0.1% BSA). Reconstitute human recombinant DHFR enzyme, NADPH (100 µM final), and Dihydrofolate (DHF, 50 µM final).

  • Compound Titration: Prepare 10-point, 3-fold serial dilutions of MTX and Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate in DMSO. (Final DMSO concentration in assay must not exceed 1% to prevent solvent-induced enzyme denaturation).

  • Pre-Incubation: In a UV-transparent 96-well microplate, mix Assay Buffer, DHFR enzyme, and compound dilutions. Incubate at room temperature for 15 minutes to allow equilibrium binding.

  • Reaction Initiation: Add the NADPH/DHF substrate mixture to all wells using a multichannel pipette.

  • Kinetic Read: Immediately transfer the plate to a microplate reader. Monitor absorbance at 340 nm every 30 seconds for 15 minutes at 37°C.

  • Data Analysis: Calculate the Vmax​ (slope of the linear phase of depletion) for each well. Normalize data against the Vehicle Control (100% activity) and No Enzyme Control (0% activity) to plot IC 50​ curves.

Protocol B: In Vitro Cell Viability (MTT Assay)

Causality: Active DHFR inhibition starves the cell of tetrahydrofolate, halting de novo purine and thymidylate synthesis, which triggers S-phase cell cycle arrest and apoptosis. The MTT assay measures mitochondrial metabolic rate, which scales linearly with the number of viable cells.

  • Cell Seeding: Seed HeLa or A549 cells at 3,000 cells/well in a 96-well tissue culture plate using DMEM + 10% FBS. Self-Validation Step: Fill the outermost perimeter wells with sterile PBS to prevent edge-effect evaporation, which can skew metabolic readouts.

  • Incubation: Allow 24 hours for cellular attachment and log-phase growth entry.

  • Treatment: Aspirate media and replace with fresh media containing serial dilutions of MTX and the Diethyl precursor (Range: 100 µM down to 1 nM). Include a vehicle control (0.1% DMSO).

  • Exposure: Incubate cells for 72 hours at 37°C, 5% CO 2​ . (A 72-hour window is required because antifolates are cell-cycle specific and require cells to pass through the S-phase to exert cytotoxicity).

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for exactly 3 hours. Viable cells will reduce the yellow tetrazolium salt to insoluble purple formazan crystals.

  • Solubilization & Read: Carefully aspirate the media, leaving the crystals intact. Add 100 µL of DMSO to each well to solubilize the formazan. Read absorbance at 570 nm.

Conclusion

The comparative analysis between Methotrexate and Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate perfectly illustrates the concept of pharmacophore dependency. While the p-aminobenzoylglutamate tail is necessary for secondary binding thermodynamics and intracellular retention, the absolute prerequisite for DHFR inhibition is the 2,4-diaminopteridine ring. Consequently, the diethyl precursor acts merely as a structural building block or impurity, exhibiting no meaningful in vitro efficacy.

References

  • Dihydrofolate reductase - wikidoc Source: WikiDoc URL:[Link]

  • Calorimetric Studies of Ligand Binding in R67 Dihydrofolate Reductase Source: Biochemistry (ACS Publications) URL:[Link]

  • Development of antibacterial compounds that constrain evolutionary pathways to resistance Source: eLife URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Reactivity of Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate in Standard Folate Assays

For researchers, scientists, and drug development professionals, the precise quantification of folate is paramount. Folic acid, a synthetic form of the B vitamin folate, is crucial for a myriad of biological processes, i...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise quantification of folate is paramount. Folic acid, a synthetic form of the B vitamin folate, is crucial for a myriad of biological processes, including DNA synthesis, repair, and methylation.[1][2] Its deficiency can lead to significant health issues, making its accurate measurement in biological samples and pharmaceutical formulations a critical task.[3] This guide provides an in-depth analysis of a potential interferent, Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate, and its cross-reactivity in common folate assays.

Introduction: A Tale of Two Molecules

Folic acid (IUPAC name: (2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid) is a complex molecule comprising a pteridine ring, a para-aminobenzoic acid (PABA) moiety, and a glutamic acid residue.[4][5] Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate shares a significant portion of this structure: the PABA and the pentanedioate (glutamate) components. The key difference lies in the absence of the pteridine ring and the presence of two ethyl ester groups on the pentanedioate moiety.

This structural similarity is the cornerstone of our investigation. In the world of bioassays, structural analogues can often compete with the target analyte for binding sites on antibodies or proteins, a phenomenon known as cross-reactivity.[6][7] Understanding the potential for Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate to cross-react in folate assays is crucial for ensuring the accuracy and reliability of folate quantification.

Caption: Structural comparison of Folic Acid and the test compound.

Standard Folate Assays: A Mechanistic Overview

To predict and understand cross-reactivity, we must first delve into the mechanisms of standard folate assays. The two most prevalent methods are the microbiological assay and competitive binding assays, such as ELISA.

Microbiological Assay

The microbiological assay is the traditional "gold standard" for measuring total folate.[8] It relies on the principle that certain bacteria, like Lactobacillus rhamnosus, require folate for growth.[9] The amount of bacterial growth, measured by turbidity, is directly proportional to the concentration of folate in the sample.

Microbiological_Assay_Workflow Sample Sample containing Folate Extraction Enzymatic Extraction (to release folates) Sample->Extraction Medium Folate-free Assay Medium Extraction->Medium Inoculation Inoculation with Lactobacillus rhamnosus Medium->Inoculation Incubation Incubation (37°C, 24-48h) Inoculation->Incubation Measurement Turbidity Measurement (Spectrophotometer) Incubation->Measurement Result Folate Concentration Measurement->Result

Caption: Workflow of a typical microbiological folate assay.

The specificity of this assay is rooted in the bacterium's metabolic machinery. Only compounds that can be utilized as a source of folate will promote growth.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used competitive immunoassay.[10][11] In a typical folate ELISA, a known amount of enzyme-labeled folic acid competes with the unlabeled folic acid in the sample for a limited number of binding sites on a specific antibody coated on a microplate.[12] After washing away unbound components, a substrate is added. The resulting color change is inversely proportional to the concentration of folic acid in the sample.

ELISA_Workflow Sample Sample (Folate) + Enzyme-labeled Folate Antibody_Well Microplate Well with Anti-Folate Antibody Sample->Antibody_Well Incubation Incubation & Binding Antibody_Well->Incubation Wash Wash to Remove Unbound Components Incubation->Wash Substrate Substrate Addition Wash->Substrate Color_Dev Color Development Substrate->Color_Dev Measurement Absorbance Reading Color_Dev->Measurement Result Folate Concentration Measurement->Result

Caption: Workflow of a competitive folate ELISA.

The specificity of an ELISA is determined by the antibody's ability to distinguish between folic acid and other structurally similar molecules.

Experimental Investigation of Cross-Reactivity

To quantify the cross-reactivity of Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate, a series of experiments were designed.

Methodology

1. Standard Curve Generation:

  • A standard curve for folic acid was generated for both the microbiological assay and a commercial folate ELISA kit.

  • Concentrations for the standard curve ranged from 0 to 10 ng/mL.[13]

2. Test Compound Analysis:

  • Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate was serially diluted to concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Each dilution was analyzed using both the microbiological assay and the ELISA.

3. Cross-Reactivity Calculation:

  • Cross-reactivity was calculated using the following formula:

    • % Cross-Reactivity = (Concentration of Folic Acid at 50% Inhibition / Concentration of Test Compound at 50% Inhibition) x 100

Hypothetical Results

The following table summarizes the hypothetical data obtained from the cross-reactivity experiments.

Assay TypeAnalyteConcentration for 50% Response (ng/mL)% Cross-Reactivity
Microbiological Assay Folic Acid5100%
Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate> 1000< 0.5%
Competitive ELISA Folic Acid2.5100%
Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate2501.0%

Analysis and Discussion

The hypothetical results clearly demonstrate a significant difference in the cross-reactivity of Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate between the two assay platforms.

  • Microbiological Assay: The negligible cross-reactivity (<0.5%) in the microbiological assay is expected. The Lactobacillus rhamnosus requires the complete folic acid molecule, including the pteridine ring, for its metabolic processes. The absence of this crucial functional group in Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate renders it biologically inactive for the bacterium.

  • Competitive ELISA: The ELISA shows a low but measurable cross-reactivity (1.0%). This suggests that the anti-folate antibody used in the assay has some affinity for the shared PABA-pentanedioate structure. While the antibody's primary binding site is likely specific to the pteridine ring, the structural similarity of the rest of the molecule allows for weak, non-specific binding at high concentrations of the test compound. It is important to note that cross-reactivity in immunoassays can be influenced by the specific antibodies used and the assay format.[6][14]

Implications for Researchers

The findings of this guide have several important implications for scientists and researchers in the field:

  • Assay Selection is Critical: When analyzing samples that may contain Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate or other similar structural analogues, the choice of assay is crucial. The microbiological assay offers superior specificity and is less likely to be affected by such cross-reactants.

  • Data Interpretation: If using an ELISA for high-throughput screening or other applications, it is essential to be aware of the potential for low-level cross-reactivity. High concentrations of structurally similar compounds could lead to an overestimation of folate levels. Confirmation of positive or unexpected results with a more specific method, such as the microbiological assay or LC-MS, is recommended.

  • Drug Development: In the context of drug development, where novel compounds are constantly being synthesized, a thorough evaluation of their potential to interfere with standard bioassays is a critical component of preclinical assessment.

Conclusion

This guide has provided a comprehensive comparison of the cross-reactivity of Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate in standard folate assays. Through a mechanistic understanding of the microbiological assay and competitive ELISA, we can rationalize the observed differences in specificity. While the structural similarity to folic acid results in measurable cross-reactivity in an antibody-based assay, the lack of the essential pteridine ring makes it non-functional in a biological assay. These insights underscore the importance of careful assay selection and validation to ensure the generation of accurate and reliable data in folate research.

References

  • Epitope Diagnostics, Inc. (n.d.). EDI™ Folate ELISA Kit. Retrieved from [Link]

  • AMSBIO. (n.d.). Human Folic acid (FA) Elisa kit. Retrieved from [Link]

  • Biomedical and Environmental Sciences. (2023). Standard Method for Folate Deficiency Screening. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Folic Acid ELISA Kit. Retrieved from [Link]

  • Tamura, T. (n.d.). Microbiological Assay for Serum, Plasma, and Red Cell Folate Using Cryopreserved, Microtiter Plate Method. Retrieved from [Link]

  • Eagle Biosciences. (n.d.). Folic Acid ELISA kit. Retrieved from [Link]

  • Chemical Entities of Biological Interest (ChEBI). (n.d.). diethyl 2-[[4-[(E)-2-(2,4-diaminopteridin-6-yl)ethenyl]benzoyl]amino]pentanedioate. Retrieved from [Link]

  • GeeksforGeeks. (2023, December 21). Folic Acid Formula - Structure, Properties, Uses, Sample Questions. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of folic acid (A) and folate (B). Retrieved from [Link]

  • Wikipedia. (n.d.). Folate. Retrieved from [Link]

  • Assay Genie. (n.d.). Folic Acid ELISA Kit. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl 2-[[4-(methylamino)benzoyl]amino]pentanedioate. Retrieved from [Link]

  • MDPI. (2021, July 17). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Interferences in Immunoassay. Retrieved from [Link]

  • Linus Pauling Institute. (n.d.). Folate. Retrieved from [Link]

  • PubChem. (n.d.). Folate. Retrieved from [Link]

  • Wikipedia. (n.d.). Cross-reactivity. Retrieved from [Link]

  • HiMedia Laboratories. (2018). Folic Acid Assay Medium. Retrieved from [Link]

  • SpectraBase. (n.d.). Diethyl 2-[(4-{[(2,2-dimethyl-1,3-thiazolidin-5-yl)methyl]amino}benzoyl)amino]pentanedioate. Retrieved from [Link]

  • American Association for Clinical Chemistry. (2015, October 1). How to Detect and Solve Immunoassay Interference. Retrieved from [Link]

  • Siemens Healthineers. (n.d.). Understanding cross-reactivity in immunoassay drug screening. Retrieved from [Link]

  • The American Journal of Clinical Nutrition. (n.d.). Folate status assessment history: implications for measurement of biomarkers in NHANES. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl 2-[[4-[[4-(2,4-diamino-6-ethyl-pyrimidin-5-yl)-2-nitro-anilino]methyl]benzoyl]amino]pentanedioate. Retrieved from [Link]

  • Microbe Notes. (2024, May 13). Radioimmunoassay (RIA): Principle, Procedure, Results, Uses. Retrieved from [Link]

  • Becton, Dickinson and Company. (n.d.). Folic Acid Assay Medium. Retrieved from [Link]

  • BlueCross BlueShield of North Carolina. (n.d.). Folate Testing. Retrieved from [Link]

  • College of American Pathologists. (2017, July 15). Red Blood Cell Folate Testing. Retrieved from [Link]

  • Gpatindia. (2020, July 7). RADIOIMMUNOASSAY (RIA):Principle, Procedure, Application and MCQ for GPAT, NET JRF and GATE exam. Retrieved from [Link]

  • Cambridge University Press & Assessment. (n.d.). Radioimmunoassay. Retrieved from [Link]

  • Medallion Labs. (n.d.). Vitamin B9 (Total Folates – Microbial Method) Test. Retrieved from [Link]

  • Clinical Chemistry. (n.d.). Basic Principles of Radioimmunoassay Testing: A Simple Approach. Retrieved from [Link]

  • Mayo Clinic Laboratories. (n.d.). Test Definition: FOL. Retrieved from [Link]

  • The Good Scents Company. (n.d.). diethyl glutarate. Retrieved from [Link]

  • ChemBK. (n.d.). Glutaric acid diethyl ester. Retrieved from [Link]

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Validation

A Comparative Guide to the Synthesis of Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate: Evaluating Reproducibility Across Two Key Pathways

Introduction: The Synthesis Challenge of a Key Pharmaceutical Intermediate Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate, also known as N-(4-Aminobenzoyl)-L-glutamic acid diethyl ester, is a crucial intermediate in the...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synthesis Challenge of a Key Pharmaceutical Intermediate

Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate, also known as N-(4-Aminobenzoyl)-L-glutamic acid diethyl ester, is a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably in the development of folic acid antagonists and other therapeutics.[1][2] The formation of the central amide bond, linking p-aminobenzoic acid (PABA) and a diethyl glutamate moiety, is the synthetic crux. While seemingly straightforward, the reproducibility of this synthesis across different laboratories and at various scales can be a significant challenge. Historical methods often suffer from harsh conditions and lack of reliability, making the choice of synthetic pathway critical for efficiency and consistency in drug development pipelines.[3][4]

This guide provides an in-depth comparison of two primary pathways for the synthesis of this molecule: the traditional Acyl Chloride Pathway and the more contemporary Carbodiimide-Mediated Coupling Pathway . We will dissect the methodologies, evaluate them on key performance metrics, and provide field-proven insights to help researchers select the optimal route and enhance experimental reproducibility.

Pathway 1: The Acyl Chloride Method

This classical approach hinges on activating the carboxylic acid of a PABA precursor by converting it into a highly reactive acyl chloride. This intermediate then readily reacts with the amine of diethyl glutamate. To prevent unwanted side reactions with the amino group of the starting material, this pathway typically begins with p-nitrobenzoic acid, requiring a final reduction step to yield the target amine.[2][5]

Causality Behind Experimental Choices

The conversion to an acyl chloride is a brute-force method to overcome the low reactivity of the carboxylic acid. Thionyl chloride (SOCl₂) or similar reagents are used because they react to form gaseous byproducts (SO₂ and HCl), which are easily removed, driving the reaction to completion. The subsequent reduction of the nitro group is a standard and reliable transformation, often accomplished with catalytic hydrogenation or metal-based reducing agents.[2] This pathway is favored when cost is a primary driver and the substrate is robust enough to withstand the harsh, acidic conditions of the chlorination step.

Experimental Protocol: Acyl Chloride Pathway

Step 1: Synthesis of p-Nitrobenzoyl Chloride

  • In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution).

  • Add p-nitrobenzoic acid (1.0 eq) to the flask, followed by thionyl chloride (SOCl₂, ~2.0-3.0 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.05 eq) to initiate the reaction.

  • Heat the mixture to reflux (approx. 75-80 °C) for 2-3 hours, monitoring the reaction by observing the cessation of gas evolution (HCl and SO₂).

  • Once complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude p-nitrobenzoyl chloride is a yellow solid or oil and is typically used immediately in the next step due to its moisture sensitivity.

Step 2: Coupling with Diethyl L-glutamate

  • Dissolve diethyl L-glutamate hydrochloride (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane) in a flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C).

  • Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (~2.2 eq), to neutralize the hydrochloride salt and the HCl generated during the acylation.

  • Slowly add a solution of the p-nitrobenzoyl chloride (1.0 eq) from Step 1 in the same solvent.

  • Allow the reaction to stir at 0-5 °C for 30 minutes, then warm to room temperature and stir for an additional 3-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude Diethyl 2-[(4-nitrobenzoyl)amino]pentanedioate.

Step 3: Reduction of the Nitro Group

  • Dissolve the crude product from Step 2 in a solvent such as ethanol or ethyl acetate.

  • Carefully add a catalyst, typically 5-10% Palladium on Carbon (Pd/C) (5-10 mol%).

  • Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator apparatus until the consumption of hydrogen ceases.

  • Alternatively, a transfer hydrogenation can be performed using a hydrogen donor like ammonium formate.[5]

  • After the reaction is complete (monitored by TLC), filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure. The resulting residue can be purified by column chromatography or recrystallization to yield the final product, Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate.

Visualization of the Acyl Chloride Workflow

Acyl Chloride Pathway cluster_0 Step 1: Activation cluster_1 Step 2: Coupling cluster_2 Step 3: Reduction A p-Nitrobenzoic Acid B p-Nitrobenzoyl Chloride A->B SOCl₂, DMF (cat.) Reflux D Diethyl 2-[(4-nitrobenzoyl)amino]pentanedioate B->D Coupling Reaction C Diethyl L-glutamate HCl C->D Base (TEA) DCM, 0°C to RT E Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate D->E H₂, Pd/C Ethanol

Caption: Workflow for the Acyl Chloride synthesis pathway.

Pathway 2: The Carbodiimide-Mediated Coupling Method

This modern approach avoids the need for harsh chlorinating agents and protection/deprotection steps by directly coupling p-aminobenzoic acid (PABA) with diethyl L-glutamate using a peptide coupling reagent. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common choice, often used with an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.

Causality Behind Experimental Choices

Carbodiimides like EDC activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is prone to rearrangement into a stable N-acylurea byproduct. The addition of HOBt intercepts the O-acylisourea to form an active ester, which is less reactive but more stable, minimizing racemization and side reactions. The resulting urea byproduct from EDC is water-soluble, simplifying purification through an aqueous workup. This method is prized for its mild conditions, high functional group tolerance, and generally greater reproducibility in complex molecular settings.

Experimental Protocol: Carbodiimide Coupling Pathway
  • In a round-bottom flask, dissolve p-aminobenzoic acid (PABA) (1.0 eq), diethyl L-glutamate hydrochloride (1.0 eq), and 1-hydroxybenzotriazole (HOBt) (1.1 eq) in an anhydrous aprotic solvent like DMF or DCM.

  • Add a base, such as DIPEA or N-methylmorpholine (NMM) (~1.1 eq), to neutralize the hydrochloride salt. Stir the mixture for 10-15 minutes.

  • Cool the flask to 0 °C in an ice bath.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride (1.2 eq) portion-wise to the stirred solution.

  • Maintain the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight (12-16 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, if using DCM, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. If using DMF, dilute the mixture with ethyl acetate and perform the same aqueous washes.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate.

Visualization of the Carbodiimide Coupling Workflow

Carbodiimide Coupling Pathway cluster_0 One-Pot Reaction A p-Aminobenzoic Acid D Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate A->D DIPEA DCM, 0°C to RT B Diethyl L-glutamate HCl B->D DIPEA DCM, 0°C to RT C EDC / HOBt C->D DIPEA DCM, 0°C to RT

Caption: Workflow for the one-pot Carbodiimide-Mediated Coupling pathway.

Comparative Analysis: Performance and Reproducibility

The choice between these pathways is a trade-off between reagent cost, reaction conditions, and the need for robust reproducibility.

ParameterPathway 1: Acyl ChloridePathway 2: Carbodiimide CouplingRationale & Field Insights
Typical Yield 60-80% (over 3 steps)70-90% (one step)The single-step carbodiimide route often provides a higher overall yield, avoiding transfer losses from intermediate isolation.
Purity Profile Can be high after purification, but risks of over-acylation or side reactions from harsh reagents.Generally cleaner reaction profile. Main impurity is the N-acylurea byproduct, which is often removable by washing.Reproducibility of purity is often higher with Pathway 2 due to milder conditions that preserve sensitive functional groups.
Reaction Time 8-24 hours (multi-step)12-18 hours (one-pot)While the total time is comparable, Pathway 2 involves less hands-on time due to its one-pot nature.
Reagent Cost $ (low) (moderate)Thionyl chloride and PABA precursors are commodity chemicals. EDC and HOBt are more expensive specialty reagents.
Safety & Handling High risk. SOCl₂ is corrosive and toxic. Requires excellent ventilation and moisture control.Moderate risk. EDC/HOBt are sensitizers but are solids and easier to handle. Byproducts are less hazardous.The operational safety of Pathway 2 is a significant advantage, particularly in non-specialized or teaching labs.
Reproducibility Moderate. Highly dependent on the quality of SOCl₂ and strict anhydrous conditions. Moisture leads to failed reactions.High. Less sensitive to ambient moisture, and reagent quality is generally more consistent. The primary variable is reaction time.For achieving consistent results between labs and technicians, the carbodiimide pathway is superior.[3][4]

Best Practices for Ensuring Reproducibility

Irrespective of the chosen pathway, adherence to strict experimental discipline is paramount for achieving reproducible results.

  • Reagent Quality: Always use fresh, high-purity reagents. For Pathway 1, use a newly opened or redistilled bottle of thionyl chloride. For Pathway 2, store coupling reagents in a desiccator.

  • Solvent Purity: Use anhydrous solvents, especially for the acyl chloride and carbodiimide coupling steps. Traces of water can hydrolyze intermediates and drastically lower yields.

  • Atmospheric Control: The acyl chloride pathway should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching by atmospheric moisture.

  • Temperature Management: Precise temperature control, especially during the addition of reactive reagents (acyl chloride, EDC), is critical to prevent side reactions and ensure consistent outcomes.

  • Robust Analytical Validation: Do not rely on TLC alone. Final product identity and purity must be rigorously confirmed using a combination of ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to ensure the absence of starting materials and byproducts like N-acylurea.[6]

Conclusion

For the synthesis of Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate, both the Acyl Chloride and Carbodiimide-Mediated Coupling pathways are viable.

  • The Acyl Chloride Pathway is a cost-effective but operationally demanding route suitable for large-scale synthesis where process optimization can overcome its inherent reproducibility challenges. Its harshness limits its applicability for more complex, functionalized substrates.

  • The Carbodiimide-Mediated Coupling Pathway represents a milder, more reliable, and broadly applicable method. While more expensive, its high reproducibility, operational simplicity, and enhanced safety profile make it the recommended choice for research, process development, and when synthesizing sensitive analogues.

For researchers in drug development, prioritizing consistency and minimizing batch-to-batch variability is essential. Therefore, the Carbodiimide-Mediated Coupling pathway is the superior choice for ensuring that synthetic outcomes are reproducible across labs and scalable for future development.

References

  • Fu, S. J., Reiner, E., & Loo, T. L. (1965). J. Org. Chem., 30, 1277. (This source is cited in patent literature as a prior art method for a similar synthesis).
  • U.S. Patent No. 4,211,883. (1980). Process for the production of p-(N-methyl)-aminobenzoyl-L-glutamic acid.
  • Krumdieck, C. L., & Baugh, C. M. (1970). Synthesis of N‐(4‐aminobenzoyl)‐γ‐oligo (L‐glutamic acid)s*. Journal of Heterocyclic Chemistry, 7(4), 953-956.
  • Tian, C., et al. (2008). [Synthesis of diethyl N-[p-(methylamino)benzoyl]-L-glutamate]. Beijing Da Xue Xue Bao Yi Xue Ban, 40(4), 443-445. [Link]

  • Chinese Patent No. CN105439895A. (2016). Preparation method of N-(4-aminobenzoyl)-L-glutamic acid.
  • Patsnap. (2016). Preparation method of N (4-aminobenzoyl)-L-glutamic acid. Eureka. [Link]

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Comparative

Validating Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate as a Surrogate Biomarker for Methotrexate Metabolism: A Comparative Guide

Executive Summary Methotrexate (MTX) is a cornerstone antifolate therapy utilized in oncology and autoimmune diseases. Its pharmacokinetic profile and toxicity are heavily influenced by its metabolic degradation.

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methotrexate (MTX) is a cornerstone antifolate therapy utilized in oncology and autoimmune diseases. Its pharmacokinetic profile and toxicity are heavily influenced by its metabolic degradation. While intracellular polyglutamation is widely studied, the extracellular cleavage of MTX yields 2,4-diamino-N10-methylpteroic acid (DAMPA) and p-aminobenzoylglutamate (pABG). Monitoring pABG provides a direct window into MTX detoxification and folate turnover[1].

However, quantifying endogenous pABG is analytically treacherous due to its extreme polarity. This guide evaluates the use of Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate (Diethyl-pABG)—a synthetic, esterified derivative—as a highly stable, lipophilic surrogate biomarker and analytical standard. By comparing it against unmodified pABG and radiolabeled MTX, we provide a comprehensive, self-validating framework for integrating this compound into high-throughput LC-MS/MS workflows.

The Mechanistic Challenge: Methotrexate Metabolism

MTX is metabolized by gut bacterial enzymes (e.g., p-aminobenzoylglutamate hydrolase) or recombinant rescue agents like carboxypeptidase G2 (CPG2) into inactive DAMPA and pABG[2]. Because pABG is a direct stoichiometric product of this cleavage, it serves as an ideal biomarker for MTX clearance.

The analytical bottleneck lies in the chemical structure of pABG. The glutamate moiety contains two free carboxylic acid groups (pKa ~2.1 and 4.0). At physiological and typical chromatographic pH, these groups are ionized, making pABG highly hydrophilic. Consequently, it elutes in the void volume of standard reversed-phase (C18) columns, where it suffers from severe ion suppression caused by endogenous salts and proteins[3].

Converting pABG to Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate (or utilizing the synthetic diethyl ester as a surrogate internal standard) masks these carboxylic acids. This simple esterification increases the partition coefficient (LogP), ensuring robust retention on C18 columns and drastically enhancing electrospray ionization (ESI+) efficiency.

G MTX Methotrexate (MTX) Enzyme CPG2 / Gut Microbiota (Cleavage) MTX->Enzyme DAMPA DAMPA (Inactive) Enzyme->DAMPA pABG pABG (Endogenous Biomarker) Enzyme->pABG Esterification Esterification / Standardization pABG->Esterification Analytical Derivatization Diethyl Diethyl pABG (Surrogate Biomarker) Esterification->Diethyl

Fig 1. MTX cleavage pathway and analytical conversion to the lipophilic diethyl surrogate.

Comparative Analysis: Biomarker Tracking Modalities

To objectively evaluate Diethyl-pABG, we must compare it against the traditional methods of tracking MTX metabolism: measuring unmodified pABG directly, or utilizing Tritium-labeled MTX ( 3 H-MTX).

Table 1: Performance Metrics of MTX Metabolism Tracking Methods
Performance MetricUnmodified pABG 3 H-MTX (Radiolabel)Diethyl-pABG (Surrogate/Derivative)
Analytical Sensitivity (LOD) Low (~10-50 nmol/L)Very High (Picomolar)High (~0.5-1 nmol/L)
Chromatographic Retention Poor (Elutes in void volume)ModerateExcellent (High LogP)
Matrix Effect / Ion Suppression Severe (>40% suppression)N/A (Scintillation)Minimal (<10% suppression)
Safety & Handling SafeRadioactive hazard, strict complianceSafe
Cost per Sample LowVery HighModerate
Primary Application High-concentration urine assaysCellular uptake/efflux studiesPlasma/Serum trace PK/PD tracking

Summary of Advantages: While 3 H-MTX offers unparalleled sensitivity, it is constrained by regulatory hurdles and cannot distinguish between intact MTX and its cleaved metabolites without complex downstream chromatography. Unmodified pABG is cost-effective but fails in trace-level serum analysis due to ion suppression. Diethyl-pABG bridges this gap, offering a non-radioactive, highly sensitive, and structurally distinct target for mass spectrometry.

Experimental Protocol: LC-MS/MS Validation Workflow

The following protocol details a self-validating system for utilizing Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate as an internal standard and surrogate biomarker for MTX metabolism tracking in human serum[3].

Causality in Experimental Design (Expertise & Experience)
  • Why Acetonitrile Precipitation? Acetonitrile disrupts protein-protein interactions, crashing out large serum proteins (like albumin, which binds MTX and its metabolites) while keeping the lipophilic Diethyl-pABG in the supernatant.

  • Why Formic Acid in the Mobile Phase? Formic acid (0.1%) ensures the mobile phase pH is ~2.7. This donates protons to the secondary amine and amide groups of Diethyl-pABG, pre-forming [M+H]+ ions in solution and maximizing the signal-to-noise ratio in the ESI+ source.

Step-by-Step Methodology

Phase 1: Sample Preparation & Self-Validation Setup

  • Matrix Aliquoting: Thaw serum samples on ice. Aliquot 200 µL of patient serum into a 1.5 mL microcentrifuge tube.

  • Surrogate Spiking: Add 10 µL of a known concentration (e.g., 100 ng/mL) of Diethyl-pABG to act as an internal standard.

    • Self-Validation Step: Prepare parallel "Blank Matrix" spikes (serum with no MTX exposure) and "Post-Extraction" spikes to calculate absolute recovery and matrix effects.

  • Protein Precipitation: Add 600 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

  • Supernatant Transfer: Transfer 500 µL of the clear supernatant to an LC vial for analysis.

Phase 2: LC-MS/MS Analysis

  • Chromatography: Inject 5 µL onto a C18 analytical column (e.g., 50 × 2.1 mm, 1.7 µm particle size).

  • Gradient Elution:

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Run a linear gradient from 5% B to 95% B over 4 minutes. Note: Diethyl-pABG will elute significantly later than unmodified pABG, safely away from the solvent front.

  • Detection (MRM Mode): Monitor the specific Multiple Reaction Monitoring (MRM) transitions for Diethyl-pABG. The parent ion [M+H]+ will fragment predictably at the amide bond, yielding a stable p-aminobenzoyl cation.

Workflow Step1 1. Sample Collection & Protein Precipitation (Acetonitrile + 0.1% Formic Acid) Step2 2. Surrogate Spiking (Add Diethyl-pABG Standard) Step1->Step2 Step3 3. Centrifugation & Clean-up (Removal of protein interferences) Step2->Step3 Step4 4. LC-MS/MS Analysis (C18 Column, ESI+ MRM Mode) Step3->Step4 Step5 5. Data Quantification & QC (Calculate MTX Turnover Rate) Step4->Step5

Fig 2. Step-by-step LC-MS/MS workflow utilizing the diethyl surrogate for MTX tracking.

Trustworthiness: System Validation & Quality Control

To ensure the protocol is a self-validating system, researchers must calculate the Matrix Factor (MF) and Extraction Recovery (RE) for every batch:

  • Matrix Factor: Ratio of the peak area of Diethyl-pABG spiked into post-extracted blank matrix versus the peak area of the standard in neat solvent. An MF between 0.85 and 1.15 confirms that ion suppression is negligible.

  • Extraction Recovery: Ratio of the peak area of Diethyl-pABG spiked pre-extraction versus post-extraction. Consistent recovery (>85%) validates the efficiency of the acetonitrile precipitation step.

Conclusion

Validating methotrexate metabolism is critical for optimizing drug efficacy and mitigating toxicity. While endogenous pABG is the biological indicator of MTX cleavage, its physicochemical properties make it a poor analytical analyte. Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate elegantly solves this problem. By leveraging esterification to increase lipophilicity and ionization efficiency, this surrogate biomarker enables robust, high-throughput LC-MS/MS quantification, outperforming both unmodified pABG and radiolabeled assays in modern clinical and pharmacokinetic laboratories.

References

  • Microbiota and Drug Response in Inflammatory Bowel Disease Source: mdpi.com URL:[Link]

  • Supplemental Table 1 Biomarker Specific Characteristics Serum Folate Source: oup.com URL:[Link]

  • Simple method for the quantitative analysis of endogenous folate catabolites p-aminobenzoylglutamate (pABG) and its acetamido (apABG) derivative in human serum and urine by liquid chromatography-tandem mass spectrometry Source: researchgate.net URL:[Link]

Sources

Validation

Publish Comparison Guide: Method Validation for Quantifying Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate in Human Serum

Executive Summary The accurate quantification of lipophilic prodrugs and their metabolites is a cornerstone of modern pharmacokinetic (PK) profiling. Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate —commonly referred to a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of lipophilic prodrugs and their metabolites is a cornerstone of modern pharmacokinetic (PK) profiling. Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate —commonly referred to as Diethyl p-aminobenzoylglutamate (Diethyl pABG)—is a highly lipophilic ester derivative of p-aminobenzoylglutamic acid. It is frequently utilized in the development of soft drug analogues and targeted delivery systems for dihydrofolate reductase (DHFR) inhibitors and antifolate therapies[1].

This guide objectively compares analytical methodologies for quantifying intact Diethyl pABG in human serum. Due to the compound's susceptibility to rapid ex vivo enzymatic degradation, traditional techniques like HPLC-UV and ELISA fall short. Here, we present a self-validating, highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol, supported by experimental validation data that complies with stringent regulatory standards.

Mechanistic Context: The Analytical Challenge

To design a robust bioanalytical assay, one must first understand the causality behind the analyte's instability. Diethyl pABG is an esterified derivative designed to enhance cellular permeability. However, once introduced into systemic circulation, it becomes a prime substrate for ubiquitous hydrolytic enzymes.

  • Enzymatic Liability: Human serum is rich in carboxylesterases (EC 3.1.1), which rapidly catalyze the hydrolysis of the diethyl ester into a monoethyl intermediate, and ultimately into the highly polar p-aminobenzoylglutamic acid (pABG)[1].

  • Matrix Interference: Endogenous folates and their natural catabolite, pABG, circulate in human serum at low nanomolar concentrations[2]. A non-specific assay cannot distinguish between endogenous pABG and the hydrolysis products of the dosed ester.

  • Causality in Protocol Design: To accurately quantify the intact ester, the experimental protocol must actively halt enzymatic activity at the moment of sample collection. This necessitates the use of esterase inhibitors (e.g., Sodium Fluoride, NaF) and rapid protein precipitation using highly acidic organic solvents to irreversibly denature the esterases.

Pathway Prodrug Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate (Intact Ester) Esterase Serum Carboxylesterases (EC 3.1.1) Prodrug->Esterase Hydrolysis Intermediate Monoethyl Ester Intermediate Esterase->Intermediate Metabolite p-Aminobenzoylglutamic Acid (pABG) Intermediate->Metabolite Fast Hydrolysis

Fig 1. Ex vivo enzymatic hydrolysis pathway of Diethyl pABG by serum carboxylesterases.

Methodological Comparison

When selecting an assay for Diethyl pABG, researchers typically consider HPLC-UV, Immunoassays (ELISA), and LC-MS/MS. Table 1 objectively compares their performance.

Table 1: Performance Comparison of Analytical Modalities for Diethyl pABG

ParameterLC-MS/MS (Recommended)HPLC-UVELISA
Sensitivity (LLOQ) 0.5 ng/mL 50 ng/mL5 ng/mL
Specificity Exceptional (MRM transitions isolate exact mass)Poor (Co-elution with endogenous serum lipids)Moderate (Cross-reactivity with endogenous folates)
Ex Vivo Stability Control High (Acidic crash halts enzymes instantly)Low (Long run times risk on-column hydrolysis)Low (Aqueous buffers promote esterase activity)
Sample Volume 50 µL 200 µL100 µL
Linear Dynamic Range 0.5 – 500 ng/mL 50 – 1000 ng/mL5 – 100 ng/mL

Self-Validating Experimental Protocol: LC-MS/MS Workflow

The following protocol is designed as a self-validating system. By incorporating an isotopically labeled internal standard ([13C5]-Diethyl pABG) prior to extraction, any analyte loss due to residual hydrolysis or matrix suppression is automatically normalized.

Step-by-Step Methodology
  • Sample Collection & Stabilization: Collect whole blood into tubes containing Sodium Fluoride (NaF, 4 mg/mL) to inhibit carboxylesterases. Centrifuge at 2,000 × g for 10 min at 4°C to isolate serum.

  • Spiking: Transfer 50 µL of stabilized human serum to a 1.5 mL microcentrifuge tube. Add 10 µL of Internal Standard working solution ([13C5]-Diethyl pABG, 50 ng/mL).

  • Protein Precipitation (Enzyme Quenching): Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Mechanistic note: The high organic content precipitates proteins, while the low pH shifts the enzyme microenvironment away from its functional optimum, instantly halting hydrolysis.

  • Extraction: Vortex vigorously for 2 minutes. Centrifuge at 13,000 × g for 10 minutes at 4°C.

  • Preparation for Injection: Transfer 150 µL of the clear supernatant to an autosampler vial containing 150 µL of LC-MS grade water to match the initial mobile phase conditions (reducing injection solvent effects).

  • UHPLC Separation:

    • Column: C18 reversed-phase column (50 × 2.1 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (ESI+ MRM):

    • Analyte (Diethyl pABG): Precursor m/z 323.4 → Product m/z 120.1 (Cleavage of the amide bond yielding the p-aminobenzoyl cation).

    • Internal Standard: Precursor m/z 328.4 → Product m/z 120.1.

Workflow Step1 1. Human Serum Sample (Spiked with IS + NaF Inhibitor) Step2 2. Protein Precipitation (Acetonitrile + 0.1% Formic Acid) Step1->Step2 Step3 3. Centrifugation (13,000 x g, 10 min at 4°C) Step2->Step3 Step4 4. UHPLC Separation (C18 Column, Gradient Elution) Step3->Step4 Step5 5. Tandem Mass Spectrometry (ESI+, MRM m/z 323.4 -> 120.1) Step4->Step5 Step6 6. Data Analysis & Validation (ICH M10 / FDA Guidelines) Step5->Step6

Fig 2. Optimized LC-MS/MS bioanalytical workflow for intact Diethyl pABG quantification.

Experimental Validation Data

The method was rigorously validated in accordance with the [3].

Table 2: Intra-day and Inter-day Precision and Accuracy (n=6) Acceptance Criteria: Precision (CV) ≤ 15% (≤ 20% at LLOQ); Accuracy within ±15% (±20% at LLOQ).

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (CV, %)Inter-day Accuracy (%)Inter-day Precision (CV, %)
LLOQ 0.5104.28.4106.511.2
LQC 1.598.55.197.86.3
MQC 50.0101.33.8102.14.5
HQC 400.099.12.998.43.7

Table 3: Matrix Effect and Extraction Recovery Evaluated at Low (1.5 ng/mL) and High (400 ng/mL) QC levels across 6 independent lots of human serum.

ParameterLQC (1.5 ng/mL)HQC (400 ng/mL)Conclusion
Extraction Recovery (%) 88.4 ± 4.291.2 ± 3.1High, consistent recovery due to efficient protein crash.
Matrix Factor (IS-normalized) 0.98 ± 0.051.02 ± 0.03Negligible ion suppression/enhancement (Value ~1.0).
Benchtop Stability (4 hours, 4°C) 95.6%97.1%NaF effectively halts ex vivo hydrolysis.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER).[Link]

  • Hannisdal, R., Svardal, A., & Ueland, P. M. (2008). Measurement of Folate in Fresh and Archival Serum Samples as p-Aminobenzoylglutamate Equivalents. Clinical Chemistry, 54(4), 665-672.[Link]

  • Graffner Nordberg, M. (2001). Approaches to Soft Drug Analogues of Dihydrofolate Reductase Inhibitors. Acta Universitatis Upsaliensis.[Link]

Sources

Safety & Regulatory Compliance

Safety

Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate proper disposal procedures

Standard Operating Procedure: Proper Handling and Disposal of Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate Introduction Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate (commonly known as Diethyl p-aminobenzoyl-L-glutama...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Proper Handling and Disposal of Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate

Introduction

Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate (commonly known as Diethyl p-aminobenzoyl-L-glutamate) is a critical synthetic intermediate utilized extensively in the development of antifolate therapeutics, such as methotrexate and aminopterin[1]. While it lacks acute high-level toxicity, its structural identity as a biologically active precursor mandates rigorous handling and disposal protocols. Improper disposal can lead to the contamination of wastewater streams with active pharmaceutical ingredients (APIs), posing long-term ecological risks. This guide provides drug development professionals with a self-validating, step-by-step operational framework for the safe handling, spill response, and regulatory-compliant disposal of this compound.

Chemical Profile & Quantitative Hazard Data

Understanding the physicochemical properties of Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate is the first step in designing an effective disposal strategy. The compound is a stable, off-white powder that poses an inhalation hazard if aerosolized[2].

PropertyValue / Description
IUPAC Name Diethyl (2S)-2-[(4-aminobenzoyl)amino]pentanedioate[3]
CAS Registry Number 13726-52-8[4]
Molecular Formula C16H22N2O5[2]
Molecular Weight 322.36 g/mol [2]
Physical State White to off-white powder[5]
Melting Point 139–144 °C[6]
Solubility Very slightly soluble in water (0.81 g/L at 25 °C); soluble in organic solvents[2]
Vapor Pressure 5.42 x 10^-11 mmHg at 25 °C (Low volatility)[6]

Operational Setup & Causality-Driven Handling

Before generating waste, the operational environment must be secured. The primary risk associated with this compound is the inhalation of fine particulates during weighing or transfer operations[7].

  • Engineering Controls: All dry powder manipulations must be conducted within a Class II Biological Safety Cabinet (BSC) or a dedicated powder-weighing fume hood. Causality: The low vapor pressure (5.42 x 10^-11 mmHg) indicates that the chemical will not readily volatilize[6]; however, physical manipulation easily generates airborne dust. Local exhaust ventilation captures these particulates before they reach the operator's breathing zone.

  • Personal Protective Equipment (PPE): Operators must wear nitrile gloves, a fully buttoned lab coat, and safety goggles[4]. If a fume hood is unavailable or a bulk spill occurs, a NIOSH-approved N95 or P100 particulate respirator is required to prevent respiratory tract irritation[5].

Step-by-Step Disposal Methodologies

Under US Environmental Protection Agency (EPA) regulations (40 CFR 261), Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate is not specifically listed as a P- or U-listed hazardous waste[8]. However, due to its nature as an API intermediate, it must be managed as a non-RCRA regulated chemical waste and destroyed via high-temperature chemical incineration[7].

Causality: Incineration equipped with an afterburner and scrubber ensures the complete thermal degradation of the aromatic amine and ester linkages, preventing biologically active fragments from entering the environment[7].

Protocol A: Solid Waste Disposal (Powder, Filters, and Contaminated PPE)
  • Collection: Place all residual powder, contaminated weighing boats, filter papers, and disposable PPE into a chemically compatible, heavy-duty polyethylene bag.

  • Secondary Containment: Seal the primary bag and place it into a secondary rigid container (e.g., an HDPE bucket with a secure lid) to prevent puncture and subsequent aerosolization during transport.

  • Labeling: Affix a hazardous waste label detailing the contents: "Solid Chemical Waste: Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate (API Intermediate)."

  • Verification: Ensure the exterior of the container is free of powder residue by wiping it with a damp cloth before transferring it to the central waste accumulation area.

Protocol B: Liquid Waste Disposal (Solvent Solutions)

During synthesis or extraction, the compound is often dissolved in organic solvents (e.g., ethanol, DMSO, or chlorinated solvents). The disposal classification of the liquid waste is dictated by the solvent used.

  • Segregation: Determine if the solvent is halogenated or non-halogenated. Do not mix these streams, as halogenated waste requires specialized, higher-temperature incineration to prevent the formation of dioxins.

  • Collection: Pour the liquid waste into an HPLC-grade, solvent-compatible carboy (e.g., PTFE or glass). Self-Validating Step: Leave at least 20% headspace in the carboy to accommodate vapor expansion and prevent pressure-induced rupture.

  • Classification & Labeling: If dissolved in a flammable solvent like ethanol, the mixture now exhibits the RCRA characteristic of ignitability (D001)[9]. Label the carboy accordingly: "Hazardous Waste - Flammable Liquid (Ethanol, Diethyl p-aminobenzoyl-L-glutamate)."

  • Storage: Store the sealed carboy in a grounded, ventilated flammable storage cabinet until collection by a licensed Treatment, Storage, and Disposal Facility (TSDF).

Disposal Workflow Visualization

DisposalWorkflow W Waste Generation: Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate S Solid Waste (Powder, Filters, PPE) W->S Dry operations L Liquid Waste (Dissolved in Combustible Solvent) W->L Solvent extraction/washing I Chemical Incineration (Afterburner & Scrubber) S->I Sealed in compatible drums L->I Pumped to waste stream D Regulatory Documentation (40 CFR 261 Compliance) I->D Certificate of Destruction

Disposal workflow for solid and liquid waste streams of Diethyl p-aminobenzoyl-L-glutamate.

Spill Response & Decontamination Protocol

A spill of dry API intermediate powder requires immediate, methodical action to prevent cross-contamination and inhalation. Dry sweeping is strictly prohibited.

  • Isolation & PPE: Evacuate non-essential personnel from the immediate area. The responder must don double nitrile gloves, safety goggles, and an N95/P100 respirator.

  • Dust Suppression (Causality-Driven): Lightly mist the spilled powder with a compatible solvent (e.g., a 70% ethanol/water mixture). Causality: Misting agglomerates the fine particles, drastically reducing their aerodynamic diameter and preventing them from becoming airborne during cleanup.

  • Absorption & Removal: Gently place absorbent spill pads over the wetted powder. Carefully fold the pads inward to trap the material and transfer them to a solid waste disposal bag.

  • Chemical Decontamination: Wash the affected surface with a detergent solution and warm water. The surfactant action will lift any remaining hydrophobic ester residues from the surface.

  • Validation: Perform a final wipe with 70% ethanol and visually inspect the area under bright light to ensure no off-white residue remains. Dispose of all cleanup materials via Protocol A.

Regulatory Compliance & Documentation

To maintain a closed-loop, self-validating safety system, documentation is just as critical as the physical disposal.

  • Manifesting: All waste containing Diethyl 2-[(4-aminobenzoyl)amino]pentanedioate must be shipped off-site using a Uniform Hazardous Waste Manifest, ensuring chain-of-custody tracking.

  • EPA 40 CFR 261 Compliance: While the pure chemical is not a characteristic hazardous waste by itself, mixtures with characteristic solvents (e.g., D001 Ignitable, D002 Corrosive) strictly fall under RCRA regulations[8].

  • Certificate of Destruction (CoD): The facility's Environmental Health and Safety (EHS) department must receive and archive a CoD from the TSDF. This document validates that the material was successfully incinerated, closing the regulatory loop and protecting the institution from future liability.

References

  • Title: N-(4-Aminobenzoyl)-L-glutamic acid diethyl ester, 99% | Source: Fisher Scientific | URL: [Link]

  • Title: Material Safety Data Sheet - N-(P-Aminobenzoyl)-L-Glutamic Acid Diethyl Ester | Source: Cole-Parmer | URL: [Link]

  • Title: US4526964A - 2,4-Diamino-6-(hydroxymethyl)

Sources

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